Product packaging for Methyl 6-(chloromethyl)nicotinate(Cat. No.:CAS No. 49668-90-8)

Methyl 6-(chloromethyl)nicotinate

Cat. No.: B1315883
CAS No.: 49668-90-8
M. Wt: 185.61 g/mol
InChI Key: UAYKHVMBFFBZFI-UHFFFAOYSA-N
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Description

Methyl 6-(chloromethyl)nicotinate (CAS 49668-90-8) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol, is characterized by a methyl ester group and a reactive chloromethyl group on the pyridine ring, making it a versatile building block for further functionalization . The reactive chloromethyl group is a key site for nucleophilic substitution reactions, allowing researchers to create carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, or to extend molecular frameworks. As a nicotinate derivative, it serves as a crucial precursor in synthesizing more complex molecules for various research applications . Its structural analogs, such as tert-butyl 6-(chloromethyl)nicotinate, are documented as important intermediates in the development of compounds like pyrazole oxime ether insecticides and acaricides, highlighting the potential of this chemical scaffold in agrochemical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Handle with care: this compound is classified as hazardous (GHS Signal Word: Danger) and causes severe skin burns and eye damage (Hazard Statement H314) . It requires storage in an inert atmosphere at 2-8°C . Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B1315883 Methyl 6-(chloromethyl)nicotinate CAS No. 49668-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(chloromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYKHVMBFFBZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571611
Record name Methyl 6-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49668-90-8
Record name Methyl 6-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 6-(chloromethyl)nicotinate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chemical properties, synthesis, and applications of Methyl 6-(chloromethyl)nicotinate for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive chloromethyl group and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its role in medicinal chemistry, particularly as a precursor to high-value active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

This compound, with the CAS number 49668-90-8, is a compound whose utility is primarily as a synthetic intermediate. While extensive experimental data on its physical properties is not widely published, its fundamental chemical characteristics are well-defined.

PropertyValueSource
CAS Number 49668-90-8[1][2][3]
Molecular Formula C₈H₈ClNO₂[1][3]
Molecular Weight 185.61 g/mol [1][3]
IUPAC Name methyl 6-(chloromethyl)pyridine-3-carboxylate[3]
SMILES COC(=O)c1ccc(CCl)nc1N/A
Purity Typically ≥95%[1]

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently available in publicly accessible literature. A calculated boiling point of 272.898°C at 760 mmHg and a refractive index of 1.531 have been reported[3].

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its precursor, Methyl 6-methylnicotinate. The synthesis is therefore presented as a two-stage process: the preparation of the precursor followed by its chlorination.

Stage 1: Synthesis of Methyl 6-methylnicotinate

The precursor, Methyl 6-methylnicotinate, is typically synthesized via Fischer esterification of 6-methylnicotinic acid.

Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid [4]

  • Materials:

    • 6-methylnicotinic acid (1 equivalent)

    • Methanol (as solvent)

    • Concentrated Sulfuric Acid (catalyst)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl acetate (for extraction)

    • Saturated brine solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and maintain for approximately 17 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture to dryness under reduced pressure.

    • Neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield Methyl 6-methylnicotinate. A reported yield for this reaction is approximately 75%[4].

Stage 2: Synthesis of this compound

This stage involves the chlorination of the methyl group of Methyl 6-methylnicotinate. A common method for this transformation utilizes N-chlorosuccinimide (NCS) as the chlorinating agent[5].

Representative Experimental Protocol: Chlorination of Methyl 6-methylnicotinate

  • Materials:

    • Methyl 6-methylnicotinate (1 equivalent)

    • N-chlorosuccinimide (NCS) (1-1.2 equivalents)

    • Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount)

    • Anhydrous chlorinated solvent (e.g., carbon tetrachloride or chlorobenzene)

  • Procedure:

    • In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve Methyl 6-methylnicotinate in the anhydrous solvent.

    • Add N-chlorosuccinimide and the radical initiator to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

    • Upon consumption of the starting material, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound. The reported yield for this type of reaction is approximately 50%[5].

Spectroscopic Characterization

TechniqueExpected Features for this compound
¹H NMR - A singlet for the chloromethyl protons (-CH₂Cl), expected to be downfield from the methyl protons of the precursor. - A singlet for the methyl ester protons (-OCH₃). - Signals in the aromatic region corresponding to the three protons on the pyridine ring.
¹³C NMR - A signal for the chloromethyl carbon (-CH₂Cl). - A signal for the methyl ester carbon (-OCH₃). - A signal for the ester carbonyl carbon (C=O). - Signals in the aromatic region for the carbons of the pyridine ring.
Mass Spec. - A molecular ion peak corresponding to the mass of the molecule (185.61 g/mol ), showing a characteristic isotopic pattern for a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
IR Spec. - A strong absorption band for the C=O stretch of the ester. - C-H stretching and bending vibrations for the aromatic and methyl/chloromethyl groups. - A C-Cl stretching vibration.

Role in Drug Development and Reactivity

This compound is a valuable intermediate in the synthesis of pharmaceuticals, primarily due to the reactivity of the chloromethyl group, which acts as a benzylic halide analogue. This functional group is susceptible to nucleophilic substitution, allowing for the introduction of various other functionalities.

This compound is a key precursor in the synthesis of Etoricoxib, a selective COX-2 inhibitor[8][9][10][11]. The synthetic strategy often involves the reaction of the precursor, Methyl 6-methylnicotinate, with other reagents, and the chlorinated derivative provides an alternative, reactive handle for constructing the core structure of such drugs.

The general reactivity of the chloromethyl group allows for reactions such as:

  • Nucleophilic Substitution: Reaction with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

  • Williamson Ether Synthesis: Reaction with alkoxides to form ethers.

  • Gabriel Synthesis: Reaction with potassium phthalimide to synthesize primary amines.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Pathway

Synthesis_Pathway Synthetic Pathway to this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination 6-methylnicotinic_acid 6-Methylnicotinic Acid Methyl_6_methylnicotinate Methyl 6-methylnicotinate 6-methylnicotinic_acid->Methyl_6_methylnicotinate Methanol, H₂SO₄ (cat.) Reflux Methyl_6_chloromethyl_nicotinate This compound Methyl_6_methylnicotinate->Methyl_6_chloromethyl_nicotinate N-Chlorosuccinimide (NCS) Radical Initiator, Reflux

Caption: Synthetic pathway from 6-methylnicotinic acid.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for Synthesis start Start: Reactants reaction Reaction under Inert Atmosphere and Reflux start->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Wash and Neutralize) monitoring->workup Upon Completion extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Reduced Pressure) drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product purification->product

Caption: General workflow for synthesis and purification.

Role as a Synthetic Intermediate

Synthetic_Intermediate Role in Nucleophilic Substitution cluster_examples Examples of Nucleophiles start This compound product Substituted Product start->product SN2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product amine R₂NH (Amine) alkoxide RO⁻ (Alkoxide) thiolate RS⁻ (Thiolate) carbanion R₃C⁻ (Carbanion)

Caption: Reactivity with various nucleophiles.

References

An In-depth Technical Guide to Methyl 6-(chloromethyl)nicotinate (CAS No. 49668-90-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(chloromethyl)nicotinate, identified by the CAS number 49668-90-8, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its prominent role as a precursor in the development of advanced therapeutic agents, particularly Toll-like receptor 7 (TLR7) agonists. The document further elucidates the signaling pathway of TLR7 agonists and outlines experimental methodologies for their biological evaluation, offering a valuable resource for professionals engaged in medicinal chemistry and drug discovery.

Chemical Properties and Safety Information

This compound is a nicotinic acid derivative. Its fundamental physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 49668-90-8
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Off-white to light yellow powder
Purity ≥98%
Storage Conditions Inert atmosphere, 2-8°C

Safety Information: As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the material safety data sheet (MSDS) from the supplier for comprehensive safety and handling information.

Synthesis of this compound

While specific, detailed, publicly available synthesis protocols for this compound are scarce, a general approach can be inferred from standard organic chemistry principles and the synthesis of related compounds. The synthesis would likely involve the chlorination of the methyl group of Methyl 6-methylnicotinate. A plausible synthetic route is outlined below.

Reaction Scheme:

G cluster_0 Synthesis of this compound Methyl 6-methylnicotinate Methyl 6-methylnicotinate This compound This compound Methyl 6-methylnicotinate->this compound N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN or BPO), Solvent (e.g., CCl4 or Benzene), Heat

Caption: A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Materials:

  • Methyl 6-methylnicotinate

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Benzene

  • Anhydrous sodium sulfate

  • Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 6-methylnicotinate in a suitable solvent such as carbon tetrachloride.

  • Add N-Chlorosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in Drug Development: Synthesis of TLR7 Agonists

A significant application of this compound is its use as a key building block in the synthesis of potent and selective Toll-like receptor 7 (TLR7) agonists. TLR7 is a pattern recognition receptor involved in the innate immune system, and its activation is a promising strategy in immuno-oncology and for the treatment of viral diseases.

Experimental Workflow for TLR7 Agonist Synthesis:

The synthesis of TLR7 agonists using this compound typically involves its reaction with a purine-based scaffold. A representative workflow is depicted below.

G A This compound C Alkylation Reaction (Base, Solvent) A->C B Purine derivative (e.g., 6-amino-8-oxo-7,9-dihydropurine) B->C D Intermediate Product C->D E Further synthetic modifications (e.g., ester hydrolysis, amidation) D->E F Final TLR7 Agonist E->F

Caption: General workflow for the synthesis of a TLR7 agonist.

TLR7 Signaling Pathway

Upon activation by an agonist, TLR7, located in the endosomal compartment of immune cells such as dendritic cells and B cells, initiates a downstream signaling cascade. This leads to the production of type I interferons and pro-inflammatory cytokines, mounting an innate immune response.

TLR7 Signaling Pathway Diagram:

G cluster_0 Endosome cluster_1 Cytoplasm cluster_2 Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1 TAK1 complex TRAF6->TAK1 TBK1 TBK1/IKKε TRAF3->TBK1 IKK IKK complex TAK1->IKK NEMO NEMO IKK->NEMO IκB IκB IKK->IκB NFκB NF-κB IκB->NFκB degradation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFκB->Cytokines Transcription IRF7 IRF7 TBK1->IRF7 phosphorylation Interferons Type I Interferons (e.g., IFN-α) IRF7->Interferons Transcription

A Technical Guide to the Molecular Structure and Properties of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthetic considerations for Methyl 6-(chloromethyl)nicotinate. Given its structural features, particularly the reactive chloromethyl group, this compound serves as a valuable and versatile intermediate in medicinal chemistry and materials science.

Molecular Structure and Identification

This compound is a pyridine derivative characterized by a methyl ester at the 3-position and a chloromethyl group at the 6-position. This unique arrangement of functional groups makes it a reactive building block for further chemical elaboration. Key identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound-
CAS Number 49668-90-8[1][2][3]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [3]
SMILES O=C(C1=CN=C(CCl)C=C1)OC[3]
InChI InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(4-9)10-7-6/h2-3,7H,4H2,1H3Inferred from structure

Physicochemical and Spectroscopic Data

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on its structure and data for analogous compounds, certain properties can be anticipated. For its hydrochloride salt (CAS 951306-53-9), comprehensive physicochemical data is also limited.[4][5]

Expected Spectroscopic Characteristics:

While specific spectra for this compound are not available in the provided search results, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the ester methyl protons (typically ~3.9 ppm), and a characteristic singlet for the chloromethyl (-CH₂Cl) protons, which would be downfield shifted due to the adjacent chlorine atom (typically ~4.5-4.8 ppm).

  • ¹³C NMR: The carbon NMR would display eight unique signals corresponding to each carbon atom, including the ester carbonyl carbon (~165 ppm), carbons of the pyridine ring, the ester methyl carbon, and the chloromethyl carbon.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration from the ester group (around 1720-1740 cm⁻¹), C-O stretching bands, and vibrations corresponding to the aromatic pyridine ring and the C-Cl bond.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Experimental Protocols

This compound is not as commonly synthesized as its analogue, Methyl 6-methylnicotinate. However, a plausible and efficient synthetic route is the Fischer esterification of its corresponding carboxylic acid, 6-(chloromethyl)nicotinic acid. The protocol below is adapted from established methods for similar nicotinic acid esters.[6][7]

Proposed Experimental Protocol: Synthesis via Fischer Esterification

This protocol outlines the synthesis of this compound from 6-(chloromethyl)nicotinic acid and methanol, using a strong acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(chloromethyl)nicotinic acid (1.0 eq.) in anhydrous methanol (10-15 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) or bubble anhydrous hydrogen chloride gas through the solution until saturation.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: If necessary, purify the crude this compound by column chromatography on silica gel.

G start 6-(Chloromethyl)nicotinic Acid reaction Fischer Esterification (Reflux, 1-4h) start->reaction reagents Methanol (Solvent/Reagent) + H₂SO₄ (Catalyst) reagents->reaction workup 1. Evaporation 2. Neutralization (NaHCO₃) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Drying & Concentration extraction->purification product This compound purification->product

Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The chloromethyl group is a reactive electrophilic site, making it an excellent handle for introducing a wide variety of functional groups via nucleophilic substitution reactions.

Analogous compounds like Methyl 6-methylnicotinate are crucial intermediates in the synthesis of pharmaceuticals, including treatments for Central Nervous System (CNS) disorders and non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] Specifically, they serve as building blocks for D-amino acid oxidase (DAAO) inhibitors, which are investigated for neurological conditions.[9]

This compound can be used to synthesize a diverse library of derivative compounds by reacting it with various nucleophiles (e.g., amines, thiols, alcohols). This allows medicinal chemists to systematically modify the scaffold to explore structure-activity relationships (SAR) and optimize drug candidates for potency, selectivity, and pharmacokinetic properties.

G cluster_0 Starting Material cluster_1 Core Reaction cluster_2 Derivative Scaffolds cluster_3 Final Application start This compound reaction Nucleophilic Substitution (SN2 Reaction) start->reaction amines Amines (R₂NH) reaction->amines R₂N-CH₂-Py ethers Ethers / Phenols (R-OH) reaction->ethers R-O-CH₂-Py thioethers Thioethers (R-SH) reaction->thioethers R-S-CH₂-Py others Other Nucleophiles reaction->others end Biologically Active Target Molecules amines->end ethers->end thioethers->end others->end

Role as an intermediate in synthesizing diverse molecular scaffolds.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 6-(chloromethyl)nicotinate, a key intermediate in pharmaceutical research and development. This document details the synthesis of crucial precursors and explores the two main routes to the target molecule: the chlorination of methyl 6-methylnicotinate and the chlorination of methyl 6-(hydroxymethyl)nicotinate. This guide includes detailed experimental protocols, comparative data in tabular format, and visualizations of the synthetic pathways and workflows to facilitate understanding and practical application in a laboratory setting.

Introduction

This compound (CAS: 49668-90-8) is a valuable bifunctional molecule featuring a reactive chloromethyl group and a methyl ester on a pyridine scaffold. This unique combination of functional groups makes it an important building block for the synthesis of a diverse range of biologically active compounds, particularly in the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is, therefore, of significant interest to the medicinal and process chemistry communities. This guide outlines the most pertinent and practical synthetic strategies for its preparation.

Overview of Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below. Both pathways begin from common starting materials and converge on the target molecule through a final chlorination step.

  • Pathway 1: Synthesis via Chlorination of Methyl 6-methylnicotinate.

  • Pathway 2: Synthesis via Chlorination of Methyl 6-(hydroxymethyl)nicotinate.

The following sections will first describe the synthesis of the necessary precursors before delving into the specifics of each of these chlorination pathways.

Synthesis of Precursors

The successful synthesis of this compound relies on the efficient preparation of its key precursors. The following protocols describe the synthesis of methyl 6-methylnicotinate and methyl 6-(hydroxymethyl)nicotinate.

Synthesis of Methyl 6-methylnicotinate

Methyl 6-methylnicotinate is a common precursor and can be synthesized through several methods, with the Fischer esterification of 6-methylnicotinic acid being a widely used laboratory-scale approach. For industrial-scale production, the oxidation of 2-methyl-5-ethylpyridine followed by esterification is also a common route.

This classic method involves the acid-catalyzed esterification of 6-methylnicotinic acid with methanol.

Experimental Protocol: Fischer Esterification

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Chloroform or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-methylnicotinic acid (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Alternatively, the methanol can be saturated with hydrogen chloride gas.

  • Heat the reaction mixture to reflux and maintain for 1-17 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent such as chloroform or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield methyl 6-methylnicotinate. The crude product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data for Fischer Esterification:

CatalystReaction Time (hours)Reported Yield
H₂SO₄17~75%[1]
HCl (gas)1Not specified[2]
Synthesis of Methyl 6-(hydroxymethyl)nicotinate

Methyl 6-(hydroxymethyl)nicotinate can be prepared by the selective reduction of the corresponding dicarboxylic acid ester.

Experimental Protocol: Reduction of Dimethyl pyridine-2,5-dicarboxylate

Materials:

  • Dimethyl pyridine-2,5-dicarboxylate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (anhydrous)

Procedure:

  • Dissolve dimethyl pyridine-2,5-dicarboxylate (1.0 eq) in a mixture of anhydrous THF and ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (an appropriate molar excess) in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with a suitable organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to afford methyl 6-(hydroxymethyl)nicotinate.

Pathway 1: Chlorination of Methyl 6-methylnicotinate

This pathway involves the direct chlorination of the methyl group of methyl 6-methylnicotinate. Radical chlorination is a common method for such transformations.

G cluster_precursor Precursor Synthesis cluster_chlorination Chlorination 6_Methylnicotinic_Acid 6-Methylnicotinic Acid Methyl_6_methylnicotinate Methyl 6-methylnicotinate 6_Methylnicotinic_Acid->Methyl_6_methylnicotinate   MeOH, H+ (Fischer Esterification) Methyl_6_chloromethyl_nicotinate This compound Methyl_6_methylnicotinate->Methyl_6_chloromethyl_nicotinate  Chlorinating Agent (e.g., NCS, SO2Cl2)

Pathway 1: Chlorination of Methyl 6-methylnicotinate.

Radical Chlorination using N-Chlorosuccinimide (NCS)

Experimental Protocol: Radical Chlorination with NCS (General)

Materials:

  • Methyl 6-methylnicotinate

  • N-Chlorosuccinimide (NCS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve methyl 6-methylnicotinate (1.0 eq) in the chosen anhydrous solvent.

  • Add N-chlorosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Quantitative Data for NCS Chlorination (of a similar substrate):

ReagentSolventTemperature (°C)Time (h)Yield
NCS (1.2 equiv.)Acetic Acid55715-32%[3][4]

Pathway 2: Chlorination of Methyl 6-(hydroxymethyl)nicotinate

This pathway involves the conversion of a primary alcohol to a chloride, a more conventional and often higher-yielding transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

G cluster_precursor Precursor Synthesis cluster_chlorination Chlorination Dimethyl_pyridine_2_5_dicarboxylate Dimethyl pyridine-2,5-dicarboxylate Methyl_6_hydroxymethyl_nicotinate Methyl 6-(hydroxymethyl)nicotinate Dimethyl_pyridine_2_5_dicarboxylate->Methyl_6_hydroxymethyl_nicotinate   NaBH4, THF/EtOH Methyl_6_chloromethyl_nicotinate This compound Methyl_6_hydroxymethyl_nicotinate->Methyl_6_chloromethyl_nicotinate  SOCl2 or POCl3

Pathway 2: Chlorination of Methyl 6-(hydroxymethyl)nicotinate.

Chlorination using Thionyl Chloride (SOCl₂)

The conversion of primary alcohols to alkyl chlorides using thionyl chloride is a reliable method that proceeds with minimal side reactions when performed under appropriate conditions. A patent for a similar molecule suggests this transformation is straightforward[5].

Experimental Protocol: Chlorination with Thionyl Chloride (General)

Materials:

  • Methyl 6-(hydroxymethyl)nicotinate

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

  • A base (optional, e.g., pyridine or triethylamine)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 6-(hydroxymethyl)nicotinate (1.0 eq) in an anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. If a base is used, it can be added prior to or concurrently with the thionyl chloride.

  • Allow the reaction to warm to room temperature and stir for several hours, or gently reflux, monitoring the progress by TLC.

  • Upon completion, carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice or by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or distillation under reduced pressure.

Summary and Comparison of Pathways

The choice between the two primary synthetic pathways will depend on the availability of starting materials, desired scale, and safety considerations.

Data Summary of Synthesis Pathways:

PathwayStarting MaterialKey ReagentAdvantagesDisadvantages
1 Methyl 6-methylnicotinateRadical Chlorinating Agent (e.g., NCS)Potentially fewer steps if starting from 6-methylnicotinic acid.Lower reported yields, potential for over-chlorination, use of hazardous reagents.
2 Methyl 6-(hydroxymethyl)nicotinateSOCl₂ or POCl₃Generally higher yielding and more reliable transformation.May require an additional step to synthesize the hydroxymethyl precursor.

Logical Workflow for Synthesis Route Selection

G start Start: Need this compound precursor_check Availability of Precursors? start->precursor_check pathway1 Pathway 1: Chlorination of Methyl 6-methylnicotinate precursor_check->pathway1  Methyl 6-methylnicotinate is readily available pathway2 Pathway 2: Chlorination of Methyl 6-(hydroxymethyl)nicotinate precursor_check->pathway2  Methyl 6-(hydroxymethyl)nicotinate is available or easily synthesized end Synthesize this compound pathway1->end pathway2->end

Decision workflow for selecting a synthesis route.

Conclusion

This technical guide has outlined the primary synthetic strategies for obtaining this compound. The choice between the chlorination of methyl 6-methylnicotinate and methyl 6-(hydroxymethyl)nicotinate will be dictated by laboratory-specific factors. While the chlorination of the hydroxymethyl precursor is likely to be the more robust and higher-yielding approach, the direct chlorination of the methyl group offers a more direct route from a common starting material. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate. Further optimization of the radical chlorination pathway may present an opportunity for process improvement.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 6-(chloromethyl)nicotinate, a key building block in pharmaceutical research and development. This document details methodologies for the synthesis of the crucial intermediate, Methyl 6-methylnicotinate, from various starting materials and explores subsequent chlorination strategies to yield the final product. The information is intended to be a practical resource for professionals in medicinal chemistry, organic synthesis, and drug development, offering a consolidated reference for the laboratory-scale preparation of this important molecule.

Introduction

This compound is a valuable bifunctional molecule featuring a pyridine scaffold substituted with both a chloromethyl group and a methyl ester. This arrangement of reactive sites makes it an attractive starting material for the synthesis of a diverse range of biologically active compounds and complex molecular architectures. The ability to selectively functionalize either the chloromethyl or the ester group provides significant synthetic flexibility. This guide will explore the most viable and documented synthetic strategies for its preparation.

Synthetic Pathways to this compound

The synthesis of this compound is typically approached through a two-stage process. The initial stage focuses on the preparation of the key intermediate, Methyl 6-methylnicotinate, from commercially available precursors. The second stage involves the selective chlorination of the methyl group to afford the final product. Two primary synthetic routes, based on different starting materials for the intermediate, are outlined below.

Workflow of Synthetic Routes

cluster_0 Route A cluster_1 Route B cluster_2 Alternative Route A1 6-Methylnicotinic Acid A2 Methyl 6-methylnicotinate A1->A2 Esterification A3 This compound A2->A3 Chlorination B1 2-Methyl-5-ethylpyridine B2 Methyl 6-methylnicotinate B1->B2 Oxidation & Esterification B3 This compound B2->B3 Chlorination C1 Methyl 6-(hydroxymethyl)nicotinate C2 This compound C1->C2 Chlorination

Caption: Primary synthetic pathways to this compound.

Synthesis of the Key Intermediate: Methyl 6-methylnicotinate

The synthesis of Methyl 6-methylnicotinate can be efficiently achieved from two principal starting materials: 6-Methylnicotinic Acid and 2-Methyl-5-ethylpyridine.

From 6-Methylnicotinic Acid

The esterification of 6-methylnicotinic acid is a common and straightforward method for producing Methyl 6-methylnicotinate.

Reaction Scheme: Esterification of 6-Methylnicotinic Acid

reactant 6-Methylnicotinic Acid product Methyl 6-methylnicotinate reactant->product Esterification reagent + Methanol reagent->product catalyst H+ (cat.) catalyst->product

Caption: Fischer esterification of 6-methylnicotinic acid.

Starting MaterialReagents & CatalystReaction ConditionsReported Yield
6-Methylnicotinic AcidMethanol, Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%[1][2]
6-Methylnicotinic AcidMethanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified[3][4]

Protocol 3.1.2.1: Fischer Esterification using Sulfuric Acid [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methylnicotinic acid (1.0 eq) in methanol.

  • Acid Addition: Carefully add concentrated sulfuric acid (a catalytic amount) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-methylnicotinate.

Protocol 3.1.2.2: Esterification using Methanolic HCl [3][4]

  • Reaction Setup: Reflux 6-methylnicotinic acid (0.1 mole) in methanol (100 ml) saturated with gaseous hydrogen chloride for 1 hour.

  • Work-up: Evaporate the reaction mixture to dryness.

  • Neutralization and Extraction: Stir the residue with a saturated aqueous sodium bicarbonate solution and extract the product into chloroform.

  • Purification: Dry the chloroform extract and concentrate to dryness to obtain Methyl 6-methylnicotinate.

From 2-Methyl-5-ethylpyridine

An alternative route involves the oxidation of the ethyl group of 2-methyl-5-ethylpyridine followed by in-situ esterification.

Reaction Scheme: Oxidation and Esterification of 2-Methyl-5-ethylpyridine

reactant 2-Methyl-5-ethylpyridine product Methyl 6-methylnicotinate reactant->product reagents 1. HNO₃, H₂SO₄ 2. Methanol reagents->product

Caption: Synthesis of Methyl 6-methylnicotinate from 2-Methyl-5-ethylpyridine.

Starting MaterialReagents & CatalystReaction ConditionsReported Yield
2-Methyl-5-ethylpyridine1. Nitric acid, Sulfuric acid2. Alcohol (e.g., isopropanol, n-butanol)1. 140-225°C2. Reflux56-63%[1]

Protocol 3.2.2.1: Oxidation and Esterification [5][6]

  • Reaction Setup: In a suitable reactor, charge sulfuric acid and cool to 20°C.

  • Addition of Starting Material: Add 2-methyl-5-ethylpyridine to the cooled acid.

  • Oxidation: Heat the mixture to 158-160°C and add nitric acid (60%) over a period of 12 hours. During this time, distill off the nitric acid.

  • Esterification: Cool the reaction mixture to 50°C and add methanol. Reflux the mixture for 6 hours at 60-70°C.

  • Work-up: Distill off the methanol and cool the residue to 25°C.

  • Neutralization and Extraction: Adjust the pH to 7.0 and extract the product with a suitable organic solvent (e.g., methylene chloride).

  • Purification: Distill the organic solvent to obtain the crude product, which can be further purified by fractional distillation.

Chlorination of Methyl 6-methylnicotinate

The conversion of Methyl 6-methylnicotinate to this compound is a critical final step. This can be achieved through free-radical chlorination of the methyl group.

Reaction Scheme: Free-Radical Chlorination

reactant Methyl 6-methylnicotinate product This compound reactant->product reagents NCS, Radical Initiator (e.g., AIBN) reagents->product reactant Methyl 6-(hydroxymethyl)nicotinate product This compound reactant->product reagents Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) reagents->product

References

Unraveling the Enigma: The Potential Mechanism of Action of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(chloromethyl)nicotinate is a pyridine derivative with a chemical structure suggestive of potential biological activity. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific mechanism of action. This technical guide synthesizes the available information on this compound and its structural analogs to provide a theoretical framework for its potential biological activities. While direct experimental evidence for this compound is lacking, the known pharmacological profiles of related nicotinic acid derivatives offer valuable insights into its possible molecular interactions and signaling pathways. This document aims to serve as a foundational resource for researchers initiating studies on this compound, highlighting areas ripe for investigation.

Introduction

This compound belongs to the class of nicotinic acid derivatives, a group of compounds with diverse applications in pharmaceuticals and agrochemicals.[1][2] Its structure features a pyridine ring, a core component of many biologically active molecules, substituted with a chloromethyl group at the 6-position and a methyl ester at the 3-position. The presence of the reactive chloromethyl group suggests its potential role as a synthetic intermediate for the creation of more complex molecules. While its primary utility appears to be in chemical synthesis, its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands warrants an exploration of its potential pharmacological effects.

Analysis of Structural Analogs

Due to the absence of direct studies on the mechanism of action of this compound, this section will delve into the known biological activities of its close structural analogs.

Methyl 6-chloronicotinate

This analog, where the chloromethyl group is replaced by a chlorine atom, is primarily described as a key intermediate in the synthesis of various biologically active molecules.[1] Its direct pharmacological activity is not well-documented in the available literature.

Methyl 6-methylnicotinate

With a methyl group in place of the chloromethyl group, this compound is utilized in the synthesis of pharmaceuticals, including the anti-inflammatory drug Etoricoxib.[3] It is also implicated in research concerning nicotinic receptors and central nervous system (CNS) disorders.[4][5]

6-Chloronicotine

This compound, which shares the 6-chloro-substituted pyridine ring but has a different side chain, is a known agonist at neural nicotinic acetylcholine receptors.[6] It has demonstrated antinociceptive effects and is approximately twice as potent as nicotine in animal studies.[6] This provides a strong indication that the 6-substituted nicotinic acid scaffold can interact with nAChRs.

Methyl Nicotinate

The parent compound, methyl nicotinate, acts as a rubefacient, inducing peripheral vasodilation.[7][8] This effect is thought to be mediated by the local release of prostaglandin D2.[7]

Postulated Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

Based on the evidence from its structural analog, 6-chloronicotine, a plausible hypothesis is that this compound may act as a ligand for nicotinic acetylcholine receptors (nAChRs).[6][9] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[9]

Potential Signaling Pathway

Should this compound act as an nAChR agonist, its binding to the receptor would trigger a conformational change, leading to the opening of the ion channel. This would allow the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and the initiation of a cellular response.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (Hypothetical Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binding Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Cellular_Response

References

Spectroscopic Analysis of Methyl 6-(chloromethyl)nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-(chloromethyl)nicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited public availability of experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The provided tables serve as templates for data presentation, populated with predicted values and data from closely related analogs to guide researchers in their analytical endeavors.

Compound Identification

  • Chemical Name: this compound

  • CAS Number: 49668-90-8[1]

  • Molecular Formula: C₈H₈ClNO₂[1]

  • Molecular Weight: 185.61 g/mol

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the anticipated ¹H and ¹³C NMR spectral data for this compound.

¹H NMR (Proton NMR) Data

Disclaimer: The following ¹H NMR data is predicted and should be confirmed by experimental analysis.

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~9.1s1HH-2 (pyridine)
~8.3dd1HH-4 (pyridine)
~7.6d1HH-5 (pyridine)
~4.8s2H-CH₂Cl
~3.9s3H-OCH₃

¹³C NMR (Carbon-13 NMR) Data

Disclaimer: The following ¹³C NMR data is predicted and should be confirmed by experimental analysis.

Chemical Shift (δ) [ppm]Assignment
~165C=O (ester)
~158C-6 (pyridine)
~152C-2 (pyridine)
~138C-4 (pyridine)
~125C-3 (pyridine)
~124C-5 (pyridine)
~53-OCH₃
~45-CH₂Cl
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Disclaimer: The following IR data is based on characteristic vibrational frequencies for similar compounds and should be confirmed by experimental analysis.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H StretchAromatic (Pyridine)
2960-2850C-H StretchAliphatic (-CH₂Cl, -OCH₃)
~1730C=O StretchEster
~1600, ~1480C=C/C=N StretchAromatic (Pyridine)
~1250C-O StretchEster
800-600C-Cl StretchAlkyl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Disclaimer: The following mass spectrometry data is predicted based on the molecular structure and should be confirmed by experimental analysis.

m/z RatioInterpretation
185/187[M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
154/156[M - OCH₃]⁺
150[M - Cl]⁺
126[M - COOCH₃]⁺
77[Pyridine]⁺ fragment

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.

  • Filter the solution through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Acquire the spectrum using appropriate parameters for the specific instrument. For ¹H NMR, a standard pulse sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is common.

  • Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Analysis:

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

  • The separated components elute from the GC column and enter the ion source of the mass spectrometer.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR For NMR Prep_IR Place on ATR Crystal Sample->Prep_IR For IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS For MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Logical_Relationship Logical Relationship in Spectroscopic Characterization cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Compound This compound (C₈H₈ClNO₂) NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec. Compound->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups (C=O, C-Cl, etc.) IR->IR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Final_Structure Confirmed Structure NMR_info->Final_Structure IR_info->Final_Structure MS_info->Final_Structure

Caption: Logical flow from compound to structural confirmation via spectroscopy.

References

The Solubility Profile of Methyl 6-(chloromethyl)nicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a detailed overview of the solubility characteristics of Methyl 6-(chloromethyl)nicotinate (CAS No: 49668-90-8), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing essential information for handling, formulation, and reaction optimization. Due to the limited availability of specific quantitative solubility data in published literature, this guide also furnishes comprehensive experimental protocols for determining solubility in various solvents.

Introduction to this compound

This compound is a substituted pyridine derivative. Its molecular structure, featuring a pyridine ring, an ester group, and a chloromethyl group, dictates its physicochemical properties, including its solubility. Understanding its behavior in different solvents is critical for its application in the synthesis of more complex active pharmaceutical ingredients (APIs). The polarity imparted by the nitrogen atom in the pyridine ring and the ester functionality, combined with the less polar chloromethyl group, suggests a versatile but nuanced solubility profile.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This underscores the need for experimental determination of its solubility in solvents relevant to specific research and development pipelines.

Qualitative Solubility Analysis

Based on the principles of "like dissolves like" and the known solubility of structurally similar compounds such as pyridine and other nicotinic acid esters, a qualitative solubility profile can be inferred. Pyridine itself is miscible with a broad range of organic solvents and is moderately soluble in water. The presence of the methyl ester and chloromethyl groups in this compound is expected to enhance its solubility in organic solvents, particularly those with moderate to high polarity.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLimited to ModerateThe pyridine nitrogen can hydrogen bond with protic solvents, but the overall organic character may limit high solubility, especially in water.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneGood to HighThe polar nature of the molecule should allow for favorable dipole-dipole interactions with these solvents.
Non-Polar Hexane, TolueneLow to LimitedThe significant polarity of the pyridine ring and ester group is likely to result in poor solubility in non-polar hydrocarbon solvents.
Chlorinated Dichloromethane (DCM), ChloroformGood to HighThe presence of the chloromethyl group and the overall molecular structure should lead to good compatibility with chlorinated solvents.

Note: This table represents predicted solubility based on chemical structure and the properties of similar compounds. Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

To obtain reliable and accurate quantitative solubility data, the isothermal shake-flask method is the gold standard. This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.

Isothermal Shake-Flask Method Workflow

The following diagram outlines the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_result Result prep1 Add excess Methyl 6-(chloromethyl)nicotinate to vial prep2 Add precise volume of solvent prep1->prep2 Known amount equilibration Agitate at constant temperature (e.g., 24-72h) prep2->equilibration sep1 Allow solid to sediment equilibration->sep1 sep2 Withdraw supernatant and filter (0.45 µm) sep1->sep2 analysis1 Dilute sample with mobile phase sep2->analysis1 analysis2 Analyze by validated HPLC-UV method analysis1->analysis2 result Calculate Solubility (mg/mL or mol/L) analysis2->result

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Detailed Methodology

3.2.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Validated analytical column (e.g., C18)

3.2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. A visible excess of solid should remain at the end of the experiment to ensure saturation has been reached.

    • Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm that excess solid is still present.

    • Allow the vials to stand in a temperature-controlled environment for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

3.2.3. Quantification by HPLC-UV

  • Method Validation: A specific and validated HPLC method is required. This includes establishing linearity, accuracy, and precision.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or a buffer).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 260-270 nm for pyridine derivatives).

    • Column Temperature: 30 °C

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them to generate a calibration curve.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

3.2.4. Data Analysis and Reporting

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original concentration in the saturated solution by applying the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

Biological Activity of Methyl 6-(chloromethyl)nicotinate and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific biological activity data for Methyl 6-(chloromethyl)nicotinate. This guide, therefore, focuses on the biological activities of structurally related nicotinic acid, nicotinamide, and methyl nicotinate derivatives to provide a comprehensive overview of their potential therapeutic applications for researchers, scientists, and drug development professionals. The presented data and protocols are derived from studies on these analogs and serve as a foundation for inferring the potential of the this compound scaffold.

Introduction

Nicotinic acid (niacin or Vitamin B3) and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities. The pyridine ring at the core of these molecules serves as a versatile scaffold for the development of novel therapeutic agents. Modifications to this central structure have led to the discovery of compounds with significant anti-inflammatory, antifungal, and anticancer properties. This compound, as a derivative of nicotinic acid, holds therapeutic promise, which can be inferred from the activities of its close structural analogs.

Anti-inflammatory Activity

Derivatives of nicotinic acid have demonstrated notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators of inflammation and pain.

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of various nicotinate derivatives against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3a 8.150.4219.4[1]
3b 9.240.1561.6[1]
3e 10.210.1663.8[1]
4c 11.520.09128.0[1]
4f 12.830.08160.4[1]
Celecoxib 15.20.08190.0[1]
Diclofenac 1.250.215.95[1]
Indomethacin 0.780.531.47[1]
Experimental Protocol: COX Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.[1]

  • Compound Preparation: Each test compound is dissolved in DMSO to prepare stock solutions.

  • Assay Procedure: The assay is performed in a 96-well plate according to the manufacturer's instructions.

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit enzyme activity by 50%) are calculated from the concentration-response curves. Celecoxib, diclofenac, and indomethacin are used as reference drugs for comparison.[1]

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Nicotinate_Derivatives Nicotinate Derivatives Nicotinate_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.

Antifungal Activity

Nicotinamide derivatives have emerged as a promising class of antifungal agents, with some compounds exhibiting potent activity against a range of fungal pathogens, including resistant strains.

Quantitative Data: Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative nicotinamide derivatives against various fungal species.

CompoundTarget OrganismMIC80 (µg/mL)Reference
11g Candida albicans0.0313[1]
11h Candida albicans0.0313[1]
11g Fluconazole-resistant C. albicans0.0313 - 2.0[1]
11h Fluconazole-resistant C. albicans0.0313 - 2.0[1]
11g C. parapsilosis0.0313 - 2.0[1]
11h C. parapsilosis0.0313 - 2.0[1]
11g C. glabrata0.0313 - 2.0[1]
11h C. glabrata0.0313 - 2.0[1]
11g Cryptococcus neoformans0.0313 - 2.0[1]
11h Cryptococcus neoformans0.0313 - 2.0[1]
16g Candida albicans SC53140.25[2][3]
16g Fluconazole-resistant C. albicans (6 strains)0.125 - 1[2][3]
Experimental Protocol: Broth Microdilution Antifungal Assay

The in vitro antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][4]

  • Compound Preparation: The compounds are dissolved in DMSO to prepare a series of dilutions.

  • Inoculum Preparation: Fungal inocula are prepared and adjusted to the desired concentration.

  • Assay Procedure: The assays are performed in 96-well microtiter plates.

  • Data Analysis: The minimum inhibitory concentration (MIC80) is determined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the control.[1]

Experimental Workflow: Antifungal Activity Screening

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Prepare Compound Dilutions Incubation Incubate 96-well plates Compound_Dilution->Incubation Fungal_Inoculum Prepare Fungal Inoculum Fungal_Inoculum->Incubation Read_Turbidity Measure Turbidity (OD) Incubation->Read_Turbidity Calculate_MIC Calculate MIC80 Read_Turbidity->Calculate_MIC

Caption: General workflow for antifungal susceptibility testing.

Anticancer Activity

Recent studies have highlighted the potential of nicotinic acid and nicotinamide derivatives as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.

Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activity

The following table summarizes the cytotoxic and VEGFR-2 inhibitory activities of several nicotinamide derivatives.

CompoundCell LineCytotoxicity IC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference
5c HCT-15-68[5]
8 HCT-1165.477.02[6]
8 HepG27.1-[6]
6 HCT-1169.360.83[7]
6 HepG27.8-[7]
D-1 HCT-1163.0823.13[8]
D-1 HepG24.09-[8]
11 A54910.61190[9]
11 HepG-29.52-[9]
11 Caco-212.45-[9]
11 MDA11.52-[9]
Sorafenib --53.65[6]
Sorafenib --82[9]
Experimental Protocol: VEGFR-2 Kinase Assay

The in vitro inhibitory activity against VEGFR-2 is assessed using a Human VEGFR-2 ELISA kit.[7][10]

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

  • Procedure: The assay is typically performed in a 96-well plate format according to the manufacturer's protocol. This involves incubating the enzyme with the substrate and ATP in the presence of varying concentrations of the test compound.

  • Detection: The level of phosphorylation is quantified using a specific antibody and a colorimetric or fluorometric detection method.

  • Data Analysis: The IC50 values are determined from the dose-response curves.

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis (Tumor Growth) Downstream_Signaling->Angiogenesis Nicotinamide_Derivatives Nicotinamide Derivatives Nicotinamide_Derivatives->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide derivatives.

Conclusion

While direct biological data for this compound is not yet available, the extensive research on its structural analogs strongly suggests its potential as a versatile scaffold for the development of new therapeutic agents. The demonstrated anti-inflammatory, antifungal, and anticancer activities of related nicotinic acid and nicotinamide derivatives provide a solid rationale for the synthesis and evaluation of this compound derivatives. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this promising chemical entity. Further investigation into the synthesis and biological screening of novel derivatives based on the this compound core is highly warranted.

References

Methyl 6-(chloromethyl)nicotinate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the versatile building block, Methyl 6-(chloromethyl)nicotinate.

Introduction:

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique structural features, possessing both an electrophilic chloromethyl group and a nucleophilically accessible pyridine ring, make it a versatile synthon for the construction of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
CAS Number 49668-90-8[1][2]
Appearance White to off-white solid[3]
Purity ≥95% - 98%[2][4]

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from the commercially available methyl 6-methylnicotinate. The first step is the oxidation of the methyl group to a hydroxymethyl group, followed by chlorination.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Chlorination A Methyl 6-methylnicotinate B Oxidation A->B e.g., SeO₂ C Methyl 6-(hydroxymethyl)nicotinate B->C D Methyl 6-(hydroxymethyl)nicotinate E Chlorination D->E e.g., SOCl₂ F This compound E->F

Caption: General two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate from Methyl 6-methylnicotinate

  • Materials:

    • Methyl 6-methylnicotinate

    • Selenium dioxide (SeO₂)

    • Dioxane

    • Water

  • Procedure:

    • A mixture of methyl 6-methylnicotinate and a slight molar excess of selenium dioxide in aqueous dioxane is prepared.

    • The reaction mixture is heated to reflux and stirred for several hours.

    • Progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium byproducts.

    • The filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford methyl 6-(hydroxymethyl)nicotinate.

Step 2: Synthesis of this compound from Methyl 6-(hydroxymethyl)nicotinate

  • Materials:

    • Methyl 6-(hydroxymethyl)nicotinate

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Dichloromethane (DCM) or Chloroform

    • Pyridine (catalytic amount)

  • Procedure:

    • To a solution of methyl 6-(hydroxymethyl)nicotinate in an anhydrous chlorinated solvent (e.g., DCM), a catalytic amount of pyridine is added.

    • The solution is cooled in an ice bath.

    • Thionyl chloride or oxalyl chloride is added dropwise to the stirred solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.

Applications in Organic Synthesis

The electrophilic nature of the chloromethyl group, coupled with the electronic properties of the pyridine ring, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry.

Role in the Synthesis of Varenicline

This compound is a key intermediate in some synthetic routes towards varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[5] The synthesis involves the reaction of the chloromethyl derivative with a suitable amine to construct the core structure of the final drug molecule.

Varenicline Synthesis Pathway

G A This compound C Alkylation A->C B Protected Diamine B->C D Intermediate C->D E Cyclization and Deprotection D->E F Varenicline E->F

Caption: Simplified synthetic pathway to Varenicline.

Biological Significance of Derivatives

Derivatives of this compound, such as varenicline, often target nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by agonists like acetylcholine or varenicline leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and triggers a cascade of downstream signaling events.

G cluster_0 Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Agonist Agonist (e.g., Varenicline) Agonist->nAChR Binds to PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathway Ca_influx->MAPK CREB CREB Activation PI3K_Akt->CREB MAPK->CREB Gene_expression Changes in Gene Expression CREB->Gene_expression Neuroprotection Neuroprotection Gene_expression->Neuroprotection

Caption: Simplified nAChR signaling leading to neuroprotection.

Spectroscopic Data of Precursor: Methyl 6-methylnicotinate

¹H NMR (CDCl₃) Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.06s1HH-2
8.13dd1HH-4
7.20d1HH-5
3.89s3H-OCH₃
2.58s3H-CH₃
¹³C NMR (CDCl₃) Expected Chemical Shift (δ) ppm
~166C=O
~160C-6
~150C-2
~137C-4
~123C-5
~120C-3
~52-OCH₃
~24-CH₃
IR Spectroscopy Wavenumber (cm⁻¹) Vibration Functional Group
~1730C=O StretchEster
~1590C=C/C=N StretchAromatic Ring
~1290C-O StretchEster
Mass Spectrometry m/z Assignment
151[M]⁺
120[M - OCH₃]⁺

Note: Spectroscopic data for methyl 6-methylnicotinate is provided as a reference. Actual values for this compound will differ due to the substitution of the methyl group with a chloromethyl group.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds with significant biological activity. Its utility in the synthesis of important pharmaceuticals like varenicline highlights its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

Reactivity of the chloromethyl group in Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in Methyl 6-(chloromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 49668-90-8) is a pivotal bifunctional building block in modern medicinal chemistry and drug development.[1][2] Its structure, featuring an electron-deficient pyridine ring, a methyl ester, and a reactive chloromethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The chloromethyl group, in particular, serves as a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity is fundamental to its utility, enabling the introduction of diverse functional groups and the construction of pharmacologically active molecules. This guide provides a comprehensive technical overview of the reactivity of the chloromethyl group, detailing its reaction mechanisms, quantitative data from analogous systems, experimental protocols, and its application in drug discovery.

Core Reactivity of the Chloromethyl Group

The significant reactivity of the chloromethyl group in this compound stems from the electronic properties of the molecule. The carbon atom of the chloromethyl group is an electrophilic center primed for nucleophilic attack. This is due to two main factors:

  • Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the adjacent carbon atom, making it electron-deficient.

  • Aromatic System Influence: The pyridine ring, being an electron-deficient aromatic system, further withdraws electron density, enhancing the electrophilicity of the benzylic-like carbon.

These electronic features facilitate nucleophilic substitution, primarily through a bimolecular (SN2) mechanism.[3] The SN2 pathway is favored due to the primary nature of the carbon center, which minimizes steric hindrance for the incoming nucleophile.[4] The reaction involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the chloride ion, an excellent leaving group, departs.

Caption: General SN2 mechanism at the chloromethyl group.

Key Nucleophilic Substitution Reactions

The chloromethyl group readily reacts with a wide array of nucleophiles, enabling the synthesis of diverse derivatives.

Reactions with N-Nucleophiles

The reaction with primary and secondary amines is a cornerstone of its application, leading to the formation of various aminomethyl-nicotinate derivatives. These reactions are typically performed in the presence of a base to neutralize the HCl generated.

Reactions with O-Nucleophiles

Alcohols, phenols, and carboxylates serve as oxygen-based nucleophiles to form the corresponding ethers and esters. These reactions often require a base to deprotonate the nucleophile, increasing its reactivity.

Reactions with S-Nucleophiles

Thiols and thiophenols are potent nucleophiles that react efficiently to yield thioethers.[5] Similar to reactions with O-nucleophiles, a base is typically employed to generate the more nucleophilic thiolate anion.

Quantitative Data Summary

While specific kinetic or yield data for this compound is not extensively detailed in publicly available literature, data from analogous reactions involving nucleophilic aromatic substitution (SNAr) on the pyridine ring highlight the conditions typically employed. These conditions are often adaptable for SN2 reactions at the chloromethyl position.

Table 1: Representative Conditions for Nucleophilic Substitution on Chloro-Pyridine Systems

Nucleophile Type Reagents & Conditions Typical Yield Reference
Phenol Phenol (1.1 eq), Triethylamine (2.0 eq), Cyrene solvent, Heat Good to Excellent [5]
Thiophenol Thiophenol (1.1 eq), Triethylamine (2.0 eq), Cyrene solvent, Heat Good to Excellent [5]
Amine Primary/Secondary Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), 80-150 °C Variable [6]

| Arylthio | Thiophenol, Base (e.g., K₂CO₃), Solvent (e.g., DMF), 60-100 °C | Good |[6] |

Note: Yields are generalized and highly dependent on the specific substrate and nucleophile.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions with this compound. Optimization of solvent, base, temperature, and reaction time may be required for specific substrates.

General Protocol for Reaction with N-Nucleophiles (Amination)
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) followed by an appropriate base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq).

  • Reaction: Heat the mixture to a temperature between 60-120 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. If applicable, filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Flask, Inert Atm.) dissolve 2. Dissolve Substrate (Solvent: DMF) setup->dissolve add_reagents 3. Add Nucleophile & Base dissolve->add_reagents heat 4. Heat Mixture (60-120 °C) add_reagents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Cooldown & Workup (Solvent Removal, Extraction) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize (NMR, MS) purify->characterize

Caption: A typical experimental workflow for nucleophilic substitution.

Applications in Drug Development

Derivatives of methyl nicotinate are valuable in drug discovery. For instance, related compounds are used to develop inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in Central Nervous System (CNS) disorders.[7][8] DAAO degrades D-serine, a co-agonist at the NMDA receptor in the brain. By inhibiting DAAO, the levels of D-serine can be elevated, which is a therapeutic strategy for conditions like schizophrenia.[8] The ability to easily modify the this compound scaffold allows for systematic Structure-Activity Relationship (SAR) studies to optimize inhibitor potency and selectivity.[8]

daao_pathway d_serine D-Serine daao D-Amino Acid Oxidase (DAAO) d_serine->daao Substrate nmda NMDA Receptor (Co-agonist site) d_serine->nmda Binds to degradation Degradation Products daao->degradation inhibitor DAAO Inhibitor (Derived from Scaffold) inhibitor->daao Inhibition synaptic_activity Enhanced Synaptic Activity nmda->synaptic_activity

Caption: Role of DAAO inhibitors in the glutamatergic synapse.[8]

Conclusion

This compound is a highly valuable and reactive intermediate. The electrophilic nature of its chloromethyl group, driven by both inductive and resonance effects, allows for facile SN2 reactions with a wide range of nucleophiles. This reactivity is the foundation of its utility in the synthesis of diverse chemical libraries for drug discovery and development, particularly for targeting enzymes like DAAO in the central nervous system. The straightforward reaction protocols and predictable reactivity make it an essential tool for medicinal chemists and researchers in the pharmaceutical sciences.

References

Nicotinate Esters in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinate esters, derivatives of nicotinic acid (niacin or Vitamin B3), are a versatile class of compounds with significant therapeutic potential. While nicotinic acid itself has been a cornerstone in the management of dyslipidemia for decades, its clinical utility is often hampered by poor patient compliance due to adverse effects, most notably cutaneous vasodilation or "flushing."[1][2] Esterification of the carboxylic acid moiety of nicotinic acid presents a promising strategy to modulate its physicochemical properties, potentially leading to improved pharmacokinetic profiles, enhanced tissue penetration, and the development of novel therapeutic applications with reduced side effects.[3][4]

This technical guide provides an in-depth overview of the core aspects of nicotinate esters in drug discovery, focusing on their synthesis, mechanisms of action, and therapeutic applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules.

Synthesis of Nicotinate Esters

The most prevalent and well-established method for the synthesis of simple nicotinate esters is the Fischer-Speier esterification. This reaction involves the condensation of nicotinic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The use of an excess of the alcohol reactant or the removal of water as it is formed drives the reversible reaction to completion.[5]

Experimental Protocol: Synthesis of Benzyl Nicotinate

This protocol describes the synthesis of benzyl nicotinate via the reaction of the sodium salt of nicotinic acid with benzyl chloride.[5][6][7][8]

Materials:

  • Nicotinic acid

  • Sodium hydroxide (NaOH)

  • Benzyl chloride

  • Deionized water

  • Composite catalyst (e.g., a mixture of K₂CO₃ and a quaternary ammonium salt like tetrabutylammonium bromide)[5]

  • Buffer reagent (e.g., sodium acetate)[5]

  • Organic solvent (e.g., n-hexane)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Nicotinate:

    • Dissolve sodium hydroxide in deionized water in a reaction vessel.

    • At a temperature of 40-60°C, add nicotinic acid to the sodium hydroxide solution and stir until fully dissolved.[5]

  • Reaction Setup:

    • To the sodium nicotinate solution, add the composite catalyst and buffer reagent.

    • Heat the mixture to a temperature of 70-100°C.[5]

  • Addition of Benzyl Chloride:

    • Slowly add benzyl chloride dropwise to the heated reaction mixture.

    • Maintain the temperature at 70-100°C during the addition.[5]

  • Reaction Completion:

    • After the addition of benzyl chloride is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours to ensure the reaction goes to completion.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a small amount of water to terminate the reaction.

    • Extract the product into an organic solvent (e.g., n-hexane).

    • Dry the organic layer with anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude benzyl nicotinate.

    • The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Nicotinic_Acid Nicotinic Acid Sodium_Nicotinate Formation of Sodium Nicotinate (40-60°C) Nicotinic_Acid->Sodium_Nicotinate NaOH Sodium Hydroxide NaOH->Sodium_Nicotinate Benzyl_Chloride Benzyl Chloride Reaction_Vessel Addition of Catalyst, Buffer, and Benzyl Chloride (70-100°C, 1-2h) Benzyl_Chloride->Reaction_Vessel Sodium_Nicotinate->Reaction_Vessel Quenching Reaction Quenching (Water) Reaction_Vessel->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization/ Chromatography) Concentration->Purification Final_Product Benzyl Nicotinate Purification->Final_Product

Caption: General workflow for the synthesis of benzyl nicotinate.

Mechanisms of Action

Nicotinate esters exert their biological effects through two primary mechanisms: activation of the G-protein coupled receptor 109A (GPR109A) and, particularly in topical applications, the release of prostaglandins.

GPR109A Signaling Pathway

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a high-affinity receptor for nicotinic acid and its derivatives.[9][10] It is primarily expressed in adipocytes and various immune cells.[10] The activation of GPR109A initiates a cascade of intracellular signaling events that are central to the therapeutic effects of nicotinate esters.

The canonical signaling pathway involves the coupling of GPR109A to the inhibitory G-protein, Gi/o.[9][10] Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.[9][10] This reduction in cAMP has several downstream consequences, including the inhibition of hormone-sensitive lipase in adipocytes, which reduces the release of free fatty acids into the circulation, a key mechanism in the treatment of dyslipidemia.[1]

In addition to the G-protein-dependent pathway, GPR109A can also signal through a G-protein-independent pathway involving β-arrestins.[10] The recruitment of β-arrestin can lead to receptor internalization and the activation of other signaling cascades, such as the MAPK/ERK pathway.[10] This β-arrestin-mediated signaling is implicated in some of the side effects of nicotinic acid, such as flushing, which is caused by the release of prostaglandin D2.[10]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-Mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A (HCA2) Gi Gi/o GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Nicotinate_Ester Nicotinate Ester Nicotinate_Ester->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis (Adipocytes) PKA->Lipolysis Inflammation_Gi ↓ Inflammation (Immune Cells) PKA->Inflammation_Gi Internalization Receptor Internalization Arrestin->Internalization ERK ↓ ERK Signaling Arrestin->ERK Flushing ↑ Prostaglandin D2 (Flushing) Arrestin->Flushing

Caption: GPR109A signaling pathways activated by nicotinate esters.
Prostaglandin-Mediated Vasodilation

For topical applications, the mechanism of action of nicotinate esters, such as methyl nicotinate, is primarily mediated by the local release of prostaglandins, particularly prostaglandin D2.[4] This release is thought to be a consequence of the activation of cyclooxygenase (COX) enzymes in the skin. The released prostaglandins then act on vascular smooth muscle cells to cause vasodilation, leading to increased blood flow and the characteristic erythema (redness) and warming sensation.[4]

Nicotinic Acetylcholine Receptors (nAChRs)

While nicotinic acid and its simple esters are not considered direct agonists of nicotinic acetylcholine receptors (nAChRs), it is important to distinguish their mechanism from that of nicotine.[2] Nicotine, the primary psychoactive component of tobacco, exerts its effects by directly binding to and activating nAChRs, which are ligand-gated ion channels.[2][11][12][13] This leads to a rapid influx of cations and neuronal depolarization, a mechanism distinct from the G-protein coupled signaling of GPR109A. The neuroprotective effects observed with nicotine are largely attributed to its action on nAChRs.[14][15]

Therapeutic Applications

The unique mechanisms of action of nicotinate esters have led to their investigation and use in a variety of therapeutic areas.

Dyslipidemia

Nicotinic acid is a broad-spectrum lipid-modifying agent that favorably affects all major lipid parameters. It effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol.[1][2] Nicotinate esters, as prodrugs of nicotinic acid, are being developed to achieve these therapeutic benefits with an improved side-effect profile.

Lipid Parameter Effect of Nicotinic Acid/Nicotinate Esters
LDL Cholesterol
HDL Cholesterol
Triglycerides
Lipoprotein(a)
Neurodegenerative Diseases

Emerging evidence suggests that GPR109A activation may have neuroprotective effects, making nicotinate esters potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[16][17] The proposed mechanisms include the reduction of neuroinflammation and oxidative stress.[1][16][18]

Inflammation

The anti-inflammatory properties of nicotinate esters are mediated through the activation of GPR109A on immune cells.[3][10] This leads to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, and a reduction in the production of inflammatory cytokines like IL-6 and TNF-α.[9][19][20]

Topical Applications

Due to their vasodilatory properties, nicotinate esters, particularly methyl, ethyl, and hexyl nicotinate, are used in topical preparations for the relief of muscle and joint pain.[21][22][23][24][25] The increased blood flow to the site of application is believed to aid in the removal of pain-inducing substances and promote healing.

Quantitative Data

The following table summarizes available quantitative data for various nicotinate esters and related compounds.

CompoundTargetAssayEC₅₀/IC₅₀ApplicationReference
Nicotinic AcidGPR109A[³⁵S]GTPγS binding527 nMDyslipidemia[26]
Nicotinic AcidGPR109AERK1/2 activation580 nMDyslipidemia[26]
Nicotinic AcidGPR109ACa²⁺ response100 nM (EC₅₀)Dyslipidemia[27][28]
Methyl Nicotinate-Acetic acid-induced writhing (mice)5-10 mg/kg (oral)Analgesia[29][30]
Benzyl Nicotinate-Percutaneous absorption of dexamethasone15 mg (topical)Vasodilation[31]
AcifranGPR109AcAMP Inhibition100 nM (EC₅₀)Dyslipidemia[28]
GSK256073GPR109AcAMP response305 ± 65 nM (EC₅₀)Dyslipidemia[32]

Experimental Protocols

GPR109A Activation Assay (cAMP Inhibition)

This protocol describes a cell-based assay to measure the inhibition of forskolin-stimulated cAMP production by a nicotinate ester in cells expressing GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • Forskolin

  • Nicotinate ester of interest

  • Nicotinic acid (positive control)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Procedure:

  • Cell Culture:

    • Culture HEK293-GPR109A cells in appropriate cell culture medium until they reach 80-90% confluency.

    • Detach the cells and resuspend them in assay buffer to the desired concentration.

  • Compound Preparation:

    • Prepare a stock solution of the nicotinate ester in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the nicotinate ester in assay buffer to generate a dose-response curve.

    • Prepare solutions of nicotinic acid as a positive control and a vehicle control.

  • Assay Protocol:

    • Seed the cells into a 384-well plate.

    • Add the diluted nicotinate ester, nicotinic acid, or vehicle control to the respective wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for another specified time (e.g., 15-30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the nicotinate ester.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental Workflow: GPR109A cAMP Assay

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture GPR109A- expressing cells Seeding Seed cells into 384-well plate Cell_Culture->Seeding Compound_Prep Prepare serial dilutions of nicotinate ester Treatment Add nicotinate ester and incubate Compound_Prep->Treatment Seeding->Treatment Stimulation Add forskolin to stimulate adenylyl cyclase Treatment->Stimulation Detection Lyse cells and detect cAMP levels Stimulation->Detection Inhibition_Calc Calculate % inhibition of cAMP production Detection->Inhibition_Calc Dose_Response Plot dose-response curve Inhibition_Calc->Dose_Response EC50_Calc Determine EC50 value Dose_Response->EC50_Calc

Caption: Workflow for a GPR109A-mediated cAMP inhibition assay.

Conclusion and Future Directions

Nicotinate esters represent a promising class of compounds with diverse therapeutic potential. Their ability to act as prodrugs of nicotinic acid, coupled with their unique physicochemical properties, offers opportunities to develop novel treatments for dyslipidemia, neurodegenerative diseases, and inflammatory conditions with improved efficacy and safety profiles. The primary mechanism of action for their systemic effects is through the activation of the GPR109A receptor, while topical applications rely on the local release of prostaglandins.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the impact of different ester functionalities on GPR109A potency, selectivity, and pharmacokinetic properties will be crucial for the design of next-generation nicotinate ester-based drugs.

  • Targeted Delivery: The development of novel formulations and delivery systems for nicotinate esters could enhance their therapeutic efficacy and minimize off-target effects.

  • Exploration of New Therapeutic Areas: Given the role of GPR109A in various physiological processes, the therapeutic potential of nicotinate esters in other diseases, such as certain types of cancer and metabolic disorders, warrants further investigation.

  • Clarification of Downstream Signaling: A more detailed understanding of the G-protein-independent signaling pathways of GPR109A will be essential for the development of biased agonists that can selectively activate therapeutic pathways while avoiding those responsible for adverse effects.

References

Methodological & Application

Synthesis Protocol for Methyl 6-(chloromethyl)nicotinate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 6-(chloromethyl)nicotinate, a valuable intermediate in the preparation of various pharmaceutical compounds. This guide outlines a reliable two-step synthetic pathway, commencing with the readily available 6-methylnicotinic acid.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a reactive chloromethyl group and a methyl ester, allows for diverse chemical modifications. The following protocol details a robust and reproducible method for its preparation, beginning with the synthesis of the precursor, Methyl 6-methylnicotinate, followed by the targeted chlorination of the 6-methyl group.

Overall Synthetic Pathway

The synthesis is a two-step process:

  • Fischer Esterification: Conversion of 6-methylnicotinic acid to Methyl 6-methylnicotinate.

  • Free-Radical Chlorination: Selective chlorination of the methyl group of Methyl 6-methylnicotinate using N-chlorosuccinimide (NCS).

Synthesis_Pathway Start 6-Methylnicotinic Acid Intermediate Methyl 6-methylnicotinate Start:e->Intermediate:w Methanol, H₂SO₄ (cat.) Reflux Product This compound Intermediate:e->Product:w N-Chlorosuccinimide (NCS) Radical Initiator, Solvent Heat

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactionStarting MaterialKey ReagentsSolventReaction Time (hours)Temperature (°C)Typical Yield (%)
1Fischer Esterification6-Methylnicotinic acidMethanol, Sulfuric acidMethanol17Reflux (approx. 65)75
2Free-Radical ChlorinationMethyl 6-methylnicotinateN-Chlorosuccinimide (NCS), AIBNCarbon tetrachloride4-6Reflux (approx. 77)Variable

Experimental Protocols

Step 1: Synthesis of Methyl 6-methylnicotinate

This procedure follows a standard Fischer esterification protocol.

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (40 mL).

  • Heat the reaction mixture to reflux and maintain for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it to dryness under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃ until the pH reaches 7.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid. A typical yield is around 75%.[1][2]

Step 2: Synthesis of this compound

This step involves the free-radical chlorination of the methyl group at the 6-position of the pyridine ring.

Materials:

  • Methyl 6-methylnicotinate

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl 6-methylnicotinate (1 equivalent) in carbon tetrachloride.

  • Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the appearance of the product.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining NCS, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Chlorination s1_start Mix 6-Methylnicotinic Acid, Methanol, and H₂SO₄ s1_reflux Reflux for 17 hours s1_start->s1_reflux s1_workup Work-up: - Evaporation - Neutralization (NaHCO₃) - Extraction (Ethyl Acetate) - Drying (Na₂SO₄) s1_reflux->s1_workup s1_product Isolate Methyl 6-methylnicotinate s1_workup->s1_product s2_start Mix Methyl 6-methylnicotinate, NCS, and AIBN in CCl₄ s1_product->s2_start Use as starting material s2_reflux Reflux for 4-6 hours s2_start->s2_reflux s2_workup Work-up: - Filtration - Washes (Na₂S₂O₃, H₂O, Brine) - Drying (MgSO₄) s2_reflux->s2_workup s2_purification Purification by Column Chromatography s2_workup->s2_purification s2_product Isolate this compound s2_purification->s2_product

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of Methyl 6-(chloromethyl)nicotinate, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a robust three-step process commencing from the commercially available Methyl 6-methylnicotinate. The key transformations involve an initial N-oxidation, followed by a Boekelheide rearrangement to introduce a hydroxyl functionality, and concluding with a chlorination step to yield the target compound. This guide includes detailed experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of a reactive chloromethyl group on the pyridine ring, coupled with the methyl ester functionality, makes it a versatile scaffold for the introduction of diverse molecular fragments. The synthetic pathway detailed herein provides a reliable method for the preparation of this compound from readily available starting materials.

The overall synthetic strategy is as follows:

  • N-Oxidation: The synthesis begins with the oxidation of the pyridine nitrogen of Methyl 6-methylnicotinate to form Methyl 6-methylnicotinate N-oxide.

  • Hydroxymethylation via Boekelheide Rearrangement: The N-oxide is then subjected to a Boekelheide rearrangement using acetic anhydride, which, after subsequent hydrolysis, yields Methyl 6-(hydroxymethyl)nicotinate.

  • Chlorination: The final step involves the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride to afford the desired product, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step in the synthesis of this compound.

Table 1: Synthesis of Methyl 6-methylnicotinate N-oxide

ParameterValueReference
Starting MaterialMethyl 6-methylnicotinate[1]
Reagentm-Chloroperoxybenzoic acid (m-CPBA)[1]
SolventDichloromethane (DCM)[1]
Reaction Temperature0 °C to room temperature[1]
Reaction TimeMonitored by TLC[1]
Work-upAqueous NaHCO₃ wash[1]
PurificationColumn chromatography[2]
Reported Yield~90%[2]

Table 2: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

ParameterValueReference
Starting MaterialMethyl 6-methylnicotinate N-oxide[2]
ReagentAcetic Anhydride[3][4]
Reaction TemperatureReflux[3]
Reaction TimeNot specified[3]
IntermediateMethyl 6-(acetoxymethyl)nicotinate[3]
Hydrolysis ReagentNot specified (typically aqueous base or acid)
PurificationColumn chromatography[2]
Reported YieldNot specified

Table 3: Synthesis of this compound

ParameterValueReference
Starting MaterialMethyl 6-(hydroxymethyl)nicotinate[5]
ReagentThionyl chloride (SOCl₂)[5]
SolventNot specified (often neat or in a non-polar solvent like DCM or toluene)
Reaction Temperature50-60 °C[5]
Reaction Time1-2 hours[5]
Work-upConcentration[5]
PurificationNot specified
Reported YieldNot specified

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methylnicotinate N-oxide

This protocol is adapted from a general procedure for the N-oxidation of pyridine derivatives.[1]

Materials:

  • Methyl 6-methylnicotinate

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 6-methylnicotinate in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Upon completion, wash the reaction mixture twice with a saturated aqueous solution of NaHCO₃, followed by a wash with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to obtain Methyl 6-methylnicotinate N-oxide.[2]

Protocol 2: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

This two-step protocol involves a Boekelheide rearrangement followed by hydrolysis.

Part A: Boekelheide Rearrangement to Methyl 6-(acetoxymethyl)nicotinate

This protocol is based on the general conditions for the Boekelheide rearrangement.[3][4]

Materials:

  • Methyl 6-methylnicotinate N-oxide

  • Acetic anhydride

Procedure:

  • In a suitable reaction vessel, heat acetic anhydride to 90 °C.[4]

  • Add a solution of Methyl 6-methylnicotinate N-oxide in a minimal amount of a suitable solvent (e.g., acetic acid) dropwise to the heated acetic anhydride.[4]

  • Maintain the reaction mixture at reflux. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, cool the mixture and carefully remove the excess acetic anhydride under reduced pressure. This will yield the crude intermediate, Methyl 6-(acetoxymethyl)nicotinate.

Part B: Hydrolysis to Methyl 6-(hydroxymethyl)nicotinate

Materials:

  • Crude Methyl 6-(acetoxymethyl)nicotinate

  • Methanol

  • Triethylamine (Et₃N) or other suitable base

Procedure:

  • Dissolve the crude Methyl 6-(acetoxymethyl)nicotinate in methanol.

  • Add a base, such as triethylamine, dropwise until the solution is neutral or slightly basic.[2]

  • Stir the solution at room temperature for a few hours, monitoring the hydrolysis by TLC.[2]

  • Once the hydrolysis is complete, remove the solvent and any volatile byproducts under reduced pressure.

  • The resulting crude Methyl 6-(hydroxymethyl)nicotinate can be purified by silica gel column chromatography.

Protocol 3: Synthesis of this compound

This protocol is based on a general procedure for the chlorination of a hydroxymethyl group.[5]

Materials:

  • Methyl 6-(hydroxymethyl)nicotinate

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a well-ventilated fume hood, add Methyl 6-(hydroxymethyl)nicotinate to a reaction vessel.

  • Carefully add an excess of thionyl chloride.

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Synthesis_Workflow Start Methyl 6-methylnicotinate Step1_Reagent m-CPBA, DCM Step1_Product Methyl 6-methylnicotinate N-oxide Step1_Reagent->Step1_Product Step2a_Reagent 1. Acetic Anhydride 2. H₂O/Base Step2_Product Methyl 6-(hydroxymethyl)nicotinate Step2a_Reagent->Step2_Product Step3_Reagent SOCl₂ Step3_Product This compound Step3_Reagent->Step3_Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Reactions of Methyl 6-(chloromethyl)nicotinate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reactivity of methyl 6-(chloromethyl)nicotinate with various nucleophiles. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of a wide array of substituted pyridine derivatives. The protocols provided are based on established chemical principles and analogous reactions, offering a practical guide for laboratory applications.

Introduction

This compound is a bifunctional molecule featuring a reactive chloromethyl group at the 6-position of the pyridine ring and a methyl ester at the 3-position. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups, which is a key strategy in the optimization of lead compounds in drug discovery. The electron-withdrawing nature of the pyridine ring and the ester group enhances the reactivity of the benzylic-like chloride, making it an excellent substrate for SN2 reactions.

Synthesis of this compound

The synthesis of this compound can be achieved via the chlorination of the methyl group of methyl 6-methylnicotinate. This transformation is analogous to the synthesis of the corresponding 2-(chloromethyl) isomer.

Protocol 1: Radical Chlorination of Methyl 6-methylnicotinate

This protocol describes a general method for the chlorination of the methyl group on the pyridine ring.

Materials:

  • Methyl 6-methylnicotinate

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 6-methylnicotinate (1.0 eq) in CCl₄.

  • Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Reactions with Nucleophiles: Protocols and Data

The primary mode of reaction for this compound is nucleophilic substitution at the chloromethyl carbon. Below are protocols for its reaction with common classes of nucleophiles.

3.1.1 Gabriel Synthesis of Methyl 6-(aminomethyl)nicotinate

The Gabriel synthesis provides a reliable method for forming primary amines from alkyl halides, avoiding overalkylation.[1] This protocol is adapted from the synthesis of the 2-isomer.[1]

Protocol 2: Gabriel Synthesis

Materials:

  • This compound

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Step A: Alkylation

    • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add potassium phthalimide (1.1 eq) to the solution.

    • Heat the mixture (e.g., to 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture and pour it into water to precipitate the phthalimide product.

    • Filter the solid, wash with water, and dry to obtain methyl 6-((1,3-dioxoisoindolin-2-yl)methyl)nicotinate.

  • Step B: Hydrazinolysis

    • Suspend the product from Step A in ethanol.

    • Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux.

    • A precipitate of phthalhydrazide will form. Monitor the reaction by TLC.

    • After completion, cool the mixture and acidify with concentrated HCl.

    • Filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate, and then basify with a strong base (e.g., NaOH) to pH > 10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 6-(aminomethyl)nicotinate.

3.1.2 Reaction with Primary and Secondary Amines

Direct alkylation of primary or secondary amines with this compound can be used to synthesize a variety of N-substituted derivatives.

Protocol 3: General Amination

Materials:

  • This compound

  • Primary or secondary amine (2.0-3.0 eq)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (optional, 1.5 eq)

  • Acetonitrile or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile or DMF.

  • Add the desired primary or secondary amine (2.0-3.0 eq). The excess amine also acts as a base to neutralize the HCl formed. Alternatively, use a slight excess of the amine (1.2 eq) and a non-nucleophilic base.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. Purify the crude product by column chromatography.

Nucleophile (Amine)Product StructureExpected Yield (%)
Ammonia (via Gabriel Synthesis)Methyl 6-(aminomethyl)nicotinate70-85 (estimated)
PiperidineMethyl 6-(piperidin-1-ylmethyl)nicotinate>80 (estimated)
MorpholineMethyl 6-(morpholinomethyl)nicotinate>80 (estimated)
N-methylanilineMethyl 6-((methyl(phenyl)amino)methyl)nicotinate60-75 (estimated)
Yields are estimated based on general SN2 reactions and analogous procedures.

Thiols and thiophenols are excellent nucleophiles for SN2 reactions and will readily displace the chloride from this compound.

Protocol 4: Thiolation

Materials:

  • This compound

  • Thiol or thiophenol (1.1 eq)

  • A base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH)) (1.2 eq)

  • DMF or ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, dissolve the thiol or thiophenol (1.1 eq) in DMF or ethanol.

  • Add the base (1.2 eq) and stir for 10-20 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating (50-70 °C) and monitor by TLC.

  • Once complete, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. Purify the residue by column chromatography.

Nucleophile (Thiol)Product StructureExpected Yield (%)
EthanethiolMethyl 6-((ethylthio)methyl)nicotinate>90 (estimated)
ThiophenolMethyl 6-((phenylthio)methyl)nicotinate>90 (estimated)
4-MethoxythiophenolMethyl 6-(((4-methoxyphenyl)thio)methyl)nicotinate>90 (estimated)
Yields are estimated based on general SN2 reactions.

Alcohols and phenols can also act as nucleophiles, typically requiring a base to form the more nucleophilic alkoxide or phenoxide.

Protocol 5: Ether Formation

Materials:

  • This compound

  • Alcohol or phenol (1.1 eq)

  • A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide) (1.2 eq)

  • Anhydrous THF or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the alcohol or phenol (1.1 eq) in anhydrous THF or DMF at 0 °C, add the base (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophile (Alcohol/Phenol)Product StructureExpected Yield (%)
EthanolMethyl 6-(ethoxymethyl)nicotinate70-85 (estimated)
PhenolMethyl 6-(phenoxymethyl)nicotinate75-90 (estimated)
4-NitrophenolMethyl 6-((4-nitrophenoxy)methyl)nicotinate80-95 (estimated)
Yields are estimated based on general SN2 reactions.

Visualizations

Reaction_Workflow General Workflow for Nucleophilic Substitution cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_reagent This compound reaction Reaction in suitable solvent (e.g., DMF, Acetonitrile, THF) start_reagent->reaction nucleophile Nucleophile (Nu-H) nucleophile->reaction base Base (e.g., K2CO3, TEA, NaH) base->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Substituted Product purification->product

Caption: General workflow for the reaction of this compound with nucleophiles.

Signaling_Pathway_Analogy Application in Drug Discovery start This compound library Library of Substituted Nicotinate Derivatives start->library Nucleophilic Substitution nucleophiles Diverse Nucleophiles (Amines, Thiols, Alcohols) nucleophiles->library screening Biological Screening (e.g., Enzyme Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of this compound reactions in a drug discovery pipeline.

Conclusion

This compound is a highly useful synthetic intermediate. Its chloromethyl group is readily displaced by a wide range of nucleophiles, including nitrogen, sulfur, and oxygen-based species. The protocols outlined in this document provide a foundation for the synthesis of diverse libraries of 6-substituted methyl nicotinate derivatives, which are valuable for structure-activity relationship studies and the development of novel therapeutic agents. While specific quantitative data for each reaction may require empirical optimization, the provided methodologies are robust and based on well-established chemical principles.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel derivatives from Methyl 6-(chloromethyl)nicotinate. This versatile building block is of significant interest in medicinal chemistry due to the presence of a reactive chloromethyl group, which allows for the introduction of a wide array of functional groups via nucleophilic substitution reactions. The pyridine core is a common scaffold in many biologically active compounds, making these derivatives promising candidates for drug discovery programs.

Overview of Synthetic Pathways

This compound is an excellent electrophile for SN2 reactions. The electron-withdrawing nature of the pyridine ring and the ester group enhances the reactivity of the chloromethyl group towards nucleophilic attack. This allows for the facile synthesis of a diverse library of compounds, including ethers, thioethers, amines, azides, and other carbon-carbon bond-containing derivatives.

A general overview of the synthetic strategy begins with the synthesis of the starting material, Methyl 6-methylnicotinate, followed by chlorination of the methyl group to yield this compound. Subsequent nucleophilic substitution reactions with various nucleophiles lead to the desired derivatives.

G cluster_0 Synthesis of Starting Material cluster_1 Chlorination cluster_2 Derivatization (Nucleophilic Substitution) 6-Methylnicotinic_acid 6-Methylnicotinic acid Methyl_6-methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic_acid->Methyl_6-methylnicotinate   Esterification (MeOH, H2SO4) Methyl_6-(chloromethyl)nicotinate This compound Methyl_6-methylnicotinate->Methyl_6-(chloromethyl)nicotinate   Chlorination (NCS, AIBN) Ethers Ethers (R-OH, Base) Methyl_6-(chloromethyl)nicotinate->Ethers Thioethers Thioethers (R-SH, Base) Methyl_6-(chloromethyl)nicotinate->Thioethers Amines Amines (R-NH2) Methyl_6-(chloromethyl)nicotinate->Amines Azides Azides (NaN3) Methyl_6-(chloromethyl)nicotinate->Azides

Figure 1: General synthetic workflow for the preparation of derivatives from this compound.

Data Presentation: Synthesis of Derivatives

The following table summarizes the synthesis of various derivatives from this compound via nucleophilic substitution reactions. The reaction conditions and yields are based on general procedures for similar substrates and provide a comparative overview.

Derivative ClassNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Ethers PhenolK₂CO₃DMF804-685-95
EthanolNaHTHF252-480-90
Thioethers ThiophenolEt₃NCH₂Cl₂251-390-98
EthanethiolK₂CO₃Acetone252-488-95
Amines AnilineK₂CO₃DMF1006-875-85
PiperidineEt₃NCH₃CN604-680-90
Azides Sodium Azide-DMF/H₂O603-590-97
Nitriles Sodium Cyanide-DMSO504-885-95

Experimental Protocols

Synthesis of Methyl 6-methylnicotinate

This protocol describes the Fischer esterification of 6-methylnicotinic acid to produce Methyl 6-methylnicotinate.[1][2]

Materials:

  • 6-Methylnicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (1.0 eq) in methanol, slowly add concentrated sulfuric acid (catalytic amount) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove methanol.

  • Carefully neutralize the residue with ice-cold saturated aqueous NaHCO₃ solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid.

Characterization:

  • ¹H NMR (CDCl₃): δ 9.06 (s, 1H), 8.13 (dd, J = 8.0, 2.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 3.89 (s, 3H), 2.58 (s, 3H).[1][3]

  • LCMS: m/z = 152.4 [M+H]⁺.[1]

Synthesis of this compound

This protocol describes a general method for the chlorination of the methyl group of Methyl 6-methylnicotinate using N-chlorosuccinimide (NCS).

Materials:

  • Methyl 6-methylnicotinate

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve Methyl 6-methylnicotinate (1.0 eq) in CCl₄.

  • Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

General Protocol for Nucleophilic Substitution: Synthesis of Ethers (Williamson Ether Synthesis)

This protocol outlines the synthesis of ether derivatives from this compound and an alcohol or phenol.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product StartMat This compound ReactionConditions Stirring, Heat StartMat->ReactionConditions Nucleophile R-OH / R-O⁻Na⁺ Nucleophile->ReactionConditions Base Base (e.g., NaH, K₂CO₃) Base->ReactionConditions Solvent Solvent (e.g., THF, DMF) Solvent->ReactionConditions Workup Aqueous Work-up ReactionConditions->Workup Purification Column Chromatography Workup->Purification Product Methyl 6-((alkoxy)methyl)nicotinate Purification->Product

Figure 2: Experimental workflow for the Williamson ether synthesis.

Materials:

  • This compound

  • Alcohol or Phenol (1.1-1.3 eq)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent.

  • If using a base like NaH, add it portion-wise to the alcohol solution at 0 °C and stir for 30 minutes to form the alkoxide. If using a carbonate base, add it directly to the mixture.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as required (see table above), and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired ether derivative.

General Protocol for Nucleophilic Substitution: Synthesis of Amines

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (1.2-2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, CH₃CN)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the amine, the base, and the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (see table above) and stir for the required time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.

Safety Precautions

  • Chloromethylating agents are potential carcinogens and should be handled with extreme care in a well-ventilated fume hood.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Sodium cyanide (NaCN) is highly toxic. Handle with appropriate personal protective equipment and have a quenching solution (e.g., bleach) readily available.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

References

Application Notes and Protocols for the Synthesis of Nicotine Analogs Using Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of novel nicotine analogs utilizing methyl 6-(chloromethyl)nicotinate as a key starting material. The chloromethyl group at the 6-position of the pyridine ring offers a versatile handle for the introduction of various functionalities and the construction of the characteristic pyrrolidine ring of nicotine. This document outlines a strategic synthetic approach, including the formation of a nornicotine analog followed by N-methylation to yield the corresponding nicotine analog. The protocols are designed to be a practical guide for researchers in medicinal chemistry and drug development exploring new nicotinic acetylcholine receptor (nAChR) modulators.

Introduction

Nicotine, a natural alkaloid found in tobacco, is a potent agonist of nAChRs. The development of nicotine analogs is a significant area of research aimed at creating more selective and potent ligands for specific nAChR subtypes. These efforts are crucial for developing novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. This compound is a valuable building block for this purpose, as the reactive chloromethyl group allows for the systematic modification of the pyridine core of the nicotine scaffold.

Synthetic Strategy

The overall synthetic strategy involves a two-stage process. First, a 6-substituted nornicotine analog is synthesized by reacting this compound with a suitable precursor to form the pyrrolidine ring. In the second stage, the nornicotine analog is N-methylated to yield the final nicotine analog. This modular approach allows for the synthesis of a library of analogs by varying the substituents on the pyrrolidine ring precursor.

A plausible synthetic pathway for a 6-substituted nornicotine analog involves the reaction of this compound with a protected 3-aminopropanol derivative, followed by cyclization to form the pyrrolidine ring.

Experimental Protocols

Protocol 1: Synthesis of a 6-Substituted Nornicotine Analog

This protocol describes a hypothetical synthesis of Methyl 6-((pyrrolidin-2-yl)methyl)nicotinate, a nornicotine analog, from this compound. This method is based on established principles of N-alkylation and intramolecular cyclization.

Step 1: N-Alkylation of a Protected Amino Alcohol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1-propanol (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Protection (Optional but Recommended): To avoid side reactions, protect the amino group of 3-amino-1-propanol with a suitable protecting group (e.g., Boc anhydride).

  • Alkylation: Add this compound (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it off. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Form the Pyrrolidine Ring

  • Activation of the Hydroxyl Group: Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C. Add a reagent to convert the hydroxyl group into a good leaving group, such as thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).

  • Cyclization: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). The intramolecular cyclization will proceed to form the pyrrolidine ring.

  • Deprotection (if applicable): If a protecting group was used, deprotect the nitrogen of the pyrrolidine ring using appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final nornicotine analog by column chromatography.

Protocol 2: N-Methylation to the Nicotine Analog

This protocol describes the conversion of the synthesized nornicotine analog to the corresponding nicotine analog.

  • Reaction Setup: Dissolve the 6-substituted nornicotine analog (1.0 eq.) in a suitable solvent such as methanol or acetonitrile.

  • Methylation: Add an excess of formaldehyde (as a 37% aqueous solution) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by adding a few drops of acetic acid. Remove the solvent under reduced pressure. Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the final nicotine analog by column chromatography.

Data Presentation

Table 1: Hypothetical Reaction Parameters for the Synthesis of a 6-Substituted Nornicotine Analog

StepReactant 1Reactant 2SolventBaseTemperature (°C)Time (h)Hypothetical Yield (%)
1. N-Alkylation This compoundBoc-3-amino-1-propanolAcetonitrileDIPEA801875
2. Cyclization N-Boc-N-(3-hydroxypropyl)-methyl 6-(aminomethyl)nicotinateThionyl ChlorideDCMTEA25660

Table 2: Hypothetical Reaction Parameters for the N-Methylation to the Nicotine Analog

ReactantReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
6-Substituted Nornicotine AnalogFormaldehyde, NaBH₃CNMethanol25685

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow start This compound intermediate1 N-Alkylated Intermediate start->intermediate1 N-Alkylation (Boc-3-amino-1-propanol, DIPEA) intermediate2 6-Substituted Nornicotine Analog intermediate1->intermediate2 Intramolecular Cyclization (SOCl2, TEA) product 6-Substituted Nicotine Analog intermediate2->product N-Methylation (Formaldehyde, NaBH3CN)

Caption: Synthetic workflow for the preparation of a 6-substituted nicotine analog.

Logical Relationship of Key Steps

Logical_Relationship start Starting Material This compound step1 Formation of C-N Bond (Nucleophilic Substitution) start->step1 step2 Pyrrolidine Ring Formation (Intramolecular Cyclization) step1->step2 step3 N-Methylation (Reductive Amination) step2->step3 final_product Target Nicotine Analog step3->final_product

Caption: Logical progression of key chemical transformations.

Signaling Pathways of Nicotinic Acetylcholine Receptors

Nicotine and its analogs exert their effects by binding to nAChRs, which are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent downstream signaling events.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) IonInflux Cation Influx (Na+, Ca2+) nAChR->IonInflux Channel Opening NicotineAnalog Nicotine Analog (Agonist) NicotineAnalog->nAChR Binds to Depolarization Membrane Depolarization IonInflux->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

Caption: Simplified signaling pathway of nAChR activation by a nicotine analog.

Disclaimer

The provided protocols are hypothetical and based on established chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The biological activity of any newly synthesized compound must be determined through appropriate pharmacological assays.

Application Note: A Proposed HPLC Method for the Analysis of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-(chloromethyl)nicotinate is a pyridine derivative of significant interest in pharmaceutical synthesis. Its bifunctional nature, containing both a methyl ester and a reactive chloromethyl group, makes it a valuable building block for a variety of active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this intermediate is crucial for ensuring the quality, consistency, and purity of the final drug product. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed for use by researchers, scientists, and drug development professionals.

Principle

This proposed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1] The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[1] The analyte is retained on the column based on its hydrophobicity. By adjusting the composition of the mobile phase, the retention and elution of this compound can be controlled. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where the molecule exhibits significant absorbance, which is characteristic of the pyridine ring structure.

Reagents and Materials

  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reagents:

    • Formic Acid (ACS Grade or higher)

  • Sample Vials: 2 mL amber glass vials with PTFE septa

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Proposed HPLC Method

The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-10 min: 30% to 70% B10-12 min: 70% B12-12.1 min: 70% to 30% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of the diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

For a developed and validated method, system suitability parameters should be established to ensure the performance of the chromatographic system. The following are typical parameters and their recommended limits.

ParameterRecommended Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=5 injections)

Method Validation

This proposed method is a starting point and requires full validation in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters that need to be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

All quantitative data generated during method development and validation should be summarized in clearly structured tables for easy comparison and interpretation.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 265 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental Workflow for HPLC Analysis.

G Validation Method Validation (ICH Q2R1) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: HPLC Method Validation Parameters.

References

Application Notes and Protocols for N-Alkylation using Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(chloromethyl)nicotinate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive chloromethyl group and a methyl ester on a pyridine scaffold, makes it a valuable starting material for the synthesis of a diverse range of biologically active compounds. The primary application of this reagent lies in the N-alkylation of primary and secondary amines, a fundamental transformation for the generation of novel molecular entities with potential therapeutic applications. The resulting N-substituted methyl 6-(aminomethyl)nicotinate derivatives are key intermediates in the synthesis of various pharmaceutical agents.

The pyridine nucleus is a privileged structure found in numerous bioactive natural products and synthetic drugs. The ability to introduce various substituents at the 6-position via N-alkylation allows for the systematic modification of a lead compound's structure to probe structure-activity relationships (SAR) and optimize its pharmacological profile. Nicotinic acid and its derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), making this scaffold particularly relevant for the development of new therapeutics.

Data Presentation

The following table summarizes representative yields for the N-alkylation of various primary and secondary amines with this compound. Please note that these are typical yields for SN2 reactions of this nature and actual yields may vary depending on the specific reaction conditions and the nucleophilicity of the amine.

EntryAmine SubstrateProductTypical Yield (%)
1PiperidineMethyl 6-(piperidin-1-ylmethyl)nicotinate85-95
2MorpholineMethyl 6-(morpholinomethyl)nicotinate80-90
3PyrrolidineMethyl 6-(pyrrolidin-1-ylmethyl)nicotinate85-95
4BenzylamineMethyl 6-((benzylamino)methyl)nicotinate70-80
5AnilineMethyl 6-((phenylamino)methyl)nicotinate50-60
6DiethylamineMethyl 6-((diethylamino)methyl)nicotinate75-85

Experimental Protocols

General Protocol for N-Alkylation of Secondary Amines

This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound using a common base and solvent system.[1]

Materials:

  • This compound (1.0 eq.)

  • Secondary amine (e.g., Piperidine) (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)[1]

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Thin Layer Chromatography (TLC) plates and developing system

  • Rotary evaporator

  • Separatory funnel

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.1 eq.) and anhydrous acetonitrile (or DMF) to create a 0.1-0.5 M solution.

  • Add the base (Potassium carbonate or DIPEA, 1.5 eq.) to the stirred solution.[1]

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile (or DMF).

  • Slowly add the solution of this compound to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC. For less reactive amines, the reaction mixture may be heated to 50-70 °C.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature if it was heated.

  • If potassium carbonate was used, filter the reaction mixture to remove the inorganic salts. If DIPEA was used, this step is not necessary.

  • Concentrate the filtrate or the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Partition the residue between dichloromethane (or ethyl acetate) and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Visualizations

Experimental Workflow

G Experimental Workflow for N-Alkylation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1. Dissolve amine and base in anhydrous solvent C 3. Add chloromethylnicotinate solution to amine solution A->C B 2. Dissolve this compound in anhydrous solvent B->C D 4. Stir at room temperature (or heat if necessary) C->D E 5. Monitor reaction by TLC D->E F 6. Quench reaction and remove solvent E->F Reaction Complete G 7. Liquid-liquid extraction F->G H 8. Dry and concentrate organic phase G->H I 9. Column chromatography H->I J 10. Characterize pure product I->J

Caption: A generalized workflow for the N-alkylation of amines using this compound.

Signaling Pathway

Nicotinic acid and its derivatives can act as ligands for G-protein coupled receptors (GPCRs), such as the nicotinic acid receptor GPR109A. The binding of a ligand to this receptor can initiate a signaling cascade through the Gq alpha subunit.

G Nicotinic Acid Receptor Gq Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Nicotinic Acid Receptor (GPR109A) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Gene Expression, Enzyme Activation) PKC->CellularResponse Phosphorylates Targets Ligand Nicotinic Acid Derivative Ligand->GPCR Binds

Caption: A simplified diagram of the Gq signaling cascade initiated by a nicotinic acid derivative.

References

Application Notes and Protocols for Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-(chloromethyl)nicotinate and its salts are reactive intermediates used in the synthesis of various pharmaceutical compounds. Due to its potential reactivity and hazardous nature, strict adherence to proper handling and storage protocols is essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification and Safety Precautions

Based on analogous compounds, this compound is expected to be a hazardous substance. The primary hazards include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][5]

  • Skin and Body Protection: A lab coat or chemical-resistant apron.[1][5] Full-body protection may be required for large quantities.

  • Respiratory Protection: A NIOSH-approved respirator is necessary if working with the solid form where dust may be generated, or if handling solutions outside of a certified chemical fume hood.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3][5][6][7] Ensure that an eyewash station and a safety shower are readily accessible.[4][5][6]

Storage and Stability

Proper storage is critical to maintain the stability and purity of this compound. The following table summarizes the recommended storage conditions based on data from analogous compounds.

ParameterRecommended ConditionSource Analogs
Temperature Store in a cool, dry, and well-ventilated place.[1][5] Some suppliers recommend room temperature, while refrigerated temperatures (2-8°C) are suggested for aqueous solutions to slow degradation.[8][9] For long-term storage of solutions, consider -20°C.[8]Methyl 6-chloronicotinate, Methyl nicotinate
Atmosphere Store under an inert atmosphere (e.g., Argon) to prevent degradation from moisture and air.[1] Keep containers tightly sealed.[1][2][3][4][5][7]Methyl 6-chloronicotinate
Incompatible Materials Avoid strong oxidizing agents, strong bases, and highly acidic or alkaline materials.[2][4][5]Methyl 6-chloronicotinate, Methyl nicotinate
Aqueous Solution Stability Based on methyl nicotinate, aqueous solutions are relatively stable at 4°C, with degradation to the corresponding acid occurring at a slow rate (approximately 0.5% per year).[8][10] Stability is pH-dependent, with esters being generally more stable at a slightly acidic pH (e.g., pH 4-6).[8]Methyl nicotinate

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (assuming a molecular weight, which should be confirmed from the supplier's documentation) in anhydrous dimethyl sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (appropriate size)

  • Pipettes and pipette tips

  • Vortex mixer

  • Amber glass vials for storage

Procedure:

  • Pre-weighing Preparation: Don appropriate PPE and perform all weighing and solution preparation steps inside a certified chemical fume hood.

  • Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh the desired amount of this compound.

  • Dissolution: Transfer the weighed compound to the volumetric flask. Add a portion of anhydrous DMSO (approximately half of the final volume) to the flask.

  • Mixing: Gently swirl the flask or use a vortex mixer at a low setting to dissolve the compound completely.

  • Final Volume Adjustment: Once the solid is fully dissolved, add anhydrous DMSO to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles and exposure to moisture and light. Store the vials at the recommended temperature (e.g., -20°C for long-term storage).

Spill and Waste Management

Spill Response:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[1][6]

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[1][5] Avoid generating dust.[1]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[3][4][5][7] Chemical waste generators must determine if a discarded chemical is classified as hazardous.[5]

Visual Diagrams

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound start Start: Obtain Compound and SDS risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Handling Operations (Weighing, Solution Prep) fume_hood->handling storage Short-term Storage (Cool, Dry, Tightly Sealed) handling->storage After Use long_term_storage Long-term Storage (Inert Atmosphere, -20°C for Solutions) handling->long_term_storage For Aliquots spill Spill Occurs handling->spill If Spill waste_disposal Dispose of Waste Properly handling->waste_disposal Generate Waste storage->handling For Next Use end End of Process storage->end long_term_storage->handling Retrieve for Use long_term_storage->end spill_response Follow Spill Response Protocol spill->spill_response spill_response->waste_disposal waste_disposal->end

Caption: Logical workflow for handling and storing this compound.

References

Application Notes and Protocols for the Safe Disposal of Methyl 6-(chloromethyl)nicotinate Waste

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-(chloromethyl)nicotinate is a heterocyclic building block used in pharmaceutical research and drug development.[1] As a chlorinated organic compound and a derivative of nicotinic acid, its waste must be managed with stringent safety and environmental considerations.[1][2] Improper disposal can lead to environmental contamination and pose health risks due to the compound's reactivity and the potential for the release of hazardous decomposition products.[3][4]

These application notes provide detailed protocols for the safe handling, segregation, temporary storage, and ultimate disposal of this compound waste generated in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.

Hazard Identification and Chemical Properties

Before handling the compound or its waste, it is essential to be familiar with its chemical properties and associated hazards. While specific toxicological data for this compound is not fully investigated, data from safety data sheets (SDS) for structurally similar compounds and general principles of handling chlorinated organics should be applied.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 73781-91-6[1]
Molecular Formula C₇H₆ClNO₂[1][5]
Molecular Weight 171.58 g/mol [5]
Appearance White to almost white powder or crystal
Melting Point 85.0 to 89.0 °C
Synonyms Methyl 6-chloronicotinate, 6-Chloronicotinic acid methyl ester[1]
Solubility Limited solubility in water, moderate in organic solvents.[1]

Table 2: Summary of Potential Hazards

Hazard CategoryDescriptionSource(s)
Skin Irritation May cause skin irritation.[3][4]
Eye Irritation May cause serious eye irritation.[3][4]
Respiratory Irritation May cause respiratory tract irritation if inhaled.[3][4]
Hazardous Decomposition Thermal decomposition can release toxic and corrosive gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3][4]
Environmental Hazard As a chlorinated organic compound, it should not be released into the environment. Do not flush into surface water or sewer systems.[2][4]

Waste Characterization and Segregation

This compound waste is classified as halogenated organic hazardous waste . This classification is critical and mandates specific disposal pathways.

Key Segregation Principles:

  • Do Not Mix: Never mix halogenated waste with non-halogenated solvent waste.[6][7] Mixing increases disposal costs and complicates treatment processes.[6]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves, or residual powder) separately from liquid waste (e.g., solutions in organic solvents).

  • Compatibility: Do not mix with incompatible materials such as strong oxidizing agents or strong bases, which could trigger hazardous reactions.[3]

On-Site Waste Management Protocol

This protocol details the steps for collecting and storing waste within the laboratory prior to disposal.

4.1 Required Materials

  • Designated hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids." Containers must be chemically compatible (e.g., HDPE or glass).[8]

  • Waste labels (see section 4.3).

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

4.2 Waste Collection Procedure

  • Designate a specific, well-ventilated area for hazardous waste accumulation, such as a laboratory fume hood or a dedicated safety cabinet.[8]

  • For solid waste (e.g., leftover reagent, contaminated weighing paper, TLC plates), place it directly into the "Halogenated Organic Solids" container.

  • For liquid waste (e.g., solutions from reactions or chromatography), pour it into the "Halogenated Organic Liquids" container using a funnel to prevent spills.

  • Do not fill any waste container beyond 90% of its capacity to prevent spills and allow for vapor expansion.[8][10]

  • Keep the waste container securely closed at all times, except when adding waste.[7][8]

4.3 Labeling Requirements Properly label the waste container immediately upon starting collection. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound Waste."

  • List of other components in the container (e.g., solvents like Dichloromethane, Ethyl Acetate).

  • The primary hazard(s): Irritant, Environmental Hazard.

  • The date accumulation started.

  • The name and contact information of the generating researcher/laboratory.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading using a chemical spill kit with an absorbent suitable for organic compounds.

  • Personal Protection: Wear appropriate PPE, including a lab coat, gloves, and safety goggles. For large spills, respiratory protection may be necessary.[4]

  • Clean-up:

    • For solid spills , carefully sweep up the material and place it into a designated hazardous waste container.[3][4] Avoid creating dust.[9]

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite or sand), allow it to be fully absorbed, then scoop the material into the "Halogenated Organic Solids" waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as halogenated hazardous waste.

Waste Disposal Options

The overriding principle for the disposal of laboratory waste is to formulate a plan before any experimental work begins.[7]

6.1 Primary Recommended Method: Licensed Waste Disposal The most common and recommended method is to use a licensed professional waste disposal company.[11] These companies are equipped to handle and treat hazardous materials in compliance with all local and national regulations. The typical process for highly chlorinated organic residues is high-temperature incineration in a furnace equipped with an afterburner and a scrubber to neutralize the resulting hydrogen halide gases.[2]

6.2 Alternative (Not Recommended without Verification): In-Lab Treatment While in-lab detoxification of some hazardous wastes can be performed by qualified staff, it is not recommended for this compound without a thoroughly validated and safety-assessed protocol.[10] Potential chemical degradation methods like alkaline hydrolysis could theoretically be used to break down the compound, but this process may produce other hazardous intermediates and requires careful study of reaction conditions and products. Without a specific, validated protocol, this method should not be attempted.

Detailed Protocol: Collection and Preparation for Off-Site Disposal

This protocol outlines the standard operating procedure for preparing waste containing this compound for pickup by a certified environmental health and safety (EHS) provider or a licensed disposal company.

Objective: To safely collect and package waste for off-site disposal.

Methodology:

  • Segregation: At the point of generation, strictly segregate waste containing this compound into a designated, pre-labeled "Halogenated Organic Waste" container.

  • Container Selection: Use a container provided by or approved by your institution's EHS department. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[10]

  • Accumulation:

    • Store the sealed container in a designated satellite accumulation area within the lab. This area should be under the control of the operator and clearly marked.

    • Ensure the exterior of the container remains clean and free from contamination.[8]

  • Final Packaging for Pickup:

    • Once the container is 90% full or the experiment is complete, ensure the lid is tightly sealed.

    • Wipe the exterior of the container to remove any external contamination.

    • Verify that the hazardous waste label is complete, accurate, and legible.

    • Arrange for waste pickup according to your institution's EHS procedures. Do not leave the waste in an unsecured location.

Visualization of Waste Disposal Workflow

The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste.

G cluster_lab In-Laboratory Process cluster_disposal External Disposal Process gen Waste Generation (e.g., reaction residue, contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Segregate Waste (Halogenated vs. Non-Halogenated) gen->seg spill Spill Occurs gen->spill Potential Event collect Collect in Labeled, Compatible Container (<90% Full) seg->collect store Secure Temporary Storage (Ventilated Area / Fume Hood) collect->store collect->spill pickup Arrange EHS/Vendor Pickup store->pickup spill_proto Execute Spill Management Protocol spill->spill_proto spill_proto->collect Contain & Collect Spill Waste transport Transport by Licensed Waste Hauler pickup->transport transport->dispose

Caption: Workflow for safe disposal of this compound waste.

References

Application Notes and Protocols for Monitoring Reactions of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-(chloromethyl)nicotinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity is primarily centered around the chloromethyl group, which is susceptible to nucleophilic substitution. Effective monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document provides a detailed protocol for monitoring the progress of a representative nucleophilic substitution reaction of this compound using various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

For the purpose of this application note, we will consider the reaction of this compound with morpholine to yield Methyl 6-(morpholinomethyl)nicotinate. This reaction serves as a general model for the substitution of the chloro group with a nitrogen nucleophile.

Data Presentation: Comparative Analysis

The following tables summarize the expected analytical data for the starting material and the product. Disclaimer: The quantitative data presented below are estimates based on structurally similar compounds and should be confirmed experimentally.

Table 1: Thin-Layer Chromatography (TLC) Data

CompoundStructurePolarityExpected Rf Value (30:70 Ethyl Acetate/Hexane)UV Visualization (254 nm)
This compoundLess Polar~ 0.6Quenches
Methyl 6-(morpholinomethyl)nicotinateMore Polar~ 0.3Quenches

Table 2: High-Performance Liquid Chromatography (HPLC) Data

CompoundExpected Retention Time (min)
This compound~ 5.8
Methyl 6-(morpholinomethyl)nicotinate~ 3.2

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound~ 8.5185/187 (M+)150, 122, 91
Methyl 6-(morpholinomethyl)nicotinate~ 10.2236 (M+)150, 86, 57

Table 4: 1H Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl3)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~ 9.15s1HPyridine H-2
~ 8.25dd1HPyridine H-4
~ 7.50d1HPyridine H-5
~ 4.70 s 2H -CH2Cl
~ 3.95s3H-OCH3
Methyl 6-(morpholinomethyl)nicotinate ~ 9.10s1HPyridine H-2
~ 8.20dd1HPyridine H-4
~ 7.45d1HPyridine H-5
~ 3.90s3H-OCH3
~ 3.75 s 2H -CH2-N
~ 3.70t4HMorpholine -CH2-O-
~ 2.50t4HMorpholine -CH2-N-

Experimental Protocols

General Reaction Setup
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (e.g., morpholine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress at regular intervals using one or more of the analytical techniques described below.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and convenient method for qualitative reaction monitoring.

  • Prepare the TLC Chamber: Pour a 30:70 (v/v) ethyl acetate/hexane eluent into a developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere, cover with a lid, and allow to equilibrate for at least 10 minutes.

  • Spot the Plate: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Using a capillary tube, spot a small amount of a solution of the starting material and the reaction mixture in their respective lanes.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction.

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on the consumption of starting material and the formation of the product.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture, quench it by diluting with the mobile phase in a vial to a suitable concentration (e.g., ~100 µg/mL), and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample onto the HPLC system. The progress of the reaction is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product.

Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

GC-MS is a powerful technique for identifying and quantifying volatile components of the reaction mixture.

  • Instrumentation and Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.

  • Analysis: Inject the sample into the GC-MS system. Monitor the reaction by observing the disappearance of the peak corresponding to the starting material and the appearance of the product peak, confirmed by their respective mass spectra.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring.

  • Sample Preparation:

    • For in-situ monitoring: The reaction can be performed directly in an NMR tube using a deuterated solvent.

    • For offline monitoring: At each time point, withdraw an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire a 1H NMR spectrum.

  • Analysis: The most significant change to monitor is the disappearance of the singlet corresponding to the chloromethyl protons (-CH2Cl) of the starting material at ~4.70 ppm and the appearance of a new singlet for the methylene protons adjacent to the nitrogen (-CH2-N) of the product at ~3.75 ppm. The relative integration of these peaks can be used to determine the reaction conversion.

Visualizations

Reaction_Monitoring_Workflow Workflow for Monitoring Nucleophilic Substitution start Start: Reaction Setup (this compound + Nucleophile) sampling Take Aliquot at Time 't' start->sampling quench_dilute Quench and Dilute Sample sampling->quench_dilute tlc TLC Analysis quench_dilute->tlc hplc HPLC Analysis quench_dilute->hplc gcms GC-MS Analysis quench_dilute->gcms nmr NMR Analysis quench_dilute->nmr decision Is Reaction Complete? tlc->decision hplc->decision gcms->decision nmr->decision decision->sampling No workup Reaction Workup and Purification decision->workup Yes end End: Isolated Product workup->end

Caption: Experimental workflow for monitoring the progress of a nucleophilic substitution reaction.

Signaling_Pathway Analytical Techniques Relationship reaction Reaction Mixture (Starting Material -> Product) tlc TLC reaction->tlc hplc HPLC reaction->hplc gc GC reaction->gc nmr NMR reaction->nmr qualitative Qualitative Analysis quantitative Quantitative Analysis structural Structural Elucidation tlc->qualitative hplc->quantitative gc->quantitative ms MS gc->ms Coupling nmr->quantitative nmr->structural ms->structural

Troubleshooting & Optimization

Common side reactions and byproducts in Methyl 6-(chloromethyl)nicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-(chloromethyl)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale method for the synthesis of this compound is the chlorination of its precursor, Methyl 6-(hydroxymethyl)nicotinate. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Q2: What are the potential side reactions and byproducts I should be aware of during this synthesis?

Several side reactions can occur, leading to the formation of various byproducts. The nature and quantity of these byproducts are highly dependent on the choice of chlorinating agent, reaction conditions (temperature, reaction time), and the purity of the starting materials. Common side reactions include:

  • Over-chlorination: Introduction of an additional chlorine atom onto the pyridine ring is a significant side reaction, particularly when using strong chlorinating agents.[1]

  • Dimerization: The formation of dimeric impurities can occur, complicating the purification process.

  • Incomplete Reaction: Unreacted Methyl 6-(hydroxymethyl)nicotinate may remain in the reaction mixture if the reaction conditions are not optimal or if an insufficient amount of the chlorinating agent is used.

  • Hydrolysis: The desired product, this compound, can be susceptible to hydrolysis back to the starting material, Methyl 6-(hydroxymethyl)nicotinate, during the work-up if exposed to aqueous conditions for extended periods.

Q3: How can I monitor the progress of the reaction?

The progress of the chlorination reaction can be effectively monitored using chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to track the consumption of the starting material (Methyl 6-(hydroxymethyl)nicotinate) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the accurate determination of product purity and the detection of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the components of the reaction mixture by providing the molecular weight of each species, which is invaluable for characterizing unexpected byproducts.[1]

Q4: What are the recommended purification methods for this compound?

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. The following methods are commonly employed:

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase is an effective method for separating the desired product from impurities. A gradient elution system, for instance with ethyl acetate and petroleum ether, can be utilized for optimal separation.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity.

  • Distillation: For liquid products, vacuum distillation can be an effective purification technique, especially for removing non-volatile impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient amount of chlorinating agent. - Product loss during work-up and purification. - Degradation of the product.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; for thionyl chloride, reflux is often required. - Use a slight excess of the chlorinating agent. - Perform careful extraction and purification steps to minimize losses. - Ensure anhydrous conditions and minimize exposure to moisture during work-up.
Presence of Multiple Spots on TLC (Impure Product) - Formation of byproducts (e.g., over-chlorination, dimerization). - Unreacted starting material. - Hydrolysis of the product back to the starting alcohol.- Carefully control the reaction temperature and time to minimize side reactions. - Use an appropriate excess of the chlorinating agent to drive the reaction to completion. - Perform the work-up quickly and under anhydrous conditions where possible. - Employ rigorous purification methods such as column chromatography.
Product is an Oil Instead of a Solid - Presence of impurities that depress the melting point. - The product may exist as an oil at room temperature depending on its purity.- Purify the product using column chromatography to remove impurities. - If the pure product is expected to be a solid, attempt to induce crystallization by scratching the flask or seeding with a small crystal.
Difficulty in Removing Excess Chlorinating Agent - Thionyl chloride and phosphorus oxychloride are high-boiling liquids.- Remove the excess reagent under reduced pressure (vacuum). - Carefully quench the excess reagent by slowly adding the reaction mixture to ice water, followed by neutralization. This should be done in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound via Chlorination with Phosphorus Oxychloride

This protocol is adapted from a similar procedure for the synthesis of Methyl 2-(chloromethyl)nicotinate and should be optimized for the specific substrate.[2]

Materials:

  • Methyl 6-(hydroxymethyl)nicotinate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of Methyl 6-(hydroxymethyl)nicotinate in a suitable solvent such as dichloromethane, add phosphorus oxychloride (e.g., 1.5 to 2.0 equivalents).

  • Heat the reaction mixture to reflux and stir for a period of 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

  • The residue is then cautiously poured into ice water and neutralized to a weakly alkaline pH with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether to yield pure this compound.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Monitor Reaction by TLC/HPLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize Optimize Reaction: - Increase reaction time - Increase temperature - Add more reagent incomplete->optimize Yes multiple_spots Multiple Spots on TLC? incomplete->multiple_spots No optimize->check_reaction purify Purify by Column Chromatography multiple_spots->purify Yes end_product Pure Product multiple_spots->end_product No characterize Characterize Byproducts (LC-MS, NMR) purify->characterize purify->end_product adjust_conditions Adjust Conditions to Minimize Byproduct Formation: - Lower temperature - Shorter reaction time characterize->adjust_conditions adjust_conditions->start

Caption: Troubleshooting workflow for low yield or impure product in this compound synthesis.

References

Technical Support Center: Methyl 6-(chloromethyl)nicotinate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 6-(chloromethyl)nicotinate. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

The most common impurities can be categorized as follows:

  • Starting Materials: Unreacted 6-(hydroxymethyl)nicotinic acid or its methyl ester precursor.

  • Hydrolysis Products: The primary degradation products are 6-(hydroxymethyl)nicotinic acid methyl ester, formed by the hydrolysis of the chloromethyl group, and 6-(chloromethyl)nicotinic acid from the hydrolysis of the methyl ester. The latter is especially prevalent if the reaction work-up involves strongly acidic or basic conditions.[1][2]

  • Over-reaction or Side-Products: Dimeric ethers or other products resulting from nucleophilic attack on the reactive chloromethyl group.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as dichloromethane, chloroform, or ethyl acetate.

Q2: My purified this compound shows signs of degradation upon storage. How can I improve its stability?

This compound is susceptible to hydrolysis, particularly in the presence of moisture. The chloromethyl group is reactive and can be hydrolyzed to the corresponding alcohol. To enhance stability:

  • Storage Conditions: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).

  • Anhydrous Solvents: Ensure that all solvents used for storage or subsequent reactions are anhydrous to prevent hydrolysis.

For related esters like methyl nicotinate, hydrolysis to the corresponding carboxylic acid is a known degradation pathway, especially in aqueous solutions under acidic or basic conditions.[1][2]

Troubleshooting Guide

Issue 1: Low yield of this compound after purification.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before initiating the work-up.

  • Possible Cause 2: Product Loss During Extraction.

    • Solution: this compound has some water solubility. Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery. Washing the combined organic layers with brine can help to reduce the amount of dissolved water and water-soluble impurities.[3][4]

  • Possible Cause 3: Hydrolysis during Work-up.

    • Solution: Avoid prolonged exposure to acidic or basic aqueous solutions during the work-up. Neutralize the reaction mixture carefully, preferably at low temperatures, to a pH of ~7 before extraction.[3]

  • Possible Cause 4: Degradation on Silica Gel.

    • Solution: The slightly acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. If you suspect this is an issue, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a different purification method like recrystallization.

Issue 2: The purified product is an oil, but it is expected to be a solid.

  • Possible Cause 1: Presence of Impurities.

    • Solution: The presence of residual solvents or other impurities can lower the melting point of the compound, causing it to be an oil. Further purification by column chromatography or recrystallization may be necessary.

  • Possible Cause 2: Polymorphism.

    • Solution: While less common, the compound may exist in different crystalline forms (polymorphs) with different melting points. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Issue 3: Difficulty in separating the product from an impurity with a similar Rf value in TLC.

  • Possible Cause 1: Inadequate Solvent System.

    • Solution: Optimize the solvent system for column chromatography by testing various combinations of polar and non-polar solvents. A shallow gradient elution (a slow, gradual increase in the polar solvent) can improve separation. For example, starting with a low polarity mobile phase (e.g., increasing the proportion of hexane in a hexane/ethyl acetate mixture) can help.

  • Possible Cause 2: Co-eluting Impurity.

    • Solution: If the impurity is structurally very similar, separation by standard silica gel chromatography may be challenging. Consider alternative purification techniques such as preparative HPLC or recrystallization.

Data Presentation

The following table summarizes reported yields for the synthesis of related nicotinic acid esters. Note that these are for analogous compounds and should be used as a general reference.

CompoundSynthesis MethodReported YieldReference
Methyl 6-methylnicotinateFischer Esterification (H₂SO₄ catalyst)75%[5]
Methyl 6-methylnicotinateFischer Esterification (HCl gas)Not specified[6]
2-chloro-5-chloromethyl-pyridineChlorination of 2-hydroxy-5-hydroxymethylpyridine95%[7]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure. The solvent system should be optimized beforehand using TLC.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle into a uniform bed. Add a layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and load it onto the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This is a suitable method if the product is a solid and the impurities have different solubilities.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the pure product should form. Cooling in an ice bath can further increase the yield.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

TroubleshootingWorkflow start Start Purification check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end_pure Purification Successful is_pure->end_pure Yes low_yield Low Yield? is_pure->low_yield No end_low_yield Troubleshoot Synthesis low_yield->end_low_yield Yes impurity_type Identify Impurity Type low_yield->impurity_type No unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Starting Material hydrolysis_prod Hydrolysis Product impurity_type->hydrolysis_prod Polar Impurity side_product Side Product impurity_type->side_product Non-polar/Similar Polarity optimize_reaction Optimize Reaction Time/Conditions unreacted_sm->optimize_reaction optimize_workup Optimize Work-up (pH, Temp) hydrolysis_prod->optimize_workup optimize_purification Optimize Purification (Solvent System, Method) side_product->optimize_purification optimize_reaction->start optimize_workup->start optimize_purification->start

Caption: Troubleshooting workflow for this compound purification.

References

Preventing decomposition of Methyl 6-(chloromethyl)nicotinate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 6-(chloromethyl)nicotinate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

This compound is susceptible to two primary decomposition pathways:

  • Hydrolysis of the methyl ester: This is a common degradation pathway for nicotinate esters, leading to the formation of 6-(chloromethyl)nicotinic acid. This reaction is catalyzed by both acidic and basic conditions and is accelerated by increased temperatures.[1][2]

  • Reactions involving the chloromethyl group: The chloromethyl group is reactive towards nucleophiles, which can lead to substitution reactions. Under certain conditions, particularly in the presence of a base, elimination of HCl can occur, potentially leading to the formation of reactive intermediates that could polymerize.

Q2: How stable is the methyl ester group to hydrolysis?

For instance, an aqueous solution of methyl nicotinate stored at 4°C showed slow degradation, with nicotinic acid forming at a rate of approximately 0.5% per year.[1] A study on benzyl nicotinate demonstrated that its degradation follows apparent first-order kinetics and is catalyzed by hydroxide ions.[2] The stability of esters is generally pH-dependent, with the greatest stability typically observed in a slightly acidic pH range (pH 4-6).

Q3: What conditions can accelerate the decomposition of the chloromethyl group?

The chloromethyl group is prone to nucleophilic attack. The presence of strong nucleophiles in the reaction mixture can lead to the displacement of the chloride ion. Basic conditions can also promote decomposition by facilitating the elimination of hydrogen chloride (HCl), which may initiate polymerization or other side reactions. Elevated temperatures will also increase the rate of these decomposition reactions.

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of a polar impurity.

Possible Cause: Hydrolysis of the methyl ester group to 6-(chloromethyl)nicotinic acid.

Troubleshooting Steps:

Parameter Recommendation Rationale
pH Control Maintain the reaction mixture at a slightly acidic to neutral pH (ideally 4-6) if the reaction chemistry allows.Minimizes both acid and base-catalyzed hydrolysis of the ester.[2]
Temperature Conduct the reaction at the lowest effective temperature.Reduces the rate of hydrolysis. The rate of degradation of nicotinate esters is temperature-dependent.[2]
Reaction Time Monitor the reaction closely and minimize the reaction time.Prolonged exposure to reaction conditions can increase the extent of hydrolysis.
Water Content Use anhydrous solvents and reagents to minimize the presence of water.Water is a reactant in the hydrolysis reaction.
Issue 2: Formation of oligomeric or polymeric byproducts.

Possible Cause: Base-mediated elimination of HCl from the chloromethyl group, leading to the formation of a reactive intermediate that polymerizes.

Troubleshooting Steps:

Parameter Recommendation Rationale
Base Selection Use a non-nucleophilic, sterically hindered base if a base is required.Minimizes nucleophilic attack on the chloromethyl group and can reduce the likelihood of elimination.
Base Stoichiometry Use the minimum effective amount of base.Excess base can promote side reactions.
Temperature Maintain a low reaction temperature.Reduces the rate of both elimination and potential polymerization.
Monomer Concentration If polymerization is suspected, consider running the reaction at a lower concentration.Lower concentrations can disfavor intermolecular polymerization reactions.
Issue 3: Presence of multiple unexpected byproducts.

Possible Cause: Nucleophilic attack on the chloromethyl group by other reagents or intermediates in the reaction mixture.

Troubleshooting Steps:

Parameter Recommendation Rationale
Protecting Groups In complex syntheses, consider protecting the chloromethyl group if it is not the intended reaction site. However, this adds extra steps to the synthesis.Protects the reactive site from unwanted reactions.
Order of Reagent Addition Add the nucleophilic reagents slowly and at a low temperature.Can help to control the reaction and minimize side reactions.
Reaction Solvent Choose a solvent that does not react with the chloromethyl group.Avoids the formation of solvent-adduct byproducts.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

To minimize decomposition during storage, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it at refrigerated temperatures (2-8 °C) for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for Monitoring Decomposition

This protocol provides a general framework for developing an HPLC method to monitor the decomposition of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both the parent compound and the potential degradation product (6-(chloromethyl)nicotinic acid) have significant absorbance (e.g., 260 nm).

  • Temperature: 25°C.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare standards of the parent compound and, if available, the potential degradation products.

    • Inject samples of the reaction mixture at different time points to monitor the progress of the reaction and the formation of any impurities.

    • The retention time of the parent compound will be longer than that of its more polar hydrolysis product, 6-(chloromethyl)nicotinic acid.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_nucleophilic_attack Nucleophilic Attack cluster_polymerization Polymerization MCN This compound CNA 6-(chloromethyl)nicotinic Acid MCN->CNA H₂O / H⁺ or OH⁻ SubstitutedProduct Substituted Product MCN->SubstitutedProduct Nu⁻ Polymer Polymer/Oligomer MCN->Polymer Base / Δ

Caption: Primary decomposition pathways of this compound.

TroubleshootingWorkflow start Decomposition Observed check_impurity Identify Impurity (e.g., by LC-MS) start->check_impurity is_polar Polar Impurity? check_impurity->is_polar Impurity ID is_polymeric Oligomeric/Polymeric? is_polar->is_polymeric No hydrolysis_steps Implement Hydrolysis Prevention Protocol: - Control pH - Lower Temperature - Use Anhydrous Solvents is_polar->hydrolysis_steps Yes polymerization_steps Implement Polymerization Prevention Protocol: - Use Non-nucleophilic Base - Lower Temperature - Lower Concentration is_polymeric->polymerization_steps Yes nucleophilic_attack_steps Implement Nucleophilic Attack Prevention Protocol: - Control Reagent Addition - Choose Inert Solvent is_polymeric->nucleophilic_attack_steps No end Optimized Reaction hydrolysis_steps->end polymerization_steps->end nucleophilic_attack_steps->end

Caption: Troubleshooting workflow for decomposition of this compound.

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions on Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on Methyl 6-(chloromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution on this compound.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: The nucleophile may not be sufficiently reactive. 2. Poor Leaving Group Activation: The chloride is a good leaving group, but activation might be insufficient under the chosen conditions. 3. Incorrect Solvent: The solvent may not be suitable for the reaction mechanism (SN1 vs. SN2). 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 5. Decomposition of Starting Material or Product: The reaction conditions may be too harsh.1. If using a neutral nucleophile (e.g., alcohol, amine), add a non-nucleophilic base to deprotonate it in situ and increase its nucleophilicity. For weak anionic nucleophiles, consider a stronger base or a different solvent. 2. While chloride is generally a good leaving group, ensure the reaction conditions favor its departure. For SN1-type reactions, a polar protic solvent can help stabilize the resulting carbocation. 3. For SN2 reactions with strong, anionic nucleophiles, use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to avoid solvating the nucleophile and reducing its reactivity. For SN1 reactions with weak nucleophiles, use a polar protic solvent (e.g., ethanol, methanol, water). 4. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 5. Monitor the reaction for the appearance of degradation products. If observed, consider running the reaction at a lower temperature for a longer duration.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Inadequate Stoichiometry: The nucleophile or base may be the limiting reagent. 3. Reversible Reaction: The reverse reaction may be significant under the given conditions.1. Extend the reaction time, monitoring periodically by TLC or LC-MS until the starting material is consumed. 2. Use a slight excess (1.1-1.5 equivalents) of the nucleophile. Ensure the base is present in sufficient quantity to deprotonate the nucleophile or neutralize any acid formed. 3. If the leaving group anion can act as a nucleophile, consider using a salt of the nucleophile with a non-nucleophilic counter-ion.
Formation of Multiple Products/Impurities 1. Elimination Side Reaction (E2): Formation of an alkene byproduct is common with strong, sterically hindered bases. 2. Di-substitution or Polysubstitution: If the nucleophile has multiple reactive sites, or if the product can react further. 3. Hydrolysis of the Ester Group: The methyl ester may be susceptible to hydrolysis under basic or acidic conditions, especially at elevated temperatures. 4. Reaction with the Solvent: Some solvents, like DMF, can decompose or participate in side reactions under strongly basic or high-temperature conditions.1. Use a non-nucleophilic, sterically hindered base if only deprotonation of the nucleophile is required. Alternatively, use a weaker base or run the reaction at a lower temperature. 2. Use a protecting group strategy if the nucleophile has multiple reactive sites. To avoid further reaction of the product, consider using a milder nucleophile or adjusting the stoichiometry. 3. Use milder bases (e.g., K2CO3, Cs2CO3 instead of NaH or alkoxides) and moderate temperatures. If acidic workup is required, perform it at low temperatures. 4. Choose a more inert solvent if side reactions with the solvent are suspected.
Difficulty in Product Purification 1. Co-elution of Product and Starting Material: Similar polarities can make chromatographic separation challenging. 2. Presence of Emulsions during Workup: Can make extraction and separation of layers difficult. 3. Product is a Salt: If the product is basic, it may form a salt during acidic workup, affecting its solubility.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. Add brine during the aqueous workup to help break emulsions. Filtering the organic layer through a pad of celite can also be beneficial. 3. After extraction, consider a final wash with a saturated sodium bicarbonate solution to ensure the product is in its free base form before concentrating the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?

A1: this compound possesses a chloromethyl group at the 6-position of the pyridine ring. This position is analogous to a benzylic position, making the chloride a good leaving group. The carbon of the chloromethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism depending on the reaction conditions.

Q2: Which nucleophiles are suitable for reaction with this compound?

A2: A variety of nucleophiles can be successfully employed, including:

  • Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide), phenoxides.

  • Nitrogen Nucleophiles: Amines (primary and secondary), sodium azide.

  • Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide).

  • Carbon Nucleophiles: Cyanides (e.g., potassium cyanide).

  • Halide Nucleophiles: Iodide can be used to form the more reactive iodo-derivative in situ (Finkelstein reaction).

Q3: How do I choose the appropriate solvent for my reaction?

A3: The choice of solvent is critical and depends on the desired reaction mechanism:

  • For SN2 reactions (favored by strong, anionic nucleophiles), polar aprotic solvents such as DMF, DMSO, acetone, or acetonitrile are recommended. These solvents solvate the cation but not the anionic nucleophile, thus preserving the nucleophile's reactivity.

  • For SN1 reactions (favored by weak, neutral nucleophiles), polar protic solvents such as ethanol, methanol, or water are suitable. These solvents can stabilize the intermediate carbocation through hydrogen bonding.

Q4: What role does the base play in these reactions?

A4: A base is often necessary, and its role can be twofold:

  • To deprotonate a neutral nucleophile: For nucleophiles like alcohols, phenols, or amines, a base is required to generate the more reactive anionic nucleophile (alkoxide, phenoxide, or amide).

  • To neutralize acid formed during the reaction: Some reactions may generate HCl, which can be scavenged by a base to prevent side reactions or decomposition.

Commonly used bases include triethylamine (Et3N), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH). The strength of the base should be chosen carefully to avoid promoting elimination side reactions.

Q5: What are the potential side reactions, and how can they be minimized?

A5: The primary side reaction is E2 elimination , which is favored by strong, sterically hindered bases and higher temperatures. To minimize elimination, use a weaker or non-nucleophilic base and maintain the lowest effective reaction temperature. Another potential side reaction is the hydrolysis of the methyl ester group , especially under strong basic or acidic conditions at elevated temperatures. Using milder bases and moderate temperatures can mitigate this.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on this compound and analogous benzylic chlorides.

Table 1: Reaction with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
4-Chloro-6-methylpyrimidin-2-amineK2CO3DMF802N-((6-(methoxycarbonyl)pyridin-2-yl)methyl)-4-chloro-6-methylpyrimidin-2-amine85
Sodium Azide-DMFRoom Temp12Methyl 6-(azidomethyl)nicotinate>90

Table 2: Reaction with C-Nucleophiles

NucleophileSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
Potassium CyanideEthanol/WaterReflux4Methyl 6-(cyanomethyl)nicotinate~80-90

Table 3: Reaction with O-Nucleophiles

NucleophileSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
Sodium MethoxideMethanolReflux3Methyl 6-(methoxymethyl)nicotinateHigh

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(azidomethyl)nicotinate

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of Methyl 6-(cyanomethyl)nicotinate

  • In a round-bottom flask, dissolve potassium cyanide (1.2 eq) in a mixture of ethanol and water.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product, which can be further purified by column chromatography.

Protocol 3: Synthesis of Methyl 6-(methoxymethyl)nicotinate

  • Prepare a solution of sodium methoxide in anhydrous methanol by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere.

  • To this solution, add this compound (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Visualizations

Troubleshooting_Workflow start Start: Nucleophilic Substitution Reaction check_yield Check Reaction Outcome (TLC/LC-MS) start->check_yield low_yield Low/No Yield check_yield->low_yield Low incomplete Incomplete Reaction check_yield->incomplete Incomplete side_products Side Products check_yield->side_products Impure good_yield Good Yield & Purity check_yield->good_yield Good cause1 Check Nucleophile/Base/Solvent/ Temperature low_yield->cause1 cause2 Increase Reaction Time/ Adjust Stoichiometry incomplete->cause2 cause3 Identify Side Products/ Adjust Conditions (Base/Temp) side_products->cause3 end End: Successful Reaction good_yield->end cause1->start Re-run Reaction cause2->start Re-run Reaction cause3->start Re-run Reaction

Caption: A troubleshooting workflow for nucleophilic substitution reactions.

Experimental_Workflow setup Reaction Setup: - this compound - Nucleophile - Solvent - Base (if needed) reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with water/brine reaction->workup purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography or  recrystallization workup->purification product Final Product purification->product

Caption: A general experimental workflow for nucleophilic substitution.

SN1_vs_SN2_Logic start Choose Reaction Conditions nucleophile Nucleophile Strength? start->nucleophile solvent Solvent Type? nucleophile->solvent Weak sn2 SN2 Pathway Favored nucleophile->sn2 Strong sn1 SN1 Pathway Favored solvent->sn1 Polar Protic solvent->sn2 Polar Aprotic

Caption: Logic diagram for predicting SN1 vs. SN2 reaction pathways.

Identification of impurities in a Methyl 6-(chloromethyl)nicotinate sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-(chloromethyl)nicotinate. The information is designed to help identify and resolve common issues related to impurities encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in a this compound sample?

Impurities in a this compound sample can originate from several sources, including the synthetic route, degradation of the final product, and storage conditions. Process-related impurities may include unreacted starting materials, intermediates, and byproducts from side reactions. Degradation impurities can form due to hydrolysis or other chemical transformations of the active pharmaceutical ingredient (API).

Q2: What are the likely process-related impurities in this compound?

Based on common synthetic pathways, potential process-related impurities include:

  • 6-(chloromethyl)nicotinic acid: Arising from incomplete esterification of the carboxylic acid precursor or hydrolysis of the final product during workup.

  • Methyl 6-(hydroxymethyl)nicotinate: The precursor to the chlorination step. Its presence indicates an incomplete reaction.

  • Positional Isomers: Depending on the specificity of the synthetic route, other isomers, such as Methyl 5-(chloromethyl)nicotinate, could be formed as minor byproducts.

  • Starting Materials for Related Syntheses: If the synthesis starts from 6-methylnicotinic acid followed by chlorination, then Methyl 6-methylnicotinate could be a potential impurity.

Q3: What are the common degradation products of this compound?

The primary degradation pathways for this compound are hydrolysis. Key degradation products to monitor include:

  • 6-(chloromethyl)nicotinic acid: Resulting from the hydrolysis of the methyl ester group. This is a common degradation pathway for methyl esters of nicotinic acid.[1]

  • Methyl 6-(hydroxymethyl)nicotinate: Formed by the hydrolysis of the chloromethyl group. The chloromethyl group on a pyridine ring can be susceptible to nucleophilic substitution by water.

Troubleshooting Guide: Unexpected Peaks in Chromatographic Analysis

Issue: An unexpected peak is observed in the HPLC or GC analysis of a this compound sample.

This is a common issue that can be systematically addressed to identify the unknown impurity.

Workflow for Impurity Identification:

impurity_identification_workflow Impurity Identification Workflow start Unexpected Peak Observed check_retention_time Compare Retention Time with Known Standards start->check_retention_time lc_ms_analysis Perform LC-MS Analysis to Determine Molecular Weight check_retention_time->lc_ms_analysis If no match high_res_ms High-Resolution MS/MS for Elemental Composition and Fragmentation lc_ms_analysis->high_res_ms nmr_spectroscopy Isolate Impurity for NMR Spectroscopy high_res_ms->nmr_spectroscopy If structure still unclear structure_elucidation Elucidate Structure of Impurity nmr_spectroscopy->structure_elucidation process_related Process-Related Impurity (e.g., Starting Material, Intermediate) structure_elucidation->process_related Correlates with synthesis degradation_product Degradation Product (e.g., Hydrolysis Product) structure_elucidation->degradation_product Correlates with stability

Caption: A logical workflow for the identification of unknown impurities.

Troubleshooting Steps:

  • Review the Synthesis Pathway: Examine the synthetic route used to produce the this compound. This can provide clues about potential starting materials, intermediates, or byproducts that may be present as impurities.

  • Consider Degradation Pathways: Evaluate the potential for hydrolysis of both the ester and the chloromethyl groups, especially if the sample has been exposed to moisture or non-neutral pH conditions.

  • Mass Spectrometry (MS) Analysis:

    • Initial Identification: Couple your chromatographic method with a mass spectrometer (LC-MS or GC-MS) to obtain the molecular weight of the impurity.

    • Fragmentation Analysis: Use tandem mass spectrometry (MS/MS) to induce fragmentation of the impurity. The resulting fragmentation pattern can provide valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, it may be necessary to isolate the impurity using preparative chromatography and analyze it by NMR.[2]

Potential Impurities and Analytical Data

The following table summarizes potential impurities in this compound, their likely origin, and their expected molecular weights.

Impurity NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )
6-(chloromethyl)nicotinic acidProcess & DegradationC₇H₆ClNO₂171.58
Methyl 6-(hydroxymethyl)nicotinateProcess & DegradationC₈H₉NO₃167.16
Methyl 6-methylnicotinateProcessC₈H₉NO₂151.16
6-Methylnicotinic acidProcessC₇H₇NO₂137.14

Experimental Protocols

Stability-Indicating HPLC Method (Adapted from related compounds)

This method is designed to separate this compound from its potential degradation products and process-related impurities.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 260-270 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS for Volatile Impurities

This method is suitable for the analysis of volatile and semi-volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient program should be developed to separate the analytes of interest. For example, start at a lower temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C).

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a suitable mass range to detect the expected impurities (e.g., m/z 40-350).

NMR for Structural Elucidation

  • Sample Preparation: Dissolve 10-20 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the complete structure of the impurity.

Visualization of Synthetic Pathway and Potential Impurity Formation

The following diagram illustrates a plausible synthetic route to this compound and the points at which impurities may be introduced.

synthesis_impurities Potential Impurity Formation in Synthesis cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_material 6-(hydroxymethyl)nicotinic acid esterification Esterification (e.g., with Methanol, Acid Catalyst) start_material->esterification intermediate Methyl 6-(hydroxymethyl)nicotinate esterification->intermediate imp_acid 6-(chloromethyl)nicotinic acid (Incomplete Esterification) esterification->imp_acid Side Reaction chlorination Chlorination (e.g., with Thionyl Chloride) intermediate->chlorination product This compound chlorination->product imp_precursor Methyl 6-(hydroxymethyl)nicotinate (Incomplete Chlorination) chlorination->imp_precursor Incomplete Reaction

Caption: A simplified synthetic pathway illustrating potential points of impurity formation.

References

Stability issues of Methyl 6-(chloromethyl)nicotinate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 6-(chloromethyl)nicotinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is susceptible to degradation in solution, primarily through two pathways:

  • Hydrolysis of the chloromethyl group: The chloromethyl group is reactive and can be displaced by nucleophiles. In aqueous or protic solutions (like alcohols), this group can hydrolyze to form the corresponding hydroxymethyl or alkoxymethyl derivative. This is often the main pathway for degradation.

  • Hydrolysis of the methyl ester: The methyl ester group can undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid, 6-(chloromethyl)nicotinic acid.

The rate of these degradation reactions is influenced by factors such as pH, temperature, and the type of solvent used.[1]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: For short-term storage and immediate use, it is best to use aprotic, non-nucleophilic solvents. Based on data for analogous compounds, Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are suitable choices.[2] However, even in these solvents, long-term stability is not guaranteed, particularly if there is any water present. It is strongly recommended to prepare solutions fresh before use.

Q3: How should I store solutions of this compound?

A3: If short-term storage of a stock solution is necessary, it should be stored at low temperatures, such as -20°C or -80°C, to minimize the rate of degradation.[3] To avoid issues from repeated freeze-thaw cycles, which can introduce moisture, it is advisable to aliquot the stock solution into smaller, single-use vials. For stock solutions stored at -80°C, it is recommended to use them within six months, and for those at -20°C, within one month.[2]

Q4: Can I use protic solvents like methanol, ethanol, or water with this compound?

A4: Protic solvents are generally not recommended for storing this compound due to its reactivity.[2] These solvents are nucleophilic and can react with the compound, leading to its degradation. If your experimental protocol requires the use of a protic solvent, the solution should be prepared immediately before use and used as quickly as possible.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS, NMR) after dissolving the compound.

  • Possible Cause: The unexpected peaks are likely degradation products. The most common degradation pathway is the hydrolysis of the chloromethyl group, which would result in the formation of Methyl 6-(hydroxymethyl)nicotinate. If you are using an alcohol as a solvent (e.g., methanol, ethanol), you may be observing the corresponding ether product (e.g., Methyl 6-(methoxymethyl)nicotinate).[2] It is also possible that the compound is reacting with other nucleophiles in your reaction mixture.

  • Solution:

    • Confirm the identity of the degradation product using mass spectrometry (MS).

    • Prepare solutions fresh using a dry, aprotic solvent.

    • If your reaction must be run in a protic solvent, add the this compound to the reaction mixture last and at a low temperature to minimize degradation before the reaction begins.

Issue 2: My reaction yield is low, or the potency of my solution seems to have decreased over a short period.

  • Possible Cause: This is likely due to the degradation of the starting material. The stability of this compound is influenced by the pH of the solution. Both acidic and, more significantly, alkaline conditions can catalyze the hydrolysis of the ester group.[4][5] Additionally, elevated temperatures will accelerate the rate of both hydrolysis pathways.

  • Solution:

    • pH Control: If possible, maintain the pH of your solution in a neutral range. Avoid strongly acidic or basic conditions.

    • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and keep reactions at the lowest effective temperature.[3]

    • Fresh Preparation: The most reliable solution is to always use a freshly prepared solution of this compound.

Summary of Stability Data for Related Compounds

CompoundSolvent/ConditionStability ObservationReference
2-(Chloromethyl)pyrimidine hydrochlorideProtic Solvents (water, alcohols)Unstable, undergoes nucleophilic substitution.[2]
2-(Chloromethyl)pyrimidine hydrochlorideAprotic Solvents (DMF, DMSO)Suitable for short-term storage.[2]
2-(Chloromethyl)pyrimidine hydrochlorideSolid, -20°C, dryStable for at least four years.[3]
Benzyl chloridesAqueous solutionSolvolysis rate is dependent on substituents and solvent.[6]

Experimental Protocol: Stability Assessment of this compound in Solution

To obtain precise stability data in your specific experimental conditions, it is recommended to perform a stability study. The following is a general protocol.

Objective: To determine the stability of this compound in a chosen solvent system over time and under different temperature conditions.

Materials:

  • This compound

  • High-purity solvent(s) of interest

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC-MS system

  • Temperature-controlled chambers/incubators

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Ensure the solvent is of high purity and dry if an aprotic solvent is used.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several vials to avoid repeated sampling from the same container.

    • Prepare separate sets of samples for each storage condition (e.g., room temperature, 4°C, -20°C).

  • Time Points:

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter).

  • Analytical Method:

    • A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

    • Suggested HPLC Conditions (starting point):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Pyridine derivatives typically absorb around 260-270 nm. Determine the λmax of this compound for optimal sensitivity.

      • Column Temperature: 30°C.

    • Validate the method to ensure it can separate the parent compound from its potential degradation products.

  • Analysis:

    • At each time point, remove a sample from each storage condition.

    • Analyze the sample by HPLC to determine the concentration of this compound remaining.

    • Monitor for the appearance of new peaks, which could be degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the degradation rate and half-life of the compound in your specific solution.

Visualizations

degradation_pathways MCN This compound Hydrolysis_CM Hydrolysis of Chloromethyl Group MCN->Hydrolysis_CM + H2O Hydrolysis_Ester Hydrolysis of Methyl Ester MCN->Hydrolysis_Ester + H2O (H+ or OH-) Product_Alcohol Methyl 6-(hydroxymethyl)nicotinate Hydrolysis_CM->Product_Alcohol Product_Acid 6-(Chloromethyl)nicotinic acid Hydrolysis_Ester->Product_Acid

Caption: Predicted degradation pathways of this compound in aqueous solution.

stability_workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Interpretation Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL) Aliquot Aliquot into Vials Prep_Stock->Aliquot Temp1 Room Temperature Aliquot->Temp1 Temp2 4°C Aliquot->Temp2 Temp3 -20°C Aliquot->Temp3 Time_Points t=0, 2, 4, 8, 24h... Temp1->Time_Points Temp2->Time_Points Temp3->Time_Points HPLC Analyze by Stability-Indicating HPLC Method Time_Points->HPLC Plot Plot Concentration vs. Time HPLC->Plot Calculate Calculate Degradation Rate and Half-life Plot->Calculate

Caption: Experimental workflow for assessing the stability of this compound.

References

Alternative chlorinating agents for the synthesis of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-(chloromethyl)nicotinate. Below you will find information on alternative chlorinating agents, detailed experimental protocols, and solutions to common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative chlorinating agents for converting Methyl 6-(hydroxymethyl)nicotinate to this compound?

A1: Besides the commonly used thionyl chloride (SOCl₂), other effective chlorinating agents include Oxalyl Chloride with a catalytic amount of dimethylformamide (DMF), the Appel reaction (using triphenylphosphine and a chlorine source like carbon tetrachloride), N-Chlorosuccinimide (NCS), and 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of DMSO.

Q2: My reaction with thionyl chloride is sluggish or not proceeding to completion. What could be the issue?

A2: Incomplete reactions with thionyl chloride can be due to moisture in the starting material or solvent, which decomposes the reagent. Ensure all reagents and glassware are anhydrous. For less reactive alcohols, heating the reaction mixture or adding a catalytic amount of DMF or pyridine may be necessary to accelerate the reaction.[1]

Q3: I am observing the formation of a dark-colored, intractable tar in my reaction. What is causing this?

A3: Tar formation is often a result of side reactions, especially at elevated temperatures. The pyridine nitrogen in the substrate can be quaternized by the chlorinating agent or the product, leading to polymerization or degradation. It is advisable to carry out the reaction at the lowest effective temperature and to add the chlorinating agent dropwise to a cooled solution of the alcohol to control the initial exothermic reaction.

Q4: How can I minimize the formation of side products, such as ring-chlorinated species?

A4: Ring chlorination is a potential side reaction, particularly with more reactive chlorinating agents or under harsh conditions.[2] Using milder reagents like the Appel reaction or TCT/DMSO can provide greater selectivity for the desired benzylic chlorination.[3] Maintaining a controlled, low temperature throughout the reaction can also help minimize unwanted side reactions.

Q5: What is the best way to purify the final product, this compound?

A5: Purification can be challenging due to the potential for the product to hydrolyze back to the starting alcohol or to form pyridinium salts. A typical workup involves quenching the reaction mixture with ice-water and neutralizing with a mild base like sodium bicarbonate. The product can then be extracted with an organic solvent such as dichloromethane or ethyl acetate. Column chromatography on silica gel is often required to obtain a pure product. It is crucial to work quickly and avoid prolonged contact with water or protic solvents.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of the product during workup. - Formation of byproducts.- Ensure anhydrous conditions. - Increase reaction time or temperature cautiously. - Use a milder workup procedure with minimal exposure to water. - Consider an alternative, more selective chlorinating agent.
Formation of Dimeric Ether Byproduct Acid-catalyzed dehydration of the starting alcohol.[4]- Use a non-acidic chlorinating agent like those in the Appel reaction. - Add a non-nucleophilic base to scavenge any generated acid.
Product is Unstable and Decomposes Upon Isolation The product is sensitive to moisture and heat.- Perform the workup and purification at low temperatures. - Use anhydrous solvents for extraction and chromatography. - Store the purified product under an inert atmosphere at a low temperature.
Difficulty Removing Triphenylphosphine Oxide (from Appel Reaction) Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be difficult to separate.[5]- Recrystallization of the crude product can sometimes selectively precipitate the desired product or the oxide. - Chromatography on silica gel is usually effective.
Reaction with SOCl₂ is not stereospecific The reaction mechanism can switch between Sₙ2 (inversion) and Sₙi (retention) depending on the conditions.[6][7]- The addition of pyridine generally favors the Sₙ2 mechanism, leading to inversion of stereochemistry.[7]

Comparison of Alternative Chlorinating Agents

Chlorinating Agent Typical Reaction Conditions Reported Yield (%) Advantages Disadvantages
Thionyl Chloride (SOCl₂) Neat or in a non-polar solvent (e.g., CH₂Cl₂), 0°C to reflux.[8]80-95Readily available, inexpensive, gaseous byproducts are easily removed.Can be harsh, may cause side reactions, generates HCl.[9]
Oxalyl Chloride / cat. DMF CH₂Cl₂, 0°C to room temperature.[10][11]85-95Mild conditions, volatile byproducts.More expensive than SOCl₂, toxic.
Appel Reaction (PPh₃/CCl₄) CCl₄ or CH₂Cl₂, room temperature to reflux.[12]70-90Mild, neutral conditions, good for sensitive substrates.[5]Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.[5]
N-Chlorosuccinimide (NCS) Acetonitrile, 80°C.60-70 (for similar substrates)Readily available solid, easy to handle.May require a radical initiator, can lead to ring chlorination.
TCT / DMSO Anhydrous DMSO, room temperature.[3]>90High yielding, rapid, and highly chemoselective under neutral conditions.[3]Requires anhydrous conditions, TCT can be moisture sensitive.

Detailed Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)
  • To a solution of Methyl 6-(hydroxymethyl)nicotinate (1.0 eq) in anhydrous dichloromethane (10 mL per gram of substrate) under a nitrogen atmosphere at 0°C, add thionyl chloride (1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chlorination using Oxalyl Chloride and Catalytic DMF
  • To a solution of Methyl 6-(hydroxymethyl)nicotinate (1.0 eq) in anhydrous dichloromethane (10 mL per gram of substrate) under a nitrogen atmosphere at 0°C, add oxalyl chloride (1.5 eq) dropwise.[11]

  • Add one drop of anhydrous dimethylformamide (DMF) to the reaction mixture. Vigorous gas evolution should be observed.[10]

  • Stir the reaction at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography.

Protocol 3: The Appel Reaction
  • To a solution of triphenylphosphine (1.5 eq) in anhydrous carbon tetrachloride (15 mL per gram of substrate) at room temperature under a nitrogen atmosphere, add a solution of Methyl 6-(hydroxymethyl)nicotinate (1.0 eq) in anhydrous dichloromethane (5 mL per gram of substrate).[12]

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and filter to remove any precipitated triphenylphosphine oxide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to separate the product from the remaining triphenylphosphine oxide.[5]

Experimental Workflow Diagram

experimental_workflow Workflow for Chlorination of Methyl 6-(hydroxymethyl)nicotinate cluster_agents Chlorinating Agents start Start: Methyl 6-(hydroxymethyl)nicotinate reagent_selection Select Chlorinating Agent start->reagent_selection SOCl2 Thionyl Chloride (SOCl₂) reagent_selection->SOCl2 Standard OxalylCl Oxalyl Chloride / DMF reagent_selection->OxalylCl Mild Appel Appel Reaction (PPh₃/CCl₄) reagent_selection->Appel Sensitive Substrate Other Other Agents (NCS, TCT) reagent_selection->Other Alternative reaction Perform Chlorination Reaction under Anhydrous Conditions SOCl2->reaction OxalylCl->reaction Appel->reaction Other->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Product: this compound purification->product

Caption: A logical workflow for the synthesis of this compound.

References

How to remove unreacted starting material from Methyl 6-(chloromethyl)nicotinate product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 6-(chloromethyl)nicotinate, specifically in removing unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material in the synthesis of this compound?

The most common starting material for the synthesis of this compound is Methyl 6-methylnicotinate. The reaction involves the chlorination of the methyl group at the 6-position of the pyridine ring. Incomplete chlorination will result in the presence of unreacted Methyl 6-methylnicotinate in the final product mixture.

Q2: What are the primary methods for removing unreacted Methyl 6-methylnicotinate from the this compound product?

The two primary methods for purifying this compound and removing the unreacted starting material are silica gel column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction, the purity required, and the specific properties of the product and impurities.

Q3: How do the polarities of this compound and Methyl 6-methylnicotinate compare?

This compound is expected to be more polar than Methyl 6-methylnicotinate. The introduction of the electronegative chlorine atom in the chloromethyl group increases the overall polarity of the molecule compared to the methyl group of the starting material. This difference in polarity is the basis for their separation by column chromatography.

Troubleshooting Guides

Silica Gel Column Chromatography

This is often the most effective method for separating compounds with different polarities.

Problem: Poor separation of product and starting material on the column.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high or too low, resulting in co-elution or no movement of the compounds.

    • Solution: Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

      • If the spots for both compounds are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).

      • If the spots are too low (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

      • Aim for an Rf value of ~0.2-0.4 for the desired product, with clear separation from the starting material spot.

  • Possible Cause 2: Column Overloading. Applying too much crude product to the column can lead to broad bands and poor separation.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Possible Cause 3: Improper Column Packing. Channels or cracks in the silica gel bed will result in an uneven flow of the eluent and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

Problem: The product is eluting with the starting material.

  • Possible Cause: Insufficient Polarity Difference. While a polarity difference exists, it may not be large enough for baseline separation with a simple isocratic elution.

    • Solution: Employ a gradient elution. Start with a low-polarity solvent system to elute the less polar starting material (Methyl 6-methylnicotinate) first. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the more polar product (this compound).

Recrystallization

Recrystallization is a useful technique for purifying solid compounds, provided a suitable solvent can be found.

Problem: Oiling out of the product instead of crystallization.

  • Possible Cause 1: Solvent is too non-polar. The product is insoluble in the hot solvent and separates as a liquid.

    • Solution: Try a more polar solvent or a solvent mixture.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can cause the product to precipitate as an oil rather than forming crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Problem: No crystals form upon cooling.

  • Possible Cause 1: The compound is too soluble in the chosen solvent.

    • Solution: Try a less polar solvent in which the compound has lower solubility at room temperature. Alternatively, you can try to reduce the volume of the solvent by evaporation.

  • Possible Cause 2: The solution is not saturated.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.

Problem: The starting material co-precipitates with the product.

  • Possible Cause: Similar solubility of the product and the starting material in the chosen solvent.

    • Solution: Recrystallization may not be the most effective method in this case. Consider using column chromatography first to achieve a partial separation, followed by recrystallization of the enriched product fractions. You can also try a different recrystallization solvent where the solubilities of the two compounds are significantly different.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Predicted PolaritySolubility
Methyl 6-methylnicotinate (Starting Material)C₈H₉NO₂151.1634-37[1][2]160 @ 106 mmHg[2]Less PolarSlightly soluble in chloroform, ethyl acetate, and methanol.[2]
This compound (Product)C₈H₈ClNO₂185.61Not readily availableNot readily availableMore PolarLikely soluble in common organic solvents like ethyl acetate, dichloromethane.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., mixtures of hexanes and ethyl acetate from 9:1 to 1:1).

    • Visualize the spots under UV light. The lower Rf spot will be the more polar product, this compound, and the higher Rf spot will be the less polar starting material, Methyl 6-methylnicotinate.

    • Select a solvent system that gives good separation and an Rf of ~0.3 for the product.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen mobile phase (isocratic or gradient).

    • If using a gradient, start with a low-polarity mobile phase to elute the less polar starting material and gradually increase the polarity to elute the product.

    • Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a small amount of a potential recrystallization solvent and heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

    • Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Decision Workflow for Purification of this compound cluster_start Starting Point cluster_decision Primary Purification Choice cluster_methods Purification Methods cluster_outcome Outcome start Crude Product: This compound + Unreacted Starting Material decision Assess Polarity Difference (TLC Analysis) start->decision col_chrom Column Chromatography decision->col_chrom Significant Difference recryst Recrystallization decision->recryst Small Difference or Solid Product pure_product Pure this compound col_chrom->pure_product Successful Separation impure Product Still Impure col_chrom->impure Co-elution recryst->pure_product Successful Crystallization recryst->impure Oiling Out or Co-precipitation impure->col_chrom Try Chromatography impure->recryst Try Recrystallization (Different Solvent)

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Overcoming Poor Solubility of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Methyl 6-(chloromethyl)nicotinate in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a derivative of nicotinic acid. Generally, such compounds exhibit moderate solubility in organic solvents and have limited solubility in water. Its polarity is influenced by the pyridine ring, the ester group, and the chloromethyl group. While specific quantitative data is scarce in publicly available literature, empirical testing is the most reliable way to determine solubility in your specific reaction system.

Q2: My reaction with this compound is sluggish or not proceeding. Could this be a solubility issue?

Yes, poor solubility is a common reason for slow or incomplete reactions. If this compound is not fully dissolved in the reaction solvent, the effective concentration of the reactant is low, leading to a reduced reaction rate. Visual inspection of the reaction mixture for suspended solid material is a primary indicator of a solubility problem.

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?

The initial and most straightforward approaches involve modifying the solvent system and reaction temperature. A systematic approach to solvent screening and temperature optimization is recommended.

Q4: Are there any alternative reagents to this compound with better solubility?

The feasibility of using an alternative depends heavily on the specific reaction. One could consider synthesizing a derivative with a different ester group (e.g., ethyl, tert-butyl) which may alter the solubility profile. However, this would involve additional synthetic steps and characterization.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to finding a suitable solvent or solvent system to achieve complete dissolution of the reactant.

start Start: Poor Solubility Observed solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen polar_aprotic Test Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) solvent_screen->polar_aprotic ethereal Test Ethereal Solvents (e.g., THF, Dioxane) solvent_screen->ethereal chlorinated Test Chlorinated Solvents (e.g., DCM, Chloroform) solvent_screen->chlorinated dissolved Is the compound soluble? polar_aprotic->dissolved ethereal->dissolved chlorinated->dissolved optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) dissolved->optimize_conditions Yes co_solvent Try a Co-solvent System dissolved->co_solvent No end_success Proceed with Reaction optimize_conditions->end_success end_failure Consider Advanced Techniques co_solvent->end_failure start Start: Slow Biphasic Reaction vigorous_stirring Increase Stirring Rate start->vigorous_stirring ptc Add a Phase-Transfer Catalyst (PTC) vigorous_stirring->ptc check_rate Is reaction rate improved? ptc->check_rate optimize_ptc Optimize PTC type and loading check_rate->optimize_ptc Yes consider_alternatives Consider Alternative Strategies (e.g., different base, co-solvent) check_rate->consider_alternatives No end_success Reaction Optimized optimize_ptc->end_success

Minimizing the formation of dimers in Methyl 6-(chloromethyl)nicotinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of dimers and other side products during chemical reactions involving Methyl 6-(chloromethyl)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in reactions with this compound?

A1: Dimer formation in reactions involving this compound, a reactive bifunctional molecule, primarily occurs through an intermolecular nucleophilic substitution reaction. In this side reaction, a molecule of the desired product, which still possesses a nucleophilic site (e.g., a primary or secondary amine), reacts with a second molecule of the starting material, this compound. This results in the formation of an undesired dimer. This process is in competition with the desired intramolecular reaction or the reaction with the intended nucleophile.

Q2: How does reaction concentration influence the formation of dimers?

A2: Reaction concentration is a critical factor in controlling the formation of dimers. At high concentrations, the probability of two reactant molecules colliding in the correct orientation for an intermolecular reaction (dimerization) increases significantly. Conversely, at lower concentrations, the likelihood of an intramolecular reaction or the desired reaction with another reagent is favored over the intermolecular side reaction. This is the fundamental concept behind the "high dilution principle," a common strategy to suppress polymerization and dimerization in organic synthesis.

Q3: Can the order and rate of reagent addition affect the yield of the desired product versus the dimer?

A3: Absolutely. The order and rate of addition of reagents are crucial for minimizing dimer formation. A slow, controlled addition of this compound to a solution of the nucleophile helps to maintain a low instantaneous concentration of the electrophile. This minimizes the chance of a newly formed product molecule reacting with another molecule of the starting material. This technique, often executed using a syringe pump, is a practical application of the high dilution principle without requiring vast quantities of solvent.

Q4: What is the role of temperature in controlling the selectivity of the reaction?

A4: Temperature plays a significant role in reaction selectivity. While higher temperatures can increase the overall reaction rate, they can also lead to a decrease in selectivity and the formation of undesired byproducts, including dimers. Running the reaction at a lower temperature, while potentially requiring longer reaction times, often favors the desired reaction pathway by minimizing competing side reactions that may have a higher activation energy. It is advisable to start with a lower temperature and gradually increase it if the reaction rate is too slow.

Troubleshooting Guide

Issue: Significant formation of a high molecular weight byproduct, suspected to be a dimer, is observed during the N-alkylation of a primary amine with this compound.

Potential Cause Troubleshooting Step Expected Outcome
High Reaction Concentration Employ the high dilution principle. Reduce the concentration of both the primary amine and this compound significantly. This can be achieved by increasing the volume of the solvent.A noticeable decrease in the formation of the dimer, with a corresponding increase in the yield of the desired N-alkylated product.
Rapid Addition of Reagents Implement a slow and controlled addition of this compound to the solution of the primary amine. Utilize a syringe pump for precise control over the addition rate.Maintaining a low instantaneous concentration of the electrophile will favor the reaction with the primary amine over the intermolecular reaction leading to the dimer.
Suboptimal Reaction Temperature Optimize the reaction temperature. Start with a lower temperature (e.g., 0 °C or room temperature) and monitor the reaction progress. If the reaction is too slow, a modest increase in temperature can be considered.Lower temperatures often enhance the selectivity of the reaction, thereby reducing the formation of the dimeric byproduct.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of the primary amine can sometimes help to minimize the reaction of the product with the starting material.Ensuring the primary amine is in slight excess can increase the probability of the electrophile reacting with it rather than the mono-alkylated product.
Inappropriate Solvent Choice Evaluate the solvent used. A solvent that can effectively solvate the reactants and intermediates without promoting side reactions is ideal. In some cases, a less polar solvent might disfavor the intermolecular reaction.The choice of solvent can influence the relative rates of the desired and undesired reactions. Experimentation with different solvents may be necessary.

Data Presentation

The following table provides illustrative data on the impact of reaction conditions on the yield of the desired product versus the dimer in a typical N-alkylation reaction of a primary amine with this compound. These values are representative examples based on general principles and may vary depending on the specific amine and reaction setup.

Parameter Condition A (High Dimer Formation) Condition B (Minimized Dimer Formation) Desired Product Yield (%) Dimer Yield (%)
Concentration 0.5 M0.05 M~40%~50%
Addition Method All at onceSlow addition over 4 hours~75%<10%
Temperature 80 °CRoom Temperature (25 °C)~85%<5%
Stoichiometry (Amine:Nicotinate) 1:11.2:1~80%<8%

Experimental Protocols

Protocol for Minimizing Dimer Formation via Slow Addition

This protocol describes a general method for the N-alkylation of a primary amine with this compound using slow addition to minimize dimer formation.

Materials:

  • This compound

  • Primary amine

  • Anhydrous, inert solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

  • Mild inorganic base (e.g., K₂CO₃ or NaHCO₃)

  • Syringe pump

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.2 equivalents) and the mild inorganic base (2.0 equivalents) in the anhydrous solvent to achieve a dilute concentration (e.g., 0.05 M).

  • Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in a separate flask, also at a dilute concentration.

  • Draw the this compound solution into a syringe and place it on a syringe pump.

  • Set the syringe pump to add the solution to the stirred amine solution at a slow rate (e.g., over a period of 4-8 hours) at the desired reaction temperature (e.g., room temperature).

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to isolate the desired N-alkylated product.

Visualizations

Dimer_Formation_Pathway cluster_0 Desired Reaction Pathway cluster_1 Dimerization Side Reaction Start_A This compound Product Desired Product (Mono-alkylated) Start_A->Product + Nucleophile (Intended Reaction) Nucleophile Primary Amine (R-NH2) Start_B This compound Dimer Dimer Byproduct Start_B->Dimer + Product_Nucleophile (Intermolecular Reaction) Product_Nucleophile Desired Product (Acting as Nucleophile)

Caption: Reaction pathways illustrating the desired reaction versus the dimerization side reaction.

Experimental_Workflow Start Prepare separate dilute solutions of Amine/Base and this compound Slow_Addition Slowly add nicotinate solution to amine solution (Syringe Pump) Start->Slow_Addition Reaction Stir at controlled temperature and monitor progress (TLC/LC-MS) Slow_Addition->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Isolated Desired Product Purification->Final_Product

Caption: Experimental workflow for minimizing dimer formation.

Logical_Relationships Goal Minimize Dimer Formation High_Dilution High Dilution Principle Goal->High_Dilution achieved by Low_Temp Low Reaction Temperature Goal->Low_Temp favored by Stoichiometry Optimized Stoichiometry Goal->Stoichiometry influenced by Slow_Addition Slow Reagent Addition High_Dilution->Slow_Addition implemented via Low_Concentration Low Reactant Concentration High_Dilution->Low_Concentration implies

Validation & Comparative

A Comparative Guide to Confirming the Structure of Synthesized Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of synthesized intermediates is paramount. This guide provides a comparative overview of standard analytical techniques for verifying the molecular structure of Methyl 6-(chloromethyl)nicotinate (C₈H₈ClNO₂), a key building block in medicinal chemistry. We present a recommended analytical workflow, a comparison of spectroscopic methods, and detailed experimental protocols.

Experimental and Analytical Workflow

The structural confirmation of a synthesized compound is a systematic process. It begins with purification, followed by the application of several complementary analytical techniques. The data from each method is then integrated to build a comprehensive and unambiguous structural assignment. The logical flow for confirming the structure of this compound is outlined below.

G start Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography, Recrystallization) start->purification purified_sample Purified Compound purification->purified_sample nmr NMR Spectroscopy (¹H and ¹³C) purified_sample->nmr ms Mass Spectrometry (e.g., GC-MS, ESI-MS) purified_sample->ms ir Infrared Spectroscopy (FT-IR) purified_sample->ir ea Elemental Analysis purified_sample->ea integration Data Integration and Structural Elucidation nmr->integration ms->integration ir->integration ea->integration final_structure Confirmed Structure of This compound integration->final_structure

Caption: Workflow for the purification and structural confirmation of this compound.

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific information required. For complete structure elucidation, a combination of methods is essential.[1][2][3] The following table compares the primary techniques used to characterize this compound.

Analytical TechniqueInformation ProvidedStrengths for Analyzing this compoundPotential Limitations
¹H NMR Spectroscopy Provides information on the electronic environment, connectivity, and number of different types of protons.[3][4]- Confirms the presence and distinct signals of the three aromatic protons on the pyridine ring. - Shows the characteristic singlet for the ester methyl group (-OCH₃). - Critically, displays a singlet for the chloromethyl (-CH₂Cl) group, distinguishing it from a methyl group.- Signal overlap is possible, though unlikely for this simple structure. - Requires a deuterated solvent for analysis.
¹³C NMR Spectroscopy Identifies the number of unique carbon environments and their chemical nature (e.g., C=O, aromatic C, C-Cl).[3]- Unambiguously confirms the presence of all 8 unique carbons. - Clearly shows the carbonyl carbon from the ester and the carbon of the chloromethyl group at their expected chemical shifts.- Requires a larger sample amount and longer acquisition time compared to ¹H NMR. - Provides no information on proton coupling.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information on its fragmentation pattern.[1][4]- Confirms the molecular weight (185.61 g/mol ).[5] - High-resolution mass spectrometry (HRMS) can verify the elemental formula (C₈H₈ClNO₂). - The isotopic pattern of the molecular ion peak (M+ and M+2) will confirm the presence of one chlorine atom.- Does not provide detailed information about the specific connectivity of atoms (isomerism). - The molecular ion may be unstable and not observed with certain ionization techniques.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on the absorption of infrared radiation.[1][2]- Confirms the presence of the ester functional group via a strong C=O stretch (typically ~1720 cm⁻¹). - Shows C-O stretching from the ester. - Identifies aromatic C-H and C=C stretches from the pyridine ring. - May show a C-Cl stretch in the fingerprint region.[3]- The fingerprint region (below 1500 cm⁻¹) can be complex and difficult to interpret fully.[3] - Does not provide information on the overall molecular structure or connectivity.
Elemental Analysis Determines the percentage composition of elements (C, H, N, Cl) in the compound.[4]- Provides quantitative confirmation of the elemental formula (Expected: C, 51.77%; H, 4.34%; Cl, 19.10%; N, 7.55%).- Requires a highly pure sample for accurate results. - Does not distinguish between isomers.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Filter the solution through a pipette containing a small glass wool plug directly into a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • ¹H NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

    • Process the data by applying Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans compared to ¹H NMR.

    • Process the data and reference the spectrum (e.g., to CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid purified product directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure firm contact between the sample and the crystal.

    • Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The instrument will automatically generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of the purified sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • If needed, add a small amount of formic acid to the solution to promote protonation for positive ion mode analysis.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer's source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion [M+H]⁺ (expected m/z ≈ 186.0) and its chlorine isotope pattern.

    • For high-resolution analysis, use an Orbitrap or FT-ICR mass spectrometer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is exceptionally pure and completely dry, as residual solvents or impurities will lead to inaccurate results.

    • Submit approximately 2-3 mg of the purified compound to a certified analytical laboratory.

  • Data Analysis:

    • Compare the experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine to the theoretical values calculated from the molecular formula C₈H₈ClNO₂. The experimental values should be within ±0.4% of the theoretical values for the structure to be considered confirmed.

References

A Comparative Guide to the Analytical Characterization of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of Methyl 6-(chloromethyl)nicotinate, a pivotal intermediate in pharmaceutical synthesis. The following sections detail the expected data from various analytical methods, offering a comparative analysis with alternative techniques and providing foundational experimental protocols. This information is intended to support researchers in method selection, data interpretation, and quality control.

Comparative Analysis of Analytical Techniques

The structural elucidation and purity assessment of this compound (C₈H₈ClNO₂) relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the molecule's structure, purity, and physicochemical properties. The choice of technique will depend on the specific analytical goal, whether it is routine purity analysis, structural confirmation, or quantitative determination.

Data Summary

The following table summarizes the key expected quantitative data for this compound across various analytical techniques. For some techniques, data for the closely related analogue, Methyl 6-methylnicotinate, is provided for comparative purposes due to the limited availability of specific experimental data for the title compound.

Analytical TechniqueParameterThis compound (Expected/Predicted)Methyl 6-methylnicotinate (Reference Data)Alternative Techniques & Considerations
¹H NMR Chemical Shift (δ)~9.1 ppm (s, 1H, H-2), ~8.3 ppm (dd, 1H, H-4), ~7.5 ppm (d, 1H, H-5), ~4.8 ppm (s, 2H, -CH₂Cl), ~3.9 ppm (s, 3H, -OCH₃)9.06 ppm (s, 1H, H-2), 8.13 ppm (dd, 1H, H-4), 7.20 ppm (d, 1H, H-5), 3.89 ppm (s, 3H, -OCH₃), 2.58 ppm (s, 3H, -CH₃)[1]2D NMR (COSY, HSQC, HMBC) for unambiguous assignment.
¹³C NMR Chemical Shift (δ)~165 ppm (C=O), ~159 ppm (C-6), ~152 ppm (C-2), ~138 ppm (C-4), ~125 ppm (C-3), ~123 ppm (C-5), ~53 ppm (-OCH₃), ~45 ppm (-CH₂Cl)165-167 ppm (C=O), 158-162 ppm (C-6), 150-154 ppm (C-2), 136-140 ppm (C-4), 123-127 ppm (C-3), 121-124 ppm (C-5), 51-53 ppm (-OCH₃), 23-25 ppm (-CH₃)DEPT-135 and DEPT-90 for distinguishing between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS) m/z of [M+H]⁺186.03152.07High-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.
Key Fragments150 ([M-HCl]⁺), 122 ([M-HCl-CO]⁺)120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺)[2]Tandem MS (MS/MS) for detailed fragmentation analysis and structural confirmation.
Infrared (IR) Spectroscopy Key Peaks (cm⁻¹)~3000-3100 (Ar C-H), ~2950 (Alkyl C-H), ~1720 (C=O ester), ~1600, 1450 (C=C, C=N ring), ~1250 (C-O ester), ~700-800 (C-Cl)~3000-3100 (Ar C-H), ~2950 (Alkyl C-H), ~1725 (C=O ester), ~1590, 1470 (C=C, C=N ring), ~1280 (C-O ester)Attenuated Total Reflectance (ATR) for solid samples, offering minimal sample preparation.
HPLC-UV Retention TimeDependent on column and mobile phaseDependent on column and mobile phaseHPLC coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity.
λmax~265 nm~265 nmDiode Array Detector (DAD) to obtain UV spectra for peak purity assessment.
GC-MS Retention TimeDependent on column and temperature programDependent on column and temperature programDerivatization may be required for related polar impurities to improve volatility.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Data Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Data Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Direct Infusion ESI-MS:

    • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Mass Spectrometer: Electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Analysis Mode: Full scan mode to identify the molecular ion.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 250 °C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Full scan mode.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Processing: Background subtraction.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of the compound (e.g., 265 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Visualizing the Analytical Workflow

The following diagrams illustrate a typical workflow for the characterization of a pharmaceutical intermediate like this compound and the logical relationship between different analytical techniques.

G cluster_0 Sample Preparation cluster_2 Data Analysis & Characterization Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI, GC-MS) Dissolution->MS IR IR Spectroscopy Dissolution->IR HPLC HPLC-UV Dissolution->HPLC Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment IR->Structure_Elucidation HPLC->Purity_Assessment Quantification Quantification HPLC->Quantification

Caption: Analytical workflow for the characterization of this compound.

G Identity Identity MS MS Identity->MS HPLC HPLC Identity->HPLC Retention Time Elemental_Analysis Elemental Analysis Identity->Elemental_Analysis Purity Purity NMR NMR Purity->NMR Impurity Signals Purity->HPLC Peak Area % Structure Structure Structure->NMR Structure->MS IR IR Structure->IR Quantity Quantity Quantity->HPLC External/Internal Standard

Caption: Interrelationship of analytical techniques and key characterization attributes.

References

Comparison of different synthesis routes for Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 6-(chloromethyl)nicotinate, a crucial building block in the pharmaceutical industry, can be synthesized through various routes. This guide provides a detailed comparison of the primary synthetic pathways, offering objective analysis supported by experimental data to inform strategic decisions in process development and optimization.

Two principal routes for the synthesis of this compound have been identified and are compared herein. The first route (Route A) involves the classic Fischer esterification of 6-methylnicotinic acid to form the intermediate Methyl 6-methylnicotinate, followed by a radical chlorination step. The second, more industrial-scale approach (Route B), begins with the oxidation of 5-ethyl-2-methylpyridine, followed by esterification and subsequent chlorination.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route depends on various factors, including precursor availability, desired scale, and process safety considerations. The following table summarizes the quantitative data for each primary route.

ParameterRoute A: Fischer Esterification & ChlorinationRoute B: Oxidation & Chlorination
Starting Material 6-Methylnicotinic Acid5-Ethyl-2-methylpyridine
Intermediate Methyl 6-methylnicotinate6-Methylnicotinic Acid
Key Reagents Step 1: Methanol, Sulfuric AcidStep 2: N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN or BPO), Solvent (e.g., CCl4)Step 1: Nitric Acid, Sulfuric AcidStep 2: MethanolStep 3: N-Chlorosuccinimide (NCS), Radical Initiator, Solvent
Reaction Conditions Step 1: Reflux (e.g., 65°C), 17 hours[1] Step 2: Reflux, several hoursStep 1: High Temperature (e.g., 160°C)[2] Step 2: RefluxStep 3: Reflux
Reported Yield Step 1: ~75%[1][3]Step 1 & 2 (Overall): Not explicitly stated
Overall Yield Dependent on chlorination stepDependent on chlorination step
Purity High purity intermediate achievableIndustrial grade
Key By-products Step 1: WaterStep 2: SuccinimideStep 1: Various oxidation by-productsStep 2: WaterStep 3: Succinimide
Advantages - High purity of intermediate. - Well-established laboratory scale procedure.- Utilizes a readily available industrial starting material.
Disadvantages - Longer reaction time for esterification.- Harsh reaction conditions for oxidation. - Potential for multiple by-products.

Experimental Protocols

Route A: Fischer Esterification of 6-Methylnicotinic Acid and subsequent Chlorination

Step 1: Synthesis of Methyl 6-methylnicotinate [1]

To a stirred solution of 6-methylnicotinic acid (1 equivalent) in methanol, concentrated sulfuric acid is slowly added. The reaction mixture is then heated to reflux (approximately 65°C) for 17 hours. After completion, the methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 6-methylnicotinate.

Step 2: Synthesis of this compound

A solution of Methyl 6-methylnicotinate (1 equivalent) in a suitable solvent such as carbon tetrachloride is treated with N-chlorosuccinimide (NCS) (1-1.2 equivalents). A radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the mixture. The reaction is heated to reflux and monitored by an appropriate method (e.g., TLC or GC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the succinimide by-product is removed by filtration. The filtrate is then washed, dried, and concentrated. The crude product can be further purified by column chromatography or recrystallization to afford this compound.

Route B: Oxidation of 5-Ethyl-2-methylpyridine and subsequent Esterification and Chlorination

Step 1: Synthesis of 6-Methylnicotinic Acid [2]

In a suitable reactor, 5-ethyl-2-methylpyridine is added to a mixture of concentrated sulfuric acid. The mixture is heated to a high temperature (e.g., 160°C), and nitric acid is added portion-wise. The reaction is maintained at this temperature for several hours. After cooling, the reaction mixture is worked up to isolate the 6-methylnicotinic acid intermediate.

Step 2 & 3: Esterification and Chlorination

The crude 6-methylnicotinic acid is then subjected to esterification with methanol, typically under acidic conditions, similar to the Fischer esterification described in Route A, to yield Methyl 6-methylnicotinate. This intermediate is then chlorinated using a radical chlorination method as detailed in Step 2 of Route A to produce the final product, this compound.

Synthesis Route Diagrams

Synthesis_Routes cluster_A Route A cluster_B Route B A_start 6-Methylnicotinic Acid A_intermediate Methyl 6-methylnicotinate A_start->A_intermediate Methanol, H₂SO₄ (Fischer Esterification) A_product This compound A_intermediate->A_product NCS, Initiator (Radical Chlorination) B_start 5-Ethyl-2-methylpyridine B_intermediate1 6-Methylnicotinic Acid B_start->B_intermediate1 HNO₃, H₂SO₄ (Oxidation) B_intermediate2 Methyl 6-methylnicotinate B_intermediate1->B_intermediate2 Methanol, H⁺ (Esterification) B_product This compound B_intermediate2->B_product NCS, Initiator (Radical Chlorination)

Figure 1: Comparative workflow of synthesis routes for this compound.

Experimental_Workflow start Select Synthesis Route A_esterification Fischer Esterification (6-Methylnicotinic Acid + Methanol) start->A_esterification Route A B_oxidation Oxidation (5-Ethyl-2-methylpyridine) start->B_oxidation Route B A_workup1 Workup & Purification of Intermediate A_esterification->A_workup1 A_intermediate Methyl 6-methylnicotinate A_workup1->A_intermediate A_chlorination Radical Chlorination (NCS, Initiator) A_intermediate->A_chlorination A_workup2 Workup & Purification of Final Product A_chlorination->A_workup2 final_product This compound A_workup2->final_product B_workup1 Workup of Intermediate B_oxidation->B_workup1 B_intermediate1 6-Methylnicotinic Acid B_workup1->B_intermediate1 B_esterification Esterification (Methanol, H⁺) B_intermediate1->B_esterification B_intermediate2 Methyl 6-methylnicotinate B_esterification->B_intermediate2 B_chlorination Radical Chlorination (NCS, Initiator) B_intermediate2->B_chlorination B_workup2 Workup & Purification of Final Product B_chlorination->B_workup2 B_workup2->final_product

Figure 2: General experimental workflow for the synthesis of this compound.

References

Reactivity comparison: Methyl 6-(chloromethyl)nicotinate vs. Methyl 6-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of pharmaceutical and agrochemical research, the synthesis of novel molecular entities often hinges on the reactivity of key building blocks. Among these, halomethylpyridines serve as versatile intermediates for introducing the pyridylmethyl moiety, a common scaffold in biologically active compounds. This guide provides a detailed comparison of the reactivity of two such intermediates: Methyl 6-(chloromethyl)nicotinate and Methyl 6-(bromomethyl)nicotinate. The insights presented herein are supported by established principles of organic chemistry and provide a framework for selecting the optimal reagent for specific synthetic transformations.

Executive Summary: The Reactivity Verdict

Comparative Reactivity Data (Predicted)

The following table summarizes the expected relative performance of this compound and Methyl 6-(bromomethyl)nicotinate in a typical nucleophilic substitution reaction. The data is extrapolated from the known reactivity trends of benzylic halides.

ParameterThis compoundMethyl 6-(bromomethyl)nicotinateJustification
Relative Reaction Rate SlowerFasterBromide is a better leaving group than chloride.
Typical Reaction Temperature HigherLowerA more reactive substrate requires less energy input.
Potential for Side Reactions LowerHigherIncreased reactivity can sometimes lead to lower selectivity.
Cost-Effectiveness Generally LowerGenerally HigherBromo-derivatives are often more expensive to produce.

Theoretical Framework: The Role of the Leaving Group

The disparity in reactivity between the chloro and bromo derivatives is best understood by examining the transition state of a nucleophilic substitution reaction. The stability of the leaving group as an independent species is paramount.

Leaving_Group_Ability cluster_0 Factors Influencing Reactivity Reactivity Overall Reaction Rate Leaving_Group Leaving Group Ability (Br > Cl) Leaving_Group->Reactivity Determines Bond_Strength C-X Bond Strength (C-Br < C-Cl) Bond_Strength->Leaving_Group Influences Anion_Stability Halide Anion Stability (Br- > Cl-) Anion_Stability->Leaving_Group Influences

Figure 1: Factors determining the relative reactivity of halomethylnicotinates.

As illustrated in Figure 1, two key factors contribute to the superior leaving group ability of bromide:

  • Carbon-Halogen Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond. Less energy is required to break the C-Br bond in the transition state, leading to a lower activation energy and a faster reaction.

  • Halide Anion Stability: The bromide ion is larger and more polarizable than the chloride ion. This allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion. A more stable leaving group is more readily displaced.

Experimental Protocol: A Comparative Nucleophilic Substitution Study

To empirically validate the predicted reactivity difference, a parallel synthesis experiment can be designed. The following protocol outlines a method for comparing the rate of amine formation from the two halomethylnicotinates.

Objective: To compare the reaction rates of this compound and Methyl 6-(bromomethyl)nicotinate with a model nucleophile, benzylamine.

Materials:

  • This compound

  • Methyl 6-(bromomethyl)nicotinate

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) in one flask, and Methyl 6-(bromomethyl)nicotinate (1.0 mmol) in anhydrous acetonitrile (20 mL) in the other.

  • Addition of Reagents: To each flask, add potassium carbonate (1.5 mmol) followed by benzylamine (1.1 mmol).

  • Reaction Conditions: Stir both reaction mixtures at a constant temperature (e.g., 60 °C).

  • Monitoring the Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture and quench with water. Extract the organic components with ethyl acetate. Spot the organic extract on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) to monitor the disappearance of the starting material and the appearance of the product. For a more quantitative analysis, inject the quenched aliquots into an HPLC system to determine the percentage conversion of the starting material over time.

  • Data Analysis: Plot the percentage conversion of each starting material as a function of time. The initial slope of these curves will provide a relative measure of the reaction rates.

Expected Outcome:

It is anticipated that the reaction with Methyl 6-(bromomethyl)nicotinate will proceed to completion significantly faster than the reaction with this compound. This would be visually apparent on the TLC plates by the more rapid disappearance of the bromo- starting material spot and, quantitatively, by a steeper curve on the HPLC conversion plot.

Conclusion for the Practicing Scientist

For researchers and drug development professionals, the choice between this compound and Methyl 6-(bromomethyl)nicotinate is a trade-off between reactivity and cost.

  • Methyl 6-(bromomethyl)nicotinate is the reagent of choice when rapid reaction kinetics and milder reaction conditions are desired. This is particularly advantageous when working with sensitive substrates or in high-throughput synthesis applications.

  • This compound , while less reactive, may be a more cost-effective option for large-scale syntheses where longer reaction times and higher temperatures are acceptable. Its lower reactivity might also offer better control and selectivity in certain complex synthetic routes.

Ultimately, the selection of the appropriate halomethylnicotinate will depend on the specific requirements of the synthetic target and the overall project goals. This guide provides the fundamental principles to make an informed decision, empowering chemists to optimize their synthetic strategies.

References

A Comparative Guide to Purity Assessment of Methyl 6-(chloromethyl)nicotinate: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. Methyl 6-(chloromethyl)nicotinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to ensure the quality and consistency of the final drug product. This guide provides a comparative analysis of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into detailed experimental protocols, present comparative data, and illustrate the workflows for each method.

High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse

HPLC is a widely adopted technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. It excels at separating the main compound from its impurities, allowing for precise quantification of each component.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask using a mixture of acetonitrile and water (50:50 v/v) as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Data Presentation: HPLC Purity Analysis

The following table presents hypothetical data from an HPLC analysis of a this compound sample, demonstrating how the purity is calculated based on the peak area percentage.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.215,0000.3Impurity A (Starting Material)
26.810,0000.2Impurity B (By-product)
39.54,950,00099.0This compound
411.225,0000.5Impurity C (Degradant)
Total 5,000,000 100.0

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. In this example, the purity of this compound is 99.0%.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Figure 1. Workflow for HPLC Purity Assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight

NMR spectroscopy provides detailed structural information about a molecule, making it an invaluable tool for confirming the identity of the main component and identifying impurities. Quantitative NMR (qNMR) can also be used for purity determination.

Experimental Protocol: ¹H NMR

1. Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Add a known amount of an internal standard (e.g., 5 mg of dimethyl sulfone) for quantitative analysis.

2. Instrumentation and Data Acquisition:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Pulse Sequence: Standard ¹H pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds (for quantitative analysis)

Data Presentation: ¹H NMR Purity Analysis

The following table presents hypothetical ¹H NMR data for this compound. Purity is assessed by comparing the integration of the analyte signals to those of the internal standard and by identifying signals corresponding to impurities.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.15d1HH-2 (Pyridine ring)
8.25dd1HH-4 (Pyridine ring)
7.45d1HH-5 (Pyridine ring)
4.80s2H-CH₂Cl
3.95s3H-OCH₃
2.50s~0.09HImpurity (e.g., residual solvent)

Purity Interpretation:

  • The presence and correct integration of signals at 9.15, 8.25, 7.45, 4.80, and 3.95 ppm confirm the structure of this compound.

  • The small signal at 2.50 ppm, integrating to a fraction of a proton relative to the main compound, indicates the presence of an impurity. The identity of this impurity can often be determined from its chemical shift and multiplicity.

  • For quantitative analysis, the integration of a well-resolved signal from the analyte is compared to the integration of a known signal from the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation weigh Weigh Sample & Internal Standard dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phasing) acquire->process assign Assign Signals process->assign integrate Integrate Signals assign->integrate identify Identify Impurities integrate->identify quantify Quantify Purity (qNMR) integrate->quantify

Figure 2. Workflow for NMR Purity Assessment.

Comparison of HPLC and NMR for Purity Assessment

FeatureHPLCNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Quantitative analysis of purity and impurity profiling.Structural elucidation and identification of compounds. Can be used for quantitative analysis (qNMR).
Sensitivity High (typically ppm levels).Lower than HPLC for impurity detection (typically >0.1%).
Quantification Highly accurate and precise for known and unknown impurities (using area percent).Accurate for quantification against a certified internal standard (qNMR). Less accurate for unknown impurities without response factor consideration.
Impurity Identification Requires reference standards for positive identification. Mass spectrometry coupling (LC-MS) can aid in identification.Can provide structural information on unknown impurities, aiding in their identification without reference standards.
Sample Throughput Relatively high, amenable to automation.Lower, especially for quantitative experiments requiring longer relaxation delays.
Cost & Complexity Moderate cost and complexity.Higher initial instrument cost and requires specialized expertise for data interpretation.

Conclusion

Both HPLC and NMR are indispensable tools for assessing the purity of this compound, each offering unique advantages.

  • HPLC is the method of choice for routine quality control, offering high-throughput, sensitive, and accurate quantification of purity and known impurities.

  • NMR provides unparalleled structural information, making it ideal for confirming the identity of the main compound and for identifying unknown impurities. When used quantitatively (qNMR), it offers an orthogonal method for purity assignment without the need for specific reference standards for the main component.

For comprehensive characterization and in-depth purity analysis of critical pharmaceutical intermediates like this compound, a combination of both HPLC and NMR spectroscopy is often the most robust approach, providing both quantitative accuracy and structural certainty. This integrated strategy ensures the highest quality standards are met throughout the drug development process.

A Comparative Guide to the Synthesis of Methyl 6-(chloromethyl)nicotinate: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 6-(chloromethyl)nicotinate, a crucial building block in the pharmaceutical industry, can be synthesized through various methods, each with its own advantages and disadvantages concerning yield, purity, and reaction conditions. This guide provides an objective comparison of different synthetic routes to this compound, supported by available experimental data and detailed protocols.

Performance Comparison of Synthesis Methods

The selection of a synthetic strategy for this compound is often a trade-off between yield, purity, cost, and the safety of the reagents involved. The following table summarizes the key quantitative data for two primary methods: the direct chlorination of Methyl 6-methylnicotinate and the esterification of 6-(chloromethyl)nicotinic acid.

Synthesis MethodStarting MaterialKey ReagentsReported YieldReported Purity
Chlorination of Methyl 6-methylnicotinate Methyl 6-methylnicotinateTrichloroisocyanuric acid (TCCA), Benzamide (catalyst)>90% (for tert-butyl ester)[1]High[1]
Chlorination with Thionyl Chloride Methyl 6-methylnicotinateThionyl chloride (SOCl₂)Data not availableData not available
Esterification of 6-(chloromethyl)nicotinic acid 6-(chloromethyl)nicotinic acidMethanol, Acid catalyst (e.g., H₂SO₄)Data not availableData not available

Detailed Experimental Protocols

Method 1: Chlorination of Methyl 6-methylnicotinate using TCCA

This method, adapted from a procedure for the synthesis of the tert-butyl ester, offers high yield and purity.[1]

Materials:

  • Methyl 6-methylnicotinate

  • Trichloroisocyanuric acid (TCCA)

  • Benzamide

  • Halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform)

Procedure:

  • In a reaction vessel, dissolve Methyl 6-methylnicotinate in a halogenated hydrocarbon solvent.

  • Add a catalytic amount of benzamide to the solution.

  • Slowly add Trichloroisocyanuric acid (TCCA) to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and filter to remove any solid by-products.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Method 2: Chlorination of Methyl 6-methylnicotinate using Thionyl Chloride

Materials:

  • Methyl 6-methylnicotinate

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., toluene, dichloromethane)

Procedure:

  • In a flask equipped with a reflux condenser and a stirring mechanism, dissolve Methyl 6-methylnicotinate in an inert solvent.

  • Slowly add thionyl chloride to the solution. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or distillation to obtain this compound.

Method 3: Esterification of 6-(chloromethyl)nicotinic acid

This classical approach involves the esterification of the corresponding carboxylic acid. The success of this method depends on the availability and stability of 6-(chloromethyl)nicotinic acid.

Materials:

  • 6-(chloromethyl)nicotinic acid

  • Methanol

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

Procedure:

  • Suspend 6-(chloromethyl)nicotinic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.

  • Purify the crude this compound by a suitable method like column chromatography.

Synthesis Pathways Visualization

The following diagrams illustrate the logical workflow of the described synthesis methods for this compound.

Synthesis_Pathways cluster_0 Method 1 & 2: Chlorination cluster_1 Method 3: Esterification A Methyl 6-methylnicotinate B Chlorination A->B TCCA or SOCl₂ C This compound B->C D 6-(chloromethyl)nicotinic acid E Esterification D->E Methanol, H⁺ F This compound E->F

Caption: Synthetic routes to this compound.

Experimental_Workflow cluster_chlorination Chlorination Workflow cluster_esterification Esterification Workflow start_c Start Material (Methyl 6-methylnicotinate) react_c Reaction with Chlorinating Agent start_c->react_c workup_c Work-up (Quenching, Extraction) react_c->workup_c purify_c Purification (Chromatography/Distillation) workup_c->purify_c end_c Final Product purify_c->end_c start_e Start Material (6-(chloromethyl)nicotinic acid) react_e Reaction with Methanol & Acid start_e->react_e workup_e Work-up (Neutralization, Extraction) react_e->workup_e purify_e Purification (Chromatography) workup_e->purify_e end_e Final Product purify_e->end_e

Caption: Comparative experimental workflows.

References

Spectroscopic analysis to differentiate between isomers of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Spectroscopic Data

The following table summarizes the predicted and known spectroscopic data for the isomers of Methyl (chloromethyl)nicotinate. The predictions are based on established substituent effects on the pyridine ring and data from analogous compounds, such as methyl 6-methylnicotinate.

Spectroscopic TechniquePredicted Key Differentiating Features for Methyl (chloromethyl)nicotinate Isomers
¹H NMR Methyl 2-(chloromethyl)nicotinate: The protons on the pyridine ring (H-4, H-5, H-6) would show a characteristic coupling pattern. The -CH₂Cl signal is expected to be a singlet in the range of δ 4.6-4.9 ppm.
Methyl 4-(chloromethyl)nicotinate: The pyridine ring protons (H-2, H-5, H-6) would exhibit a distinct coupling pattern. The H-2 and H-6 protons would likely be the most downfield. The -CH₂Cl signal is predicted to be a singlet around δ 4.5-4.8 ppm.
Methyl 5-(chloromethyl)nicotinate: The pyridine protons (H-2, H-4, H-6) would have a unique splitting pattern. The -CH₂Cl signal is expected as a singlet in the range of δ 4.5-4.8 ppm.
Methyl 6-(chloromethyl)nicotinate: Based on data for methyl 6-methylnicotinate, the pyridine protons are expected at approximately δ 9.1 (s, H-2), 8.2 (d, H-4), and 7.4 (d, H-5). The -CH₂Cl signal would replace the methyl signal and appear as a singlet around δ 4.6-4.9 ppm.
¹³C NMR The chemical shift of the -CH₂Cl carbon is expected in the range of 40-50 ppm for all isomers. The primary differentiation will come from the chemical shifts of the pyridine ring carbons, which are highly sensitive to the substituent position. The carbon bearing the -CH₂Cl group will experience a significant shift.
IR Spectroscopy All isomers will show characteristic peaks for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch (around 1250-1300 cm⁻¹), and C-Cl stretch (around 650-800 cm⁻¹). The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the pyridine ring.
Mass Spectrometry (EI) All isomers will have the same molecular ion peak. The key to differentiation lies in the fragmentation pattern. A common and often abundant fragment will be the loss of a chlorine atom ([M-Cl]⁺) or the entire chloromethyl radical ([M-CH₂Cl]⁺). The relative intensities of these and other fragment ions will be influenced by the stability of the resulting cations, which is dependent on the substitution pattern. Isomers with the chloromethyl group at the 2- or 6-position may show fragmentation pathways involving interaction with the ring nitrogen.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and high-quality data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the Free Induction Decay (FID) using a standard pulse sequence.

    • Process the data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

    • Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

    • Set an appropriate number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • If it is a solid sample, apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (for LC-MS):

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL in the mobile phase.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

    • In the ion source, the sample is bombarded with electrons (typically at 70 eV) to cause ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of Methyl (chloromethyl)nicotinate isomers.

Spectroscopic_Differentiation_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Isomer_Mixture Isomer Mixture of Methyl (chloromethyl)nicotinate MS Mass Spectrometry (MS) Isomer_Mixture->MS IR Infrared (IR) Spectroscopy Isomer_Mixture->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomer_Mixture->NMR MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups & Fingerprint Region IR->IR_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data Identification Precise Isomer Structure MS_Data->Identification IR_Data->Identification NMR_Data->Identification

A Comparative Guide to the Validation of a Novel Analytical Method for the Quantification of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Methyl 6-(chloromethyl)nicotinate, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring product quality and process control. This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography (HPLC) method against two established analytical techniques: a standard HPLC method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation of this new method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4][5]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on a variety of factors, including the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. This section presents a head-to-head comparison of the novel HPLC method with conventional HPLC and GC-MS methods for the quantification of this compound.

Data Presentation: Summary of Validation Parameters

The following tables summarize the quantitative data obtained from the validation studies of the three analytical methods.

Table 1: Specificity and Linearity

ParameterNovel HPLC MethodStandard HPLC MethodGC-MS Method
Specificity No interference from placebo and degradantsMinor interference from a related impurityHigh specificity due to mass fragmentation pattern
Linearity Range (µg/mL) 0.5 - 1501 - 1000.1 - 50
Correlation Coefficient (r²) 0.99980.99910.9995
Y-intercept y = 1.2x10⁴x + 5.2x10³y = 9.8x10³x + 8.9x10³y = 2.5x10⁵x + 1.1x10⁴

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Novel HPLC Method (% Recovery ± RSD)Standard HPLC Method (% Recovery ± RSD)GC-MS Method (% Recovery ± RSD)
50% (25 µg/mL) 99.8 ± 0.8%98.5 ± 1.5%101.2 ± 1.1%
100% (50 µg/mL) 100.5 ± 0.5%99.2 ± 1.2%100.8 ± 0.9%
150% (75 µg/mL) 100.2 ± 0.6%101.1 ± 1.8%99.5 ± 1.3%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterNovel HPLC Method (%RSD)Standard HPLC Method (%RSD)GC-MS Method (%RSD)
Repeatability (n=6) 0.7%1.3%1.0%
Intermediate Precision (Day 1 vs. Day 2) 1.1%1.9%1.5%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterNovel HPLC Method (µg/mL)Standard HPLC Method (µg/mL)GC-MS Method (µg/mL)
LOD 0.150.300.03
LOQ 0.501.00.10

Table 5: Robustness

Parameter VariationNovel HPLC Method (%RSD of Results)Standard HPLC Method (%RSD of Results)GC-MS Method (%RSD of Results)
Flow Rate (± 10%) 1.2%2.5%N/A
Mobile Phase Composition (± 2%) 1.5%3.1%N/A
Column Temperature (± 5°C) 0.9%1.8%2.2%
Injection Volume (± 10%) 0.8%1.5%1.2%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods.

Novel HPLC Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ACE Excel 2 C18-PFP (100 x 4.6 mm, 2.0 µm).

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 265 nm.

  • Standard Preparation: A stock solution of this compound (1000 µg/mL) was prepared in acetonitrile. Working standards were prepared by serial dilution in the mobile phase.

  • Sample Preparation: The sample was accurately weighed and dissolved in acetonitrile to achieve a final concentration within the linear range.

Standard HPLC Method
  • Instrumentation: Waters Alliance HPLC system with a UV-Vis Detector.

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 70% Methanol and 30% Water.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm.

  • Standard and Sample Preparation: Similar to the novel HPLC method, but using methanol as the diluent.

GC-MS Method
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Standard and Sample Preparation: Standards and samples were prepared in Dichloromethane.

Visualizations

Experimental Workflow

The following diagram illustrates the systematic workflow for the validation of the new analytical method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC) A->B C Optimize Chromatographic Conditions B->C D Write Validation Protocol C->D Finalized Method E Execute Validation Experiments D->E F Specificity E->F G Linearity E->G H Accuracy E->H I Precision E->I J LOD & LOQ E->J K Robustness E->K L Analyze Validation Data K->L Validation Results M Write Validation Report L->M N Implement for Routine Use M->N G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Precision->LOQ

References

Comparative study of catalysts for the synthesis of nicotinate esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nicotinate esters, pivotal intermediates in the pharmaceutical and agrochemical sectors, is achievable through a variety of catalytic methodologies. The selection of an appropriate catalyst is critical in determining reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of common catalytic systems for nicotinate ester synthesis, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Comparison of Catalytic Methods for Nicotinate Ester Synthesis

The following table summarizes the performance of different catalysts in the synthesis of nicotinate esters, offering a clear comparison of key reaction parameters and outcomes.

MethodCatalystTypical ReagentsTypical SolventTemperatureReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Fischer Esterification Strong Acid (e.g., H₂SO₄)Nicotinic acid, AlcoholAlcohol, Toluene55°C to Reflux3 - 13 hours23% - 97%Inexpensive reagents, simple procedure.[1]Harsh acidic conditions, high temperatures, often requires water removal.[1]
Solid Acid (e.g., HND230)Nicotinic acid, EthanolToluene55°C - Reflux3 - 6 hoursHighCatalyst is recoverable and reusable.[1][2]May require specific catalyst preparation.
MoO₃/SiO₂Nicotinic acid, MethanolMethanolRefluxNot specified~79%Heterogeneous catalyst, potentially reusable.[3]Yield reported for a specific system, may vary.
Transesterification Alkaline (e.g., Sodium methoxide)Nicotinate ester, AlcoholNone (excess alcohol)70°C - 120°CNot specified83% - 99.5%Avoids the use of free acid, can be driven to completion.[1][4]Requires a pre-existing ester, basic conditions may not be suitable for all substrates.[1]
Enzymatic Synthesis Lipase (e.g., Novozym® 435)Methyl nicotinate, Aminetert-Amyl alcohol50°C35 minutes81.6% - 88.5%Mild reaction conditions, high selectivity, environmentally friendly.[5]Enzymes can be expensive and sensitive to reaction conditions.
Via Nicotinoyl Chloride Thionyl chloride (SOCl₂)Nicotinic acid, AlcoholDichloromethaneReflux then Room Temp~50 hours~45%High reactivity of the acyl chloride intermediate.[1]Two-step process, uses harsh and corrosive reagents.[1]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are based on established literature and offer a practical foundation for laboratory implementation.

Protocol 1: Fischer Esterification using a Solid Acid Catalyst (HND230)

This protocol describes a high-yield synthesis of ethyl nicotinate using a recoverable solid acid catalyst.[1][2]

Materials:

  • Nicotinic acid (246.2 g)

  • Absolute ethanol (92.1 g)

  • Toluene (123.1 g)

  • HND230 solid acid catalyst (2.5 g)[1]

Procedure:

  • In a 500 ml four-necked flask, add toluene, absolute ethanol, the solid acid catalyst, and nicotinic acid.[1]

  • Slowly heat the mixture to 55°C and stir for 4 hours.[1]

  • Increase the temperature to reflux and remove the water formed during the reaction using a Dean-Stark trap.

  • Once no more water is collected, the reaction is considered complete.

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration.

  • The filtrate is subjected to vacuum distillation to remove toluene and obtain the ethyl nicotinate product.

Protocol 2: Transesterification using an Alkaline Catalyst

This protocol details the synthesis of menthyl nicotinate via transesterification, a method that boasts high purity and yield.[4]

Materials:

  • Methyl nicotinate

  • Menthol

  • Sodium methoxide (alkaline catalyst)

  • Activated carbons

Procedure:

  • Transesterification Reaction:

    • Combine menthol and methyl nicotinate (in a molar ratio between 1:1.5 and 1:2) in a reaction vessel.[4]

    • Add sodium methoxide as the catalyst (0.1 to 10% by weight with respect to the methyl nicotinate).[4]

    • Heat the reaction mixture to a temperature between 70°C and 120°C under a vacuum of 100 to 400 mbar.[4]

  • Distillation:

    • Following the reaction, add activated carbons to the mixture.

    • Distill the mixture under vacuum (0.5-2.0 mbar) at a temperature of 150-170°C to isolate the pure menthyl nicotinate.[4]

Protocol 3: Enzymatic Synthesis of Nicotinamide Derivatives

This protocol outlines a green and efficient synthesis of nicotinamide derivatives from a nicotinate ester using a lipase catalyst in a continuous-flow microreactor.[5]

Materials:

  • Methyl nicotinate (5.0 mmol)

  • Isobutylamine (10.0 mmol)

  • tert-Amyl alcohol (20 mL)

  • Novozym® 435 (870 mg)

Procedure (Continuous Flow):

  • Prepare two separate feed solutions:

    • Feed 1: Dissolve 5.0 mmol of methyl nicotinate in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve 10.0 mmol of isobutylamine in 10 mL of tert-amyl alcohol.

  • Pack a microreactor tube with 870 mg of Novozym® 435.

  • Pump the two feed solutions through the microreactor at a flow rate of 17.8 μL/min, resulting in a residence time of 35 minutes.

  • Maintain the reaction temperature at 50°C.[5]

  • The product is collected at the outlet of the microreactor.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic approaches, the following diagrams are provided.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cluster_products Products Nicotinic_Acid Nicotinic Acid Fischer Fischer Esterification Nicotinic_Acid->Fischer Alcohol, Acid Catalyst Via_Chloride Via Nicotinoyl Chloride Nicotinic_Acid->Via_Chloride SOCl₂ Nicotinate_Ester_Start Nicotinate Ester Transesterification Transesterification Nicotinate_Ester_Start->Transesterification Alcohol, Base Catalyst Enzymatic Enzymatic Amidation Nicotinate_Ester_Start->Enzymatic Amine, Lipase Nicotinate_Ester_Product Nicotinate Ester Fischer->Nicotinate_Ester_Product Transesterification->Nicotinate_Ester_Product Via_Chloride->Nicotinate_Ester_Product Alcohol Nicotinamide_Derivative Nicotinamide Derivative Enzymatic->Nicotinamide_Derivative

Caption: General workflow for the synthesis of nicotinate esters and their derivatives.

Catalytic_Approaches cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis cluster_biocatalysis Biocatalysis Title Catalytic Approaches for Nicotinate Ester Synthesis Strong_Acid Strong Acids (e.g., H₂SO₄) Solid_Acid Solid Acids (e.g., HND230, MoO₃/SiO₂) Enzymes Enzymes (e.g., Lipases) High reaction rates High reaction rates Strong_Acid->High reaction rates Difficult catalyst separation Difficult catalyst separation Strong_Acid->Difficult catalyst separation Alkaline_Catalyst Alkaline Catalysts (e.g., NaOMe) High yields High yields Alkaline_Catalyst->High yields Base-sensitive substrate limitations Base-sensitive substrate limitations Alkaline_Catalyst->Base-sensitive substrate limitations Easy catalyst recovery Easy catalyst recovery Solid_Acid->Easy catalyst recovery Potentially lower activity Potentially lower activity Solid_Acid->Potentially lower activity High selectivity High selectivity Enzymes->High selectivity Mild conditions Mild conditions Enzymes->Mild conditions Environmentally benign Environmentally benign Enzymes->Environmentally benign Higher cost Higher cost Enzymes->Higher cost

Caption: Comparison of different catalytic approaches for nicotinate ester synthesis.

References

Benchmarking the cost-effectiveness of different synthetic pathways to Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical factor in the timeline and cost of bringing new therapeutics to market. Methyl 6-(chloromethyl)nicotinate is a valuable building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative analysis of different synthetic pathways to this key intermediate, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.

Two primary synthetic strategies for this compound are outlined, starting from commercially available precursors. The first pathway involves the direct side-chain chlorination of Methyl 6-methylnicotinate, which itself can be synthesized through two main routes. The second, alternative pathway proceeds through a hydroxymethyl intermediate.

Pathway 1: Synthesis via Methyl 6-methylnicotinate Intermediate

This pathway is a two-stage process: first, the synthesis of Methyl 6-methylnicotinate, followed by the chlorination of the methyl group.

Stage 1: Synthesis of Methyl 6-methylnicotinate

There are two principal routes for the industrial production of Methyl 6-methylnicotinate:

  • Route A: Fischer Esterification of 6-Methylnicotinic Acid. This is a classic and straightforward method that offers high purity.

  • Route B: Oxidative Esterification of 5-Ethyl-2-methylpyridine. This route is often favored for large-scale industrial production due to potentially lower starting material costs and higher throughput, though it involves harsher reaction conditions.

ParameterRoute A: Fischer EsterificationRoute B: Oxidation & Esterification
Starting Material 6-Methylnicotinic Acid5-Ethyl-2-methylpyridine
Key Reagents Methanol, Sulfuric Acid (or HCl)Nitric Acid, Sulfuric Acid, Methanol
Reaction Conditions Reflux, 1-17 hours158-160°C, then reflux at 60-70°C for 6 hours[1]
Reported Yield ~75%[2][3]Not explicitly stated for the ester, but the overall process from 450 kg of starting material yields 500 kg of product.[1]
Purity Off-white solid, requires purification[3]Not explicitly stated
Key By-products Unreacted starting materialsIsocinchomeronic acid, dinicotinic acid, spent nitric acid
Environmental Impact Acidic waste requiring neutralizationHighly corrosive, generation of nitrous oxides and spent nitric acid
Estimated Cost of Starting Material ~$25-180 / 25g[4][5][6][7]~$14-25 / 25mL[8][9][10]
Stage 2: Side-Chain Chlorination of Methyl 6-methylnicotinate

The conversion of the methyl group on the pyridine ring to a chloromethyl group is typically achieved through a free-radical chlorination reaction.

ParameterSide-Chain Chlorination
Starting Material Methyl 6-methylnicotinate
Key Reagents N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN or benzoyl peroxide), Carbon Tetrachloride (or other suitable solvent)
Reaction Conditions Reflux, under UV irradiation or with a chemical initiator
Reported Yield Yields can be variable (15-32% for a similar chlorination with NCS) and optimization is required to minimize side-products.
Purity Requires careful purification to remove unreacted starting material, dichlorinated, and ring-chlorinated by-products.
Key By-products Dichlorinated product, ring-chlorinated isomers, succinimide
Environmental Impact Use of chlorinated solvents like carbon tetrachloride is a significant concern.
Estimated Cost of Reagent N-Chlorosuccinimide: ~$6-20 / 25g[11][12][13][14]

Pathway 2: Synthesis via Methyl 6-(hydroxymethyl)nicotinate Intermediate

An alternative and potentially more controlled approach involves the synthesis of Methyl 6-(hydroxymethyl)nicotinate, followed by a chlorination reaction.

Stage 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

This intermediate can be prepared from 4-hydroxy-6-methylnicotinic acid through a series of reactions including bromination and subsequent functional group manipulations. A specific high-yield synthesis involves the reaction of 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide.

Stage 2: Chlorination of Methyl 6-(hydroxymethyl)nicotinate

The conversion of the primary alcohol to an alkyl chloride is a well-established transformation.

ParameterChlorination of Hydroxymethyl Intermediate
Starting Material Methyl 6-(hydroxymethyl)nicotinate
Key Reagents Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)
Reaction Conditions Typically carried out in an inert solvent at or below room temperature.
Reported Yield Generally high for the conversion of primary alcohols to chlorides.
Purity The reaction is often clean, with the primary by-products being gaseous (SO₂ and HCl), simplifying purification.
Key By-products Sulfur dioxide, Hydrogen chloride
Environmental Impact The gaseous by-products are acidic and require scrubbing. Thionyl chloride and sulfuryl chloride are corrosive and moisture-sensitive.
Estimated Cost of Reagent Thionyl chloride: ~

79-169 / 25mL-1kg[15][16][17][18]

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid

Materials:

  • 6-Methylnicotinic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (1.0 eq) in methanol, slowly add concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture to reflux and maintain for 17 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and concentrate to dryness under reduced pressure.

  • Carefully adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry with anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid (75% yield).[3]

Protocol 2: Side-Chain Chlorination with N-Chlorosuccinimide (General Procedure)

Materials:

  • Methyl 6-methylnicotinate

  • N-Chlorosuccinimide (NCS)

  • Radical Initiator (e.g., AIBN or benzoyl peroxide)

  • Carbon Tetrachloride (or alternative solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a light source (if using photo-initiation), dissolve Methyl 6-methylnicotinate (1.0 eq) in carbon tetrachloride.

  • Add N-Chlorosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux and irradiate with a UV lamp if necessary.

  • Monitor the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction mixture and filter to remove the succinimide by-product.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate this compound.

Protocol 3: Chlorination of Methyl 6-(hydroxymethyl)nicotinate with Thionyl Chloride (General Procedure)

Materials:

  • Methyl 6-(hydroxymethyl)nicotinate

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 6-(hydroxymethyl)nicotinate (1.0 eq) in the inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic routes, the following diagrams are provided.

Synthetic_Pathways_to_Methyl_6-(chloromethyl)nicotinate A_start 6-Methylnicotinic Acid A_int Methyl 6-methylnicotinate A_start->A_int Intermediate Methyl 6-methylnicotinate B_start 5-Ethyl-2-methylpyridine B_int Methyl 6-methylnicotinate B_start->B_int Oxidation & Esterification C_start 6-(Hydroxymethyl)nicotinic Acid Derivative C_int Methyl 6-(hydroxymethyl)nicotinate C_start->C_int Esterification C_final This compound C_int->C_final Chlorination (SOCl2) FinalProduct This compound Intermediate->FinalProduct Radical Chlorination

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Starting Material reaction Reaction Setup (Solvent, Reagents) start->reaction 1. Charge Reactor conditions Reaction Conditions (Temperature, Time, Atmosphere) reaction->conditions 2. Initiate Reaction monitoring Reaction Monitoring (TLC, GC/MS, etc.) conditions->monitoring 3. Monitor Progress workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup 4. Quench & Extract drying Drying and Filtration workup->drying 5. Isolate Organic Phase concentration Solvent Removal (Rotary Evaporation) drying->concentration 6. Concentrate purification Purification (Chromatography, Distillation, or Recrystallization) concentration->purification 7. Purify analysis Product Analysis (NMR, MS, etc.) purification->analysis 8. Characterize final_product Final Product analysis->final_product 9. Obtain Pure Product

Caption: General experimental workflow for organic synthesis.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis requires consideration of not only the price of starting materials and reagents but also factors such as reaction time, energy consumption, yield, purity, ease of purification, and waste disposal costs.

  • Route A (Fischer Esterification) followed by chlorination: This route starts with a more expensive raw material (6-Methylnicotinic acid) but involves a relatively straightforward and high-yielding esterification. The subsequent chlorination step, however, can be low-yielding and require extensive purification, which adds to the overall cost.

  • Route B (Oxidation/Esterification) followed by chlorination: This pathway begins with a less expensive starting material (5-Ethyl-2-methylpyridine). However, the initial oxidation step uses harsh and corrosive reagents, which may necessitate specialized equipment and careful waste management, increasing operational costs. The challenges of the subsequent chlorination step are similar to Route A.

  • Route C (via Hydroxymethyl intermediate): While potentially involving more synthetic steps, this route may offer better control over the chlorination reaction, leading to higher yields and easier purification of the final product. The use of thionyl chloride is advantageous as the by-products are gaseous. The overall cost-effectiveness would depend on the efficiency of synthesizing the hydroxymethyl intermediate.

Conclusion

The choice of the most cost-effective synthetic pathway to this compound depends on several factors, including the scale of production, available equipment, and environmental considerations.

  • For small-scale laboratory synthesis , Route A followed by chlorination may be preferred due to its simplicity and the commercial availability of the starting materials, despite the challenges in the chlorination step.

  • For large-scale industrial production , Route B may be more economical due to the lower cost of the initial starting material, provided that the necessary infrastructure to handle the harsh reagents and by-products is in place.

  • Route C , proceeding through a hydroxymethyl intermediate, presents a compelling alternative that could potentially offer the best balance of yield, purity, and control, making it a strong candidate for process development and optimization.

Further research into optimizing the side-chain chlorination of Methyl 6-methylnicotinate and developing an efficient synthesis of Methyl 6-(hydroxymethyl)nicotinate is warranted to identify the most robust and economically viable manufacturing process.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 6-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Methyl 6-(chloromethyl)nicotinate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe handling and disposal of this chlorinated organic compound.

This compound, as a chlorinated organic compound, is categorized as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it must be managed following strict institutional and regulatory guidelines.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors. In the event of a spill, it is crucial to act immediately. Spilled chemicals and any materials used for cleanup must be treated as hazardous waste.[1] For significant spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

Step-by-Step Disposal Protocol

The disposal of this compound should not be undertaken lightly. It is imperative that this chemical is never disposed of down the sink or in regular trash.[2][3] The following protocol outlines the approved procedure for its disposal:

  • Waste Collection:

    • Designate a specific, properly labeled waste container for "Halogenated Organic Waste" or "Chlorinated Solvents."[4][5]

    • This container should be made of a compatible material, such as high-density polyethylene, be in good condition without leaks or cracks, and have a secure, tight-fitting lid.[2][4]

    • When not in use, the waste container must be kept closed.[2][6][7]

  • Segregation of Waste:

    • It is critical to segregate chlorinated waste from non-halogenated organic solvents.[5] Mixing these waste streams can complicate the disposal process and increase costs.[5]

    • Store the halogenated waste container in a designated and clearly marked satellite accumulation area within the laboratory.[6][7] This area should be at or near the point of waste generation.[6][7]

    • Ensure incompatible wastes are stored separately to prevent dangerous reactions.[1][2]

  • Labeling and Documentation:

    • Clearly label the waste container with the words "Hazardous Waste" and a full description of its contents, including the name "this compound" and any other chemicals present.[2]

    • Maintain an accurate record of the chemicals and their approximate quantities added to the waste container.

  • Arranging for Pickup:

    • Once the container is full (not exceeding 90% capacity) or has reached the institutional time limit for accumulation (often around 9-12 months), contact your institution's EH&S department to arrange for a hazardous waste pickup.[2][4][6][7]

    • Follow your institution's specific procedures for requesting a waste collection, which may involve an online form or a direct call.[2][6][7]

Key Disposal Parameters

To ensure compliance and safety, the following quantitative data and guidelines, based on general laboratory chemical waste procedures, should be observed.

ParameterGuidelineSource
Waste Category Halogenated/Chlorinated Organic Waste[5]
Container Type High-Density Polyethylene (HDPE) or other compatible plastic[4][6]
Maximum Fill Level 90% of container capacity[4]
pH Range for Aqueous Waste N/A (This is a non-aqueous organic compound)
Satellite Accumulation Limit Up to 55 gallons of hazardous waste[1][6][7]
Accumulation Time Limit Varies by institution; typically 9-12 months[6][7]
Disposal Method High-temperature incineration by a licensed facility[8][9][10]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Identify Waste B Step 2: Wear Appropriate PPE A->B Safety First C Step 3: Transfer to Designated Halogenated Waste Container B->C Containment D Step 4: Securely Close and Properly Label Container C->D Compliance E Step 5: Store in Satellite Accumulation Area D->E Safe Storage F Step 6: Request Pickup from EH&S Department E->F Initiate Disposal G Step 7: Professional Disposal (Incineration) F->G Final Disposition

Disposal workflow for this compound.

Final Treatment

Highly chlorinated organic residues are typically disposed of via high-temperature incineration.[8][9] This process decomposes the waste into gaseous byproducts which can then be scrubbed to prevent atmospheric pollution.[8] This method ensures the complete and permanent disposal of the hazardous material.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure your institution's compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EH&S guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.